molecular formula C29H32N6O4S B1680412 Quizartinib CAS No. 950769-58-1

Quizartinib

Número de catálogo: B1680412
Número CAS: 950769-58-1
Peso molecular: 560.7 g/mol
Clave InChI: CVWXJKQAOSCOAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quizartinib is a member of the class of phenylureas that is urea in which one of the amino groups has been substituted by a 5-tert-butyl-1,2-oxazol-3-yl group while the other has been substituted by a phenyl group substituted at the para- position by an imidazo[2,1-b][1,3]benzothiazol-2-yl group that, in turn, is substituted at position 7 by a 2-(morpholin-4-yl)ethoxy group. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent and a necroptosis inhibitor. It is a benzoimidazothiazole, a member of morpholines, a member of isoxazoles and a member of phenylureas.
This compound is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor and it is the first drug developed specifically targeting FLT3, as other agents with FLT3 inhibition activities were investigated with other targets in mind. Additionally, this compound also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3. FLT3-ITD mutation is present in 75% of FLT3-mutated AML, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse. Multiple clinical trials have demonstrated this compound's efficacy in relapsed/refractory FLT3-ITD mutant AML. Therefore, this compound is proven to be a beneficial addition to the current AML treatment regimen, although serious side effects such as QT prolongation necessitates further research to optimize this compound's addition to AML standard of care. this compound was approved by the FDA in July 2023 and developed under the brand name VANFLYTA by Daiichi Sankyo. The FDA approval was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where this compound combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a FMS-like Receptor Tyrosine Kinase 3 (FLT3) Inhibitor.
This compound is an orally administered receptor tyrosine kinase FLT3 inhibitor that is used in combination with other cancer chemotherapeutic agents to treat adults with acute myelogenous leukemia who are positive for FLT3 internal tandem duplication. This compound is associated with a high rate of liver enzyme elevations during therapy, but a similar rate occurs with comparator arms of chemotherapy, and it has not been shown to cause clinically apparent drug induced liver injury.
This compound is an orally available small molecule with potential antineoplastic activity. This compound selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for acute myeloid leukemia and has 5 investigational indications. This drug has a black box warning from the FDA.
an FMS-LIKE TYROSINE KINASE 3 inhibitor;  structure in first source
See also: this compound Dihydrochloride (active moiety of).

Propiedades

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXJKQAOSCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241746
Record name Quizartinib
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Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950769-58-1
Record name Quizartinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950769-58-1
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Record name Quizartinib [USAN:INN]
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Record name Quizartinib
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quizartinib
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Record name QUIZARTINIB
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Quizartinib: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quizartinib (formerly AC220) is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, pivotal in the targeted therapy of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides a comprehensive technical overview of the discovery, medicinal chemistry, and synthetic routes of this compound. We will delve into the strategic decisions that guided its development from a promising lead compound to a clinically significant therapeutic agent, detail its mechanism of action at a molecular level, and present robust synthetic protocols. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the journey of a targeted cancer therapy.

Introduction: The Unmet Need in FLT3-Mutated AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene. The most common of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, including higher relapse rates and shorter overall survival.[2] The clear genetic driver of this aggressive AML subtype identified FLT3 as a prime therapeutic target, creating a compelling need for potent and selective inhibitors.

This compound emerged from this context as a second-generation FLT3 inhibitor, specifically designed to overcome the limitations of earlier, less selective multi-kinase inhibitors.[3] Its development represents a significant milestone in the precision medicine approach to AML therapy.

The Discovery of this compound: A Journey of Lead Optimization

The discovery of this compound by Ambit Biosciences was a deliberate and strategic medicinal chemistry effort, beginning with the identification of a diaryl urea scaffold as a potent inhibitor of FLT3.[4]

From Lead Compound to Clinical Candidate: The Causality of Chemical Modification

The initial lead optimization campaign focused on improving potency and pharmacokinetic properties. An early lead compound, AB530 , was identified as a potent and selective FLT3 kinase inhibitor. However, it suffered from suboptimal aqueous solubility and pharmacokinetic (PK) properties at higher doses, which could limit its clinical utility.[5]

The critical breakthrough in the development of this compound was the strategic incorporation of a water-solubilizing group. The research team designed a novel series of compounds that removed the carboxamide group of the initial lead and introduced a morpholinoethoxy moiety.[5]

  • Rationale: The morpholine group is a well-established pharmacophore used to increase aqueous solubility and improve PK profiles. Its basic nitrogen can be protonated at physiological pH, enhancing solubility and potentially improving oral absorption. The ethoxy linker provides the necessary spacing and flexibility for the morpholine group to extend into the solvent-exposed region of the kinase's active site without disrupting the key binding interactions of the core scaffold.[4]

This targeted modification led directly to the discovery of compound 7 (AC220) , later named this compound. This new compound not only retained the high potency and selectivity of the lead series but also demonstrated excellent pharmaceutical properties, a superior pharmacokinetic profile, and enhanced efficacy and tolerability in preclinical tumor xenograft models.[5]

Structure-Activity Relationship (SAR) Insights

The development of this compound was guided by key SAR principles:

  • Core Scaffold: The imidazo[2,1-b][1,3]benzothiazole ring system serves as the "head" of the molecule, occupying the adenine-binding pocket of the FLT3 kinase.[6]

  • Urea Linker: The central diaryl urea moiety is crucial for binding, forming key hydrogen bonds within the kinase active site.[4]

  • "Tail" Group: The 5-(tert-butyl)isoxazole group fits into an allosteric "back pocket" of the kinase, a characteristic feature of Type II inhibitors.[6]

  • Solubilizing Group: As discussed, the morpholinoethoxy side chain was critical for druggability, improving solubility without compromising potency.[4]

The logical progression of the lead optimization is visualized in the workflow below.

This compound Lead Optimization cluster_0 Discovery Phase Initial_Hit Initial Hit (Diaryl Urea Scaffold) Lead_Compound Lead Compound (AB530) - Potent FLT3 Inhibition - Poor PK/Solubility Initial_Hit->Lead_Compound Optimization SAR_Analysis SAR Analysis & Design - Identify liability (solubility) - Propose modification Lead_Compound->SAR_Analysis Problem ID Candidate Clinical Candidate This compound (AC220) - Potent & Selective - Improved PK & Solubility SAR_Analysis->Candidate Strategic Modification (Add Morpholinoethoxy)

Caption: Lead optimization workflow from initial hit to this compound.

Mechanism of Action: Stabilizing the Inactive State

This compound is a Type II tyrosine kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors specifically recognize and stabilize the inactive conformation.

Molecular Binding and Pathway Inhibition

The FLT3 kinase, like other kinases, exists in equilibrium between active and inactive states. This conformational change is governed by the position of a specific amino acid triad, Asp-Phe-Gly (DFG).

  • Binding to the "DFG-out" Conformation: this compound binds to the inactive state of FLT3, where the phenylalanine residue of the DFG motif is flipped "out" of its active-state position. This is known as the "DFG-out" conformation.[4]

  • Allosteric Site Occupation: This binding mode allows the tert-butyl-isoxazole tail of this compound to occupy a hydrophobic, allosteric pocket adjacent to the ATP binding site, which is only accessible in the inactive state.[6]

  • Inhibition of Autophosphorylation: By locking the kinase in this inactive conformation, this compound prevents the autophosphorylation of the FLT3 receptor, even in the presence of activating ITD mutations.[1]

  • Downstream Signal Blockade: Consequently, the downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are blocked.[7]

  • Induction of Apoptosis: The suppression of these critical signaling cascades ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells.[7]

The signaling pathway inhibition is illustrated below.

This compound MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor (Constitutively Active) RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates X X RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FLT3 Binds & Inhibits

Caption: this compound's inhibition of FLT3-ITD signaling pathways.

Quantitative Efficacy and Selectivity

This compound's potency and selectivity are defining features that contribute to its clinical efficacy.

In Vitro Potency

This compound demonstrates potent, nanomolar-level inhibition of FLT3-ITD-driven cell proliferation. Its active metabolite, AC886, is similarly potent.[8]

Cell LineTarget Kinase(s)This compound IC₅₀ (nM)Reference
MV4-11FLT3-ITD< 1[9]
MOLM-14FLT3-ITD< 1[9]
EOL-1FIP1L1-PDGFRA1[9]
Kasumi-1KIT N822K36[9]
M-07e + SCFKIT-activated77[9]
K562BCR/ABLNot Reached[9]

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.

Clinical Trial Efficacy

Pivotal Phase 3 clinical trials have validated the efficacy of this compound in AML patients with FLT3-ITD mutations.

Trial NamePatient PopulationTreatment ArmsMedian Overall Survival (OS)Hazard Ratio (HR)Reference
QuANTUM-First Newly DiagnosedThis compound + Chemo vs. Placebo + Chemo31.9 months vs. 15.1 months0.78[6][10]
QuANTUM-R Relapsed/RefractoryThis compound vs. Salvage Chemotherapy6.2 months vs. 4.7 monthsMet primary endpoint[2][11]

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the core imidazo[2,1-b][1,3]benzothiazole system and its subsequent coupling with the urea-forming fragment. A robust and scalable route has been published, providing a reliable method for its production.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals three key building blocks:

  • The Core Amine: 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][10]benzothiazole-2-yl]aniline

  • The Urea Precursor: Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

  • The Morpholine Side Chain: 4-(2-chloroethyl)morpholine

The synthesis hinges on a urea formation reaction as the final key step.

Detailed Synthetic Protocol

The following protocol is adapted from a validated synthetic route.

Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (Intermediate 4)

  • Reagents: 4-Nitrophenol (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-Nitrophenol in DMF, add K₂CO₃ and 4-(2-chloroethyl)morpholine hydrochloride.

    • Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 4 .

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (Intermediate 5)

  • Reagents: Intermediate 4 , 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Suspend Intermediate 4 in EtOH in a hydrogenation vessel.

    • Add 10% Pd/C catalyst.

    • Pressurize the vessel with H₂ gas (typically 50 psi) and agitate at room temperature.

    • Monitor the reaction until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate 5 .

Step 3: Synthesis of the Imidazo[2,1-b][2][10]benzothiazole Core (Intermediate 8)

  • This is a multi-step sequence typically involving cyclization:

    • Intermediate 5 is reacted with a thiocyanate source (e.g., KSCN) and an oxidizing agent (e.g., bromine) to form an aminobenzothiazole intermediate.

    • This intermediate is then cyclized with 2-bromo-1-(4-nitrophenyl)ethan-1-one via a Hantzsch-type reaction to form the nitro-substituted imidazobenzothiazole core, Intermediate 8 .

Step 4: Reduction to the Core Amine (Intermediate 9)

  • Reagents: Intermediate 8 , Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Procedure:

    • Suspend Intermediate 8 in a mixture of Ethanol and Water.

    • Add Iron powder and a catalytic amount of Ammonium Chloride.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor by TLC. Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the core amine, Intermediate 9 .

Step 5: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)

  • Reagents: 3-amino-5-tert-butylisoxazole (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-amino-5-tert-butylisoxazole in DCM and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of phenyl chloroformate.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield Intermediate 11 .

Step 6: Final Urea Formation to Yield this compound (1)

  • Reagents: Intermediate 9 (1.0 eq), Intermediate 11 (1.1 eq), Acetonitrile.

  • Procedure:

    • Dissolve Intermediate 9 and Intermediate 11 in acetonitrile.

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC. A precipitate of the product will form as the reaction progresses.

    • Cool the mixture, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford this compound (1 ) as a solid.

The overall synthetic workflow is depicted below.

This compound Synthesis Start1 4-Nitrophenol 4-(2-chloroethyl)morpholine Step1 Nucleophilic Substitution Start1->Step1 Intermediate4 Intermediate 4 Step1->Intermediate4 Step2 Hydrogenation (Pd/C, H₂) Intermediate4->Step2 Intermediate5 Intermediate 5 Step2->Intermediate5 Step3 Thiazole Formation & Cyclization Intermediate5->Step3 Intermediate8 Intermediate 8 (Nitro Core) Step3->Intermediate8 Step4 Nitro Reduction (Fe, NH₄Cl) Intermediate8->Step4 Intermediate9 Intermediate 9 (Amine Core) Step4->Intermediate9 FinalStep Urea Formation Intermediate9->FinalStep Start2 3-amino-5-tert- butylisoxazole Phenyl chloroformate Step5 Carbamate Formation Start2->Step5 Intermediate11 Intermediate 11 Step5->Intermediate11 Intermediate11->FinalStep This compound This compound FinalStep->this compound

Caption: Key steps in the chemical synthesis of this compound.

Conclusion and Future Directions

The development of this compound is a testament to the power of targeted drug design and strategic medicinal chemistry. By identifying a key driver mutation in a subset of AML patients and rationally optimizing a lead compound to improve its drug-like properties, a highly effective therapeutic agent was created. The journey from the initial diaryl urea scaffold to the final approved drug highlights the importance of understanding structure-activity relationships and addressing pharmacokinetic liabilities early in the discovery process. The synthetic routes developed are robust and enable the production of this complex molecule.

While this compound has significantly improved outcomes for patients with FLT3-ITD positive AML, challenges such as acquired resistance, often through secondary mutations in the FLT3 kinase domain (e.g., at D835 or the F691 gatekeeper residue), remain.[5] Future research will undoubtedly focus on combination therapies to overcome resistance and the development of next-generation inhibitors capable of targeting these resistant mutants.

References

The Discovery, Development, and Scientific Underpinnings of Quizartinib (AC220): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This guide provides a comprehensive technical overview of this compound, from its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical and clinical development, and the critical challenge of acquired resistance. We delve into the causality behind its design, the methodologies for its characterization, and the future directions for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse rates, and shorter overall survival. The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent activation and subsequent downstream signaling that promotes leukemic cell proliferation and survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles, leading to off-target effects and suboptimal potency against FLT3. This created a clear need for a more potent and selective FLT3 inhibitor, setting the stage for the development of this compound.

Discovery and Medicinal Chemistry of this compound (AC220)

This compound was rationally designed and optimized by Ambit Biosciences to be a highly potent and selective FLT3 inhibitor. The development process focused on improving upon the limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic properties. This was achieved by removing a carboxamide group and introducing a solubilizing morpholinoethoxy group, resulting in the final compound, AC220, later named this compound[1]. This medicinal chemistry effort led to a compound with a unique profile of high potency, selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type II FLT3 Inhibitor

This compound is a type II tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize the inactive conformation of the kinase. This is in contrast to type I inhibitors, which compete with ATP in the active conformation. By binding to the inactive conformation of the FLT3 receptor, this compound prevents the conformational changes required for its activation and subsequent autophosphorylation, even in the presence of activating ITD mutations[2].

This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways include:

  • STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is crucial for leukemic cell survival and proliferation.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression and proliferation.

  • PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

By effectively shutting down these signaling cascades, this compound induces apoptosis and inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by this compound

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates This compound This compound This compound->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FLT3-ITD signaling and its inhibition by this compound.

Preclinical Characterization

Extensive preclinical studies have characterized the potency, selectivity, and efficacy of this compound.

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency against FLT3-ITD in both biochemical and cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity of this compound for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

Compound Target Assay Type Value Reference
This compoundFLT3Binding Affinity (Kd)1.6 nM[4]
This compoundFLT3-ITDCellular IC50 (MV4-11)0.56 nM[4]
This compoundFLT3-WTCellular IC50 (RS4;11)4.2 nM[5]
AC886FLT3Binding Affinity (Kd)1.1 nM[6]
AC886FLT3-ITDCellular IC50 (MV4-11)0.21 nM[6]

A comprehensive kinase screen revealed that this compound has a very narrow target profile, with significant activity primarily against FLT3 and to a lesser extent, other closely related class III receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models

In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent anti-leukemic activity of this compound. Oral administration of this compound at doses as low as 1 mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3][8]. At higher doses (10 mg/kg), this compound led to complete tumor regression in a subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of this compound on FLT3 kinase activity.

Materials:

  • Recombinant FLT3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the FLT3 enzyme and 2.5 µL of the this compound dilution.

  • Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • AML cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy

The clinical development of this compound has focused on patients with relapsed/refractory and newly diagnosed FLT3-ITD positive AML.

Phase I and II Trials

Early phase clinical trials demonstrated the single-agent activity of this compound in heavily pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety profile[7]. A significant adverse effect noted was QT prolongation, which requires careful monitoring.

The QuANTUM-First Trial

The pivotal Phase III QuANTUM-First trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with standard induction and consolidation chemotherapy, and as maintenance therapy in adult patients with newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients in the this compound arm compared to the placebo arm.

Endpoint This compound + Chemo Placebo + Chemo Hazard Ratio (95% CI) p-value
Overall SurvivalMedian not reached12.4 months0.78 (0.62, 0.98)0.0324

Based on the positive results of the QuANTUM-First trial, this compound received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to this compound

Despite the significant clinical benefit of this compound, the development of resistance is a major challenge. Resistance mechanisms can be broadly categorized into on-target and off-target alterations.

On-Target Resistance: Secondary FLT3 Mutations

The most common mechanism of acquired resistance to this compound is the emergence of secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its active "DFG-in" conformation, which prevents the binding of type II inhibitors like this compound[10][11][12].

FLT3 Variant Biochemical IC50 (nM) Fold Change vs. FLT3-ITD
FLT3-WT4.23.8x
FLT3-ITD1.11.0x
FLT3-D835Y>1000>909x
FLT3-F691L>1000>909x

Data compiled from multiple sources indicating significant resistance for D835Y and F691L mutations.[13]

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. Key bypass pathways implicated in this compound resistance include:

  • AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine kinase, can confer resistance to this compound by activating downstream pro-survival pathways, often driven by the bone marrow microenvironment[14][15][16].

  • PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting apoptosis[17][18][19].

Workflow for Investigating this compound Resistance

Resistance_Workflow Patient Patient with FLT3-ITD AML on this compound Therapy Relapse Clinical Relapse Patient->Relapse Sample Collect Relapse Sample (Bone Marrow/Peripheral Blood) Relapse->Sample Sequencing Next-Generation Sequencing of FLT3 gene Sample->Sequencing TKD_Mutation Identify Secondary FLT3 TKD Mutations (D835, F691L) Sequencing->TKD_Mutation Mutation Found No_TKD_Mutation No Secondary FLT3 TKD Mutations Sequencing->No_TKD_Mutation No Mutation Found Pathway_Analysis Phospho-proteomics & Western Blot Analysis No_TKD_Mutation->Pathway_Analysis Bypass_Activation Identify Activation of Bypass Signaling (pAXL, PIM Kinases) Pathway_Analysis->Bypass_Activation

Caption: Experimental workflow to investigate mechanisms of this compound resistance.

Future Directions and Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its high potency and selectivity have translated into improved clinical outcomes. However, the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome this compound resistance include:

  • Combination Therapies: Combining this compound with other targeted agents, such as inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like BCL-2 inhibitors (e.g., venetoclax).

  • Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that can overcome resistance mutations, such as gilteritinib (a type I inhibitor active against both ITD and TKD mutations), is a promising avenue.

  • Dynamic Treatment Strategies: Implementing strategies that involve sequential or intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

References

A Deep Dive into the Binding Affinity of Quizartinib to FLT3 Kinase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the binding affinity of Quizartinib to the FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in acute myeloid leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying molecular interactions, detailed experimental protocols for characterization, and the clinical implications of this compound's potent and selective inhibition of FLT3.

Introduction: FLT3 - A Pivotal Target in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain, found in approximately 25% of AML patients, and mutations in the tyrosine kinase domain (TKD), present in about 10% of cases.[2] This makes FLT3 a prime target for therapeutic intervention.

This compound (formerly AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the specifics of its binding affinity is paramount to appreciating its therapeutic efficacy and the mechanisms of potential resistance.

The Molecular Dance: this compound's High-Affinity Binding to FLT3

This compound is classified as a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[4] This is in contrast to type I inhibitors, which bind to the active conformation.[5] The stabilization of the inactive state by this compound prevents the autophosphorylation of FLT3-ITD and the subsequent activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[6]

The high affinity of this compound for FLT3 is a key determinant of its potency. Both this compound and its active metabolite, AC886, bind to FLT3 with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[6] Specifically, the Kd values have been reported to be 3.3 nM for this compound and 1.1 nM for AC886.[6]

Structural Basis of High-Affinity Binding

The co-crystal structure of this compound bound to the FLT3 kinase domain provides a detailed atomic-level understanding of this high-affinity interaction (PDB ID: 4XUF and 4RT7).[7] this compound binds in a mode characteristic of type II inhibitors, with its "head" region occupying the adenine-binding pocket and its "tail" extending into an allosteric back pocket.[8]

Key interactions that contribute to the high binding affinity include:

  • Hydrophobic Interactions: The central phenyl ring of this compound is strategically positioned between the gatekeeper residue, Phenylalanine 691 (F691), and the Phenylalanine of the DFG motif, Phenylalanine 830 (F830).[9]

  • Hydrogen Bonding: The urea moiety of this compound forms crucial hydrogen bonds with the backbone nitrogen of Cysteine 828 and the side chain of Glutamate 661 in the αC helix.[9]

These interactions collectively lock the kinase in an inactive "DFG-out" conformation, where the DFG motif is flipped outwards from its position in the active state.[9] This structural insight is critical for understanding not only the potency of this compound but also the mechanisms by which resistance mutations emerge. For instance, mutations at the gatekeeper residue F691 can sterically hinder the binding of this compound, leading to drug resistance.[8]

Quantifying the Interaction: Methodologies for Determining Binding Affinity

A variety of biophysical and biochemical techniques can be employed to precisely measure the binding affinity of this compound to FLT3. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting molecules.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[10] These assays typically involve the use of a radioactively labeled ligand that binds to the target receptor.

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for FLT3.

Materials:

  • Cell membranes prepared from cells overexpressing FLT3.

  • Radiolabeled ligand with known affinity for FLT3 (e.g., [3H]-Quizartinib or a suitable alternative).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing FLT3 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • PEI Pre-soaking: The filters are pre-soaked in PEI to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Competitive Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled compound of known affinity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Recombinant FLT3 kinase.

  • This compound.

  • Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 5.0.[2]

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine coupling reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Deactivation solution: 1 M Ethanolamine-HCl, pH 8.5.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.[2]

    • Inject the recombinant FLT3 kinase in the immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface by injecting the ethanolamine solution.[2]

  • Analyte Binding:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized FLT3 surface, followed by a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • The binding data (response units over time) is recorded in a sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices:

  • Amine Coupling: This is a common and robust method for covalently immobilizing proteins to the sensor chip via their primary amine groups.

  • Running Buffer: The composition of the running buffer is optimized to minimize non-specific binding and maintain the stability and activity of the kinase. The inclusion of a surfactant like P20 is crucial for reducing non-specific hydrophobic interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • Isothermal titration calorimeter.

  • Purified recombinant FLT3 kinase.

  • This compound.

  • Dialysis Buffer: A buffer in which both the protein and the ligand are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Sample Preparation:

    • Extensively dialyze the purified FLT3 kinase against the chosen dialysis buffer to ensure buffer matching between the protein and ligand solutions.[13]

    • Dissolve this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[14]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.[13]

  • ITC Experiment:

    • Load the FLT3 kinase solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the FLT3 solution while monitoring the heat changes.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Causality Behind Experimental Choices:

  • Buffer Matching: Precise matching of the buffer composition for the protein and ligand is critical to avoid large heats of dilution that can obscure the true heat of binding.[14]

  • Concentration Range: The concentrations of the protein and ligand should be chosen carefully to ensure that the 'c-window' (c = n * [Macromolecule] / Kd) is within an optimal range (typically 10 < c < 1000) for accurate determination of the binding parameters.[14]

Downstream Consequences: Inhibition of FLT3 Signaling

The high-affinity binding of this compound to FLT3 leads to potent inhibition of its kinase activity. In FLT3-ITD positive AML cells, this translates to the suppression of constitutive autophosphorylation of the FLT3 receptor.[6] This, in turn, blocks the activation of key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. The primary pathways affected are:

  • PI3K/AKT Pathway: This pathway is a major driver of cell survival and proliferation.

  • RAS/MAPK (ERK) Pathway: This pathway is also crucial for cell growth and proliferation.

  • STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD-driven leukemogenesis.[15]

By inhibiting these pathways, this compound induces apoptosis (programmed cell death) and halts the proliferation of FLT3-ITD positive AML cells.[16]

FLT3_Signaling_and_Quizartinib_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Inactive) FLT3_Ligand->FLT3_Receptor Binding & Dimerization FLT3_Active FLT3 Receptor (Active/Phosphorylated) FLT3_Receptor->FLT3_Active This compound This compound This compound->FLT3_Receptor Binds to inactive conformation PI3K PI3K FLT3_Active->PI3K RAS RAS FLT3_Active->RAS STAT5 STAT5 FLT3_Active->STAT5 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Apoptosis Apoptosis

References

An In-depth Technical Guide on Quizartinib Induction of Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced apoptosis in leukemia cells. We will delve into the core signaling pathways affected, detail robust experimental protocols for mechanism-of-action studies, and present the data in a clear, interpretable format. This document is intended to serve as a practical resource for researchers in oncology and drug development, offering both foundational knowledge and actionable methodologies.

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia is a heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts. A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (ITDs) within the juxtamembrane domain.[1] These mutations result in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling cascades.[2]

This compound (AC220) is a highly selective and potent small-molecule inhibitor of FLT3 kinase.[1][3] By competing with ATP for binding to the kinase domain, this compound effectively abrogates the autophosphorylation and activation of the FLT3 receptor.[1][3] This targeted inhibition forms the basis of its therapeutic effect, leading to the induction of programmed cell death, or apoptosis, in FLT3-ITD positive leukemia cells.[1][2]

Core Mechanism: From FLT3 Inhibition to Apoptotic Commitment

The induction of apoptosis by this compound is a multi-step process initiated by the shutdown of pro-survival signaling pathways that are aberrantly activated by FLT3-ITD.

Disruption of Key Pro-Survival Signaling Pathways

Constitutively active FLT3-ITD acts as a central node, activating several downstream pathways critical for leukemic cell survival:

  • PI3K/AKT/mTOR Pathway: This pathway is a master regulator of cell growth, metabolism, and survival.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and evasion of apoptosis.[1][2]

  • JAK/STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3.[1][2] Activated STAT5 translocates to the nucleus and upregulates the transcription of anti-apoptotic proteins, most notably MCL-1 , a member of the BCL-2 family.[1]

This compound's inhibition of FLT3 leads to the rapid dephosphorylation and inactivation of these signaling molecules, creating a cellular environment that is no longer conducive to survival.[1][3]

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_survival Cellular Outcomes FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation MCL1_Gene MCL-1 Gene Transcription STAT5->MCL1_Gene Activates MCL1_Gene->Apoptosis Inhibits

Caption: this compound inhibits FLT3, blocking pro-survival signals.

The Intrinsic Apoptotic Pathway: A Cascade of Events

The primary mechanism of this compound-induced cell death is the intrinsic, or mitochondrial, pathway of apoptosis. This is a tightly regulated process governed by the BCL-2 family of proteins.

  • Downregulation of MCL-1: As a direct consequence of STAT5 inactivation, the transcription of the anti-apoptotic protein MCL-1 is significantly reduced.[1] This is a critical event, as MCL-1 is essential for sequestering pro-apoptotic proteins and maintaining mitochondrial integrity.

  • Activation of BAX/BAK: The decrease in MCL-1 levels unleashes the pro-apoptotic effector proteins BAX and BAK.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.

  • Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These proteases then cleave a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.

Experimental Workflows for Characterizing this compound-Induced Apoptosis

To rigorously investigate the pro-apoptotic effects of this compound, a multi-faceted experimental approach is recommended.

Cell Viability and Dose-Response Assessment

Objective: To determine the cytotoxic potency of this compound on leukemia cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed FLT3-ITD positive (e.g., MV4-11, MOLM-13) and FLT3-wild type (e.g., HL-60) leukemia cells in 96-well plates at an appropriate density.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

Cell LineFLT3 StatusRepresentative IC50 (72h)
MV4-11ITD0.40 nM[4]
MOLM-13ITD0.89 nM[4]
MOLM-14ITD0.73 nM[4]
HL-60Wild-Type>1000 nM

Table 1: Expected IC50 values for this compound in various leukemia cell lines.

Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Protocol: Annexin V and Propidium Iodide (PI) Staining [5][6][7]

  • Cell Treatment: Treat leukemia cells with this compound at concentrations around the IC50 for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

b cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Treat Treat Cells with This compound Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow Gating Gating & Quadrant Analysis Flow->Gating Quantify Quantify Apoptotic Populations Gating->Quantify

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Mechanistic Insights via Western Blotting

Objective: To probe the molecular changes in key signaling and apoptotic proteins.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and probe with primary antibodies against key targets, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate.

Target ProteinExpected Result with this compoundRationale
p-FLT3Direct inhibition of FLT3 kinase activity.
p-STAT5Blockade of downstream FLT3 signaling.
MCL-1Transcriptional downregulation via STAT5 inactivation.[1]
Cleaved Caspase-3Activation of the executioner caspase cascade.
Cleaved PARPCleavage by activated caspase-3, a hallmark of apoptosis.

Table 2: Key protein markers and their expected changes upon this compound treatment.

Mechanisms of Resistance and Future Directions

Despite the efficacy of this compound, acquired resistance can emerge. Mechanisms include:

  • Secondary FLT3 mutations: Mutations in the tyrosine kinase domain (e.g., D835) can interfere with drug binding.[8]

  • Activation of bypass signaling pathways: Upregulation of parallel survival pathways (e.g., RAS mutations) can circumvent FLT3 inhibition.[8][9]

Future research is focused on overcoming these resistance mechanisms through:

  • Combination Therapies: Combining this compound with other agents, such as chemotherapy, BCL-2 inhibitors (e.g., venetoclax), or hypomethylating agents, has shown promise in clinical trials.[10][11][12][13][14]

  • Next-Generation FLT3 Inhibitors: Development of inhibitors that can overcome known resistance mutations.

Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its potent and selective inhibition of FLT3 triggers a cascade of events culminating in the induction of apoptosis. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of effective anti-leukemia therapies.

References

Methodological & Application

Determining the In Vitro Efficacy of Quizartinib: A Detailed Application Protocol for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro cell proliferation assays to determine the potency of Quizartinib, a potent and selective second-generation FLT3 inhibitor. This guide is designed to offer not just a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Significance of Targeting FLT3 in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][3] This makes FLT3 a critical therapeutic target in AML.

This compound (formerly AC220) is a highly potent and selective second-generation, type II FLT3 inhibitor.[4][5] It specifically binds to the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell survival, such as STAT5, MAPK/ERK, and PI3K/AKT.[1][2] By inhibiting these pathways, this compound effectively induces apoptosis and halts the proliferation of FLT3-ITD positive AML cells.[2][4]

Determining the half-maximal inhibitory concentration (IC50) of this compound in relevant AML cell lines is a fundamental step in preclinical evaluation. The IC50 value provides a quantitative measure of the drug's potency, enabling comparison with other compounds and guiding further in vivo studies. This protocol will detail two common and reliable methods for assessing cell viability and proliferation: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.

The FLT3 Signaling Pathway and Mechanism of this compound Action

To appreciate the design of this assay, a foundational understanding of the targeted molecular pathway is essential. In AML cells harboring FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to a cascade of downstream signaling that promotes cell survival and proliferation.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Expression (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Figure 1: Simplified diagram of the constitutively active FLT3-ITD signaling pathway in AML and the inhibitory action of this compound.

Experimental Design and Workflow

The overall workflow for determining the IC50 of this compound involves culturing appropriate AML cell lines, treating them with a serial dilution of the drug, and then measuring cell viability after a defined incubation period.

Workflow A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (Incubate 72h) B->D C 3. This compound Preparation (Serial Dilution) C->D E 5. Viability Assay (MTT or CellTiter-Glo®) D->E F 6. Data Acquisition (Spectrophotometer/Luminometer) E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2: General experimental workflow for this compound IC50 determination.

Materials and Methods

Cell Lines and Culture Conditions

The choice of cell line is critical for a successful assay. AML cell lines harboring the FLT3-ITD mutation are highly sensitive to this compound.

Cell LineFLT3 StatusRecommended Culture Medium
MV4-11 FLT3-ITD (homozygous)RPMI-1640 + 10% FBS + 1% Pen/Strep
MOLM-13 FLT3-ITD (heterozygous)RPMI-1640 + 10% FBS + 1% Pen/Strep
MOLM-14 FLT3-ITD (heterozygous)RPMI-1640 + 10% FBS + 1% Pen/Strep
  • Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture every 2-3 days to maintain logarithmic growth phase, ensuring cell viability is >95% as determined by Trypan Blue exclusion.[6]

Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is paramount to avoid issues with solubility and ensure accurate concentrations.

  • Solvent: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[7] Use anhydrous, cell culture grade DMSO.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[5][8] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in the appropriate cell culture medium. It is crucial to perform a multi-step dilution to avoid precipitation of the compound in the aqueous medium.[7] A common approach is to first dilute the DMSO stock into a small volume of media before further dilution to the final desired concentrations. The final DMSO concentration in the cell culture wells should be kept constant across all treatments (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Detailed Assay Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding:

    • Count the cells and adjust the density to 0.5-1.0 x 10^5 cells/mL in fresh culture medium.[6]

    • Seed 100 µL of the cell suspension per well into a 96-well flat-bottom plate.

    • Include wells with medium only to serve as a background control.

  • Cell Treatment:

    • Prepare 2X concentrations of your this compound serial dilutions.

    • Add 100 µL of the 2X this compound dilutions to the corresponding wells. The final volume in each well will be 200 µL.

    • Add 100 µL of medium with the same final concentration of DMSO to the vehicle control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. This step is critical for suspension cells. An alternative, and often preferred method for suspension cells, is to add a solubilizing agent without removing the medium.[9]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a more sensitive, homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[12]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Record the luminescence using a plate luminometer.

Data Analysis and Interpretation

The goal of the data analysis is to generate a dose-response curve and calculate the IC50 value.

  • Data Normalization:

    • Subtract the average absorbance/luminescence of the "medium only" (blank) wells from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells (100% viability).

    • % Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) * 100

  • IC50 Calculation:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a nonlinear regression curve fitting model to determine the IC50. GraphPad Prism is a widely used software for this purpose.[14][15] The recommended model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[16]

    • Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))[17]

ParameterDescription
Top The maximal response (plateau at ~100%).
Bottom The minimal response (plateau at low viability).
LogIC50 The logarithm of the this compound concentration that gives a response halfway between the Top and Bottom plateaus.
HillSlope Describes the steepness of the curve.

Expected Results: this compound is highly potent against FLT3-ITD positive cell lines, with reported IC50 values in the low nanomolar range.

Cell LineReported IC50 (nM)
MV4-11 ~0.4 - 0.56 nM[3][18]
MOLM-13 ~0.89 nM[3]
MOLM-14 ~0.73 nM[3]

Considerations for Assay Robustness and Troubleshooting

  • Cell Health: Always use cells in the logarithmic growth phase with high viability.

  • DMSO Control: Ensure the final DMSO concentration is consistent and non-toxic.

  • Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

  • Resistance Mechanisms: Be aware of potential resistance mechanisms that can arise in vitro, such as secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835Y) or activation of bypass signaling pathways (e.g., RAS mutations).[3][19][20]

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the in vitro potency of this compound against FLT3-ITD positive AML cell lines. By carefully following these methodologies, researchers can generate reliable and reproducible data crucial for the preclinical development of targeted cancer therapies. The choice between the MTT and CellTiter-Glo® assays will depend on the required sensitivity and throughput, with the latter offering a more streamlined and sensitive approach. Accurate IC50 determination is a cornerstone for understanding the therapeutic potential of kinase inhibitors like this compound.

References

Application Note: A Cell-Based Assay for Quantifying Quizartinib-Mediated Inhibition of FLT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the inhibitory activity of Quizartinib on FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and poor prognosis.[1] this compound (AC220) is a potent, second-generation, and selective FLT3 inhibitor that targets the inactive conformation of the kinase, preventing its activation.[2][3] This application note details a robust, cell-based Western blot protocol to measure the inhibition of FLT3 autophosphorylation in response to this compound treatment, a critical method for evaluating its mechanism of action and cellular potency.

Introduction: The Significance of Targeting FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase essential for the normal development of hematopoietic stem and progenitor cells.[4][5] In approximately 30% of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) within the juxtamembrane domain.[6] This aberrant, ligand-independent activation drives uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[1][7][8]

This compound is a small molecule inhibitor that binds with high affinity to the ATP-binding site of FLT3, stabilizing the inactive conformation of the kinase.[2][7][9] This action prevents receptor autophosphorylation, a requisite step for downstream signal transduction, thereby inducing apoptosis in FLT3-ITD-positive leukemia cells.[2][7] Measuring the reduction in phosphorylated FLT3 (p-FLT3) in a cellular context is a direct and reliable method for quantifying the biological activity of this compound and determining its potency (e.g., IC50 value).

Scientific Principle of the Assay

This protocol employs a quantitative Western blot analysis to measure the dose-dependent effect of this compound on the autophosphorylation of endogenous FLT3 in a human AML cell line harboring the FLT3-ITD mutation.

The core principle involves:

  • Cellular Context : Utilizing a relevant cell line, such as MV4-11, which is homozygous for the FLT3-ITD mutation and exhibits "oncogene addiction," meaning its survival is highly dependent on constitutive FLT3 signaling.[10][11]

  • Inhibitor Treatment : Exposing the cells to a serial dilution of this compound to establish a dose-response relationship.

  • Protein Extraction : Lysing the cells under conditions that preserve the phosphorylation state of proteins by including phosphatase inhibitors.[12]

  • Quantification : Separating proteins by size via SDS-PAGE, transferring them to a membrane, and using specific antibodies to detect both phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Data Analysis : Normalizing the p-FLT3 signal to the total FLT3 signal to account for any variations in protein loading. The resulting data are used to calculate the IC50 value, which represents the concentration of this compound required to inhibit FLT3 phosphorylation by 50%.[6][13]

Visualizing the FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the key signaling molecules downstream of a constitutively active FLT3-ITD receptor and the point of inhibition by this compound.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibition

Caption: FLT3-ITD signaling and the inhibitory action of this compound.

Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Cell Line MV4-11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554)
Cell Culture Medium RPMI-1640 Medium
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Compound This compound (dissolved in DMSO to create a 10 mM stock)
Lysis Buffer RIPA Buffer
Inhibitors Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail
Protein Assay BCA Protein Assay Kit
SDS-PAGE Gels 4-12% Bis-Tris Gels
Transfer Membrane PVDF Membrane
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBST
Wash Buffer Tris-Buffered Saline with 0.1% Tween® 20 (TBST)
Primary Antibodies Anti-phospho-FLT3 (Tyr591), Anti-total-FLT3
Secondary Antibody HRP-conjugated anti-rabbit IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Imaging System Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc)

Note on Reagents: When probing for phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Similarly, use Tris-based buffers (TBST) instead of phosphate-based buffers (PBS), as excess phosphate ions can interfere with the binding of some phospho-specific antibodies.[12]

Experimental Workflow Overview

The following diagram outlines the major steps of the protocol, from cell culture to final data analysis.

Caption: High-level workflow for the FLT3 phosphorylation assay.

Detailed Step-by-Step Protocol

Cell Culture and Seeding
  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cells in the logarithmic growth phase.[11]

  • Perform a cell count and check viability (should be >95%).

  • Seed 5 x 10^6 cells per well in a 6-well plate in a final volume of 2 mL of complete growth medium. Allow cells to stabilize for 2-4 hours before treatment.

Compound Preparation and Treatment
  • Prepare a serial dilution of this compound in complete growth medium from your 10 mM DMSO stock. A recommended final concentration range is 0.1 nM to 1000 nM.

  • Crucially, prepare a vehicle control well containing the same final concentration of DMSO as the highest this compound concentration well (typically ≤0.1%).

  • Add the diluted compounds to the corresponding wells.

  • Incubate the cells for 2 to 4 hours at 37°C. A 2-hour incubation is often sufficient to observe potent inhibition of FLT3 phosphorylation.[13][14]

Cell Lysis and Protein Quantification
  • After incubation, transfer the cell suspensions to 15 mL conical tubes.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.

  • Aspirate the supernatant completely.

  • Lyse the cell pellet by adding 100 µL of ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.[12]

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

Western Blotting
  • Normalize the protein concentration for all samples with lysis buffer. Load 20-40 µg of total protein per lane of a 4-12% Bis-Tris gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]

  • Incubate the membrane with the primary antibody for phospho-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[14]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL detection reagent and acquire the chemiluminescent signal using an imaging system. Optimize exposure time to avoid signal saturation.

Membrane Stripping and Re-probing
  • To normalize the phospho-protein signal, the same membrane must be probed for total FLT3 and a loading control (e.g., β-Actin or GAPDH).

  • Strip the membrane using a mild stripping buffer according to the manufacturer's protocol.

  • Confirm successful stripping by applying ECL reagent; no signal should be visible.

  • Re-block the membrane and repeat the immunoblotting procedure (from step 6.4.4) using an antibody against total FLT3.

  • If necessary, strip and re-probe again for a loading control.

Data Analysis and Interpretation

  • Densitometry : Quantify the band intensities from the Western blot images using software such as ImageJ or the built-in software of the imaging system.

  • Normalization : For each lane, calculate the normalized p-FLT3 signal by dividing the p-FLT3 band intensity by the corresponding total FLT3 band intensity.

  • Percent Inhibition : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle (DMSO) control using the formula: % Inhibition = 100 * (1 - (Normalized Signal_Treated / Normalized Signal_Vehicle))

  • IC50 Calculation : Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software like GraphPad Prism to determine the IC50 value.

Example Data Presentation

The inhibitory effects of this compound on FLT3 phosphorylation can be summarized in a table.

This compound Conc. (nM)Normalized p-FLT3 Signal (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
0.10.8515
0.50.5248
1.00.3169
5.00.1090
100.0496
1000.0298

Note: Data are for illustrative purposes only. Published studies have shown this compound to have an IC50 for FLT3 phosphorylation inhibition in the low nanomolar range (approx. 0.5-1.0 nM) in FLT3-ITD cell lines like MV4-11.[13][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No p-FLT3 Signal - Insufficient protein loaded.- Phosphatase activity during lysis.- Inactive primary antibody.- Load more protein (up to 40 µg).- Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer. Keep samples on ice at all times.[12]- Verify antibody activity with a positive control (e.g., lysate from pervanadate-treated cells).
High Background - Blocking is insufficient.- Use of milk as a blocking agent.- Secondary antibody concentration is too high.- Increase blocking time to 2 hours or block overnight at 4°C.[16]- Use 5% BSA in TBST for blocking and antibody dilutions. - Titrate the secondary antibody to find the optimal concentration.
Inconsistent Results - Variation in cell health or passage number.- Inconsistent incubation times.- Uneven protein transfer.- Use cells from a consistent, low passage number.- Standardize all incubation times precisely.- Ensure proper sandwiching of the gel/membrane and use a roller to remove air bubbles before transfer.
No Inhibition Observed - this compound degradation.- Incorrect drug concentration.- Prepare fresh drug dilutions for each experiment from a validated stock.- Verify the concentration of the stock solution.

Conclusion

The cell-based Western blot assay described here provides a reliable and quantitative method to evaluate the inhibitory effect of this compound on its direct molecular target, FLT3. By measuring the reduction in FLT3 autophosphorylation, researchers can accurately determine the cellular potency of this compound and similar compounds, which is a fundamental step in both preclinical research and the clinical development of targeted cancer therapies.

References

Preparation of Quizartinib (AC220) Stock Solutions for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE

Authored by: Senior Application Scientist, Drug Development Division

Introduction

Quizartinib, also known as AC220, is a potent and highly selective second-generation, type II FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It demonstrates significant activity against both FLT3 internal tandem duplication (FLT3-ITD) mutations and wild-type FLT3.[3] Activating mutations in the FLT3 gene are common drivers in Acute Myeloid Leukemia (AML), making this compound a critical tool for both basic research and clinical applications.[1][4] Given its potency in the nanomolar range, the accuracy and reproducibility of in vitro experiments are critically dependent on the correct preparation, storage, and use of this compound stock solutions.[5] This document provides a comprehensive, field-proven guide for researchers to prepare and handle this compound for cell culture applications, ensuring experimental integrity and validity.

This compound: Key Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-[7-[2-(4-morpholinyl)ethoxy]imidazo[2,1-b]benzothiazol-2-yl]phenyl]urea[5]
Synonyms AC220[2][6]
Molecular Formula C₂₉H₃₂N₆O₄S[5][7]
Molecular Weight 560.67 g/mol [7][8]
CAS Number 950769-58-1[1][5][8]
Appearance White to light yellow solid/crystalline solid[2][6]
Purity ≥98%[5][7]
Solubility DMSO: ≥33 mg/mL (≥58.86 mM) Ethanol: Insoluble (<1 mg/mL) Water: Insoluble[2][8][9][10]

Note on Solubility: The high solubility of this compound in Dimethyl Sulfoxide (DMSO) makes it the solvent of choice for preparing high-concentration stock solutions for cell-based assays.[5] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.[3][8]

Mechanism of Action: Targeting FLT3 Signaling

The FLT3 receptor tyrosine kinase is a critical regulator of hematopoiesis.[11] In approximately 30% of AML cases, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain cause constitutive, ligand-independent activation of the receptor.[12][13] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through the activation of downstream pathways, including STAT5, RAS/MAPK/ERK, and PI3K/AKT.[11][12][14]

This compound functions by binding to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation.[15][16] This action prevents receptor autophosphorylation, thereby blocking the initiation of these downstream pro-survival signals and ultimately inducing apoptosis in FLT3-dependent cancer cells.[11][12][16]

FLT3_Pathway This compound Inhibition of Constitutively Active FLT3 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD Mutation) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound blocks constitutive FLT3-ITD signaling.

Core Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for most in vitro applications.

Principle: Creating a high-concentration primary stock solution is essential for minimizing the volume of solvent (DMSO) added to the final cell culture medium. High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. Therefore, the goal is to keep the final DMSO concentration in the culture well below 0.5%, and ideally at or below 0.1%.

Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

Caption: Workflow for this compound stock solution preparation.

Step-by-Step Procedure:

  • Calculation: Determine the mass of this compound required. For a 10 mM solution, use the following formula:

    • Mass (mg) = Desired Volume (mL) × 10 mM × 560.67 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 0.56067 g/mmol = 5.61 mg

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of this compound powder into a sterile amber microcentrifuge tube.

    • Expert Tip: this compound is a potent compound. Always handle with appropriate PPE.[17][18] Weighing directly into the storage tube minimizes transfer loss and contamination risk.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Example: For 5.61 mg of this compound, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex at room temperature for 2-5 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Sonication can be used to aid dissolution if necessary.[9]

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile amber cryovials.[19]

  • Storage: Store the aliquots protected from light.

    • Long-term storage (up to 1 year): -80°C.[8][9]

    • Short-term storage (up to 1 month): -20°C.[8]

Application Protocol: Diluting Stock for Cell-Based Assays

Principle: Serial dilution is performed to achieve the desired final nanomolar concentrations of this compound in the cell culture medium while ensuring the final DMSO concentration remains non-toxic to the cells. A vehicle control (DMSO alone) at the same final concentration must always be included in experiments.

Example Calculation: Preparing a 1 µM final concentration

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in sterile cell culture medium or PBS.

    • 10 µL of 10 mM stock + 90 µL of medium = 100 µL of 1 mM solution.

  • Final Working Solution: Dilute the intermediate stock to achieve the final desired concentration in the total volume of the culture well. For a final concentration of 1 µM (1000 nM) in a well containing 1 mL of medium, you would perform a 1:1000 dilution.

    • 1 µL of 1 mM intermediate stock + 999 µL of cell culture medium = 1 mL of 1 µM working solution.

    • The final DMSO concentration in this example would be 0.01%, which is well-tolerated by most cell lines.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Precipitation in stock solution Moisture in DMSO; incorrect solvent; low temperature storage of aqueous dilutions.Use fresh, anhydrous DMSO.[3] Ensure complete dissolution before freezing. Do not store aqueous dilutions for more than one day.[6]
Inconsistent experimental results Degradation of stock due to multiple freeze-thaw cycles; inaccurate pipetting.Use single-use aliquots.[19] Regularly calibrate pipettes. Always include positive and negative controls.
Cell toxicity in vehicle control Final DMSO concentration is too high.Recalculate dilutions to ensure the final DMSO concentration is ≤0.1%. Perform a DMSO toxicity curve for your specific cell line.

References

Quizartinib for studying drug resistance in AML models

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Investigating Drug Resistance to Quizartinib in FLT3-ITD Acute Myeloid Leukemia (AML) Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Clinical Challenge of this compound Resistance in AML

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML cases, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][3] The most common of these are internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[4][5] FLT3-ITD mutations are strongly associated with a poor prognosis, including higher relapse rates and shorter overall survival.[1][6][7]

This compound is a highly potent and selective second-generation FLT3 inhibitor that specifically targets the FLT3-ITD mutation.[1][5][6] By binding to the ATP-binding site of the FLT3 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[4] Clinical trials have demonstrated its efficacy, leading to its approval for treating newly diagnosed and relapsed/refractory FLT3-ITD positive AML.[8][9][10]

Despite the initial success, the development of therapeutic resistance remains a major clinical hurdle.[11] Resistance can emerge through various mechanisms, leading to disease relapse. Understanding these mechanisms is paramount for developing next-generation inhibitors and rational combination therapies. This guide provides a comprehensive framework and detailed protocols for establishing, characterizing, and analyzing this compound-resistant AML models in vitro, empowering researchers to explore the complexities of therapeutic failure and devise novel strategies to overcome it.

This compound's Mechanism of Action and Key Signaling Pathways

This compound functions as a type II tyrosine kinase inhibitor (TKI). Unlike type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the inactive conformation of FLT3, preventing its activation.[6] In FLT3-ITD AML, the receptor is constitutively active, driving downstream signaling cascades critical for leukemic cell survival and proliferation, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4][12] this compound's inhibition of FLT3 phosphorylation effectively shuts down these signals, inducing apoptosis in FLT3-ITD-dependent leukemic cells.[4]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibits Phosphorylation

Caption: FLT3-ITD signaling and this compound's inhibitory action.

Mechanisms of Acquired Resistance to this compound

Resistance to this compound is complex and can be broadly categorized into two main types:

  • On-Target Resistance: This involves genetic alterations within the FLT3 gene itself, which prevent the drug from binding effectively. The most common on-target mechanisms are secondary point mutations in the FLT3 tyrosine kinase domain (TKD).[11][13]

    • Activation Loop Mutations (e.g., D835Y): These mutations stabilize the active conformation of the kinase, which type II inhibitors like this compound cannot bind efficiently.[14]

    • Gatekeeper Mutations (e.g., F691L): This mutation is located at the entrance of the ATP-binding pocket and sterically hinders this compound binding.[14][15]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[16]

    • Activation of Bypass Pathways: Upregulation and/or activating mutations in parallel signaling cascades, such as the RAS/MAPK pathway (e.g., NRAS mutations), can sustain cell proliferation and survival even when FLT3 is effectively inhibited.[11][16]

    • Microenvironment-Mediated Resistance: Factors secreted by bone marrow stromal cells, such as fibroblast growth factor 2 (FGF2), can activate alternative receptor tyrosine kinases and confer resistance.[14]

Part 1: Protocol for Developing this compound-Resistant AML Models

This protocol describes a standard dose-escalation method to generate this compound-resistant AML cell lines in vitro. This approach mimics the clinical scenario where cancer cells adapt to continuous drug pressure over time.

Principle: Parental, drug-sensitive cells are cultured with gradually increasing concentrations of this compound. This selective pressure eliminates sensitive cells, allowing the rare, resistant sub-clones to survive and proliferate. Over several months, a stable, resistant cell population is established.[17][18]

Recommended Cell Lines:

  • MOLM-13: Human AML cell line, homozygous for FLT3-ITD.

  • MV4-11: Human AML cell line, heterozygous for FLT3-ITD.

generation_workflow start Start with Parental AML Cell Line (e.g., MOLM-13) ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells at low dose (e.g., IC10 - IC20) ic50->culture monitor Monitor Viability & Replenish Drug/Media culture->monitor proliferate Cells resume proliferation? monitor->proliferate proliferate->monitor No increase_dose Gradually Increase This compound Concentration proliferate->increase_dose Yes increase_dose->culture stable Stable growth at high dose (>10x parental IC50)? increase_dose->stable stable->increase_dose No expand Expand and Bank Resistant Cell Line stable->expand Yes end Resistant Model Established expand->end

Caption: Workflow for generating this compound-resistant AML cell lines.

Step-by-Step Protocol
  • Initial Setup & IC50 Determination:

    • Culture parental MOLM-13 or MV4-11 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Perform a baseline cell viability assay (see Part 2, Protocol 1) to determine the initial IC50 of this compound for the parental cell line. This is a critical reference point.

  • Initiating Resistance Induction:

    • Seed parental cells at a density of 0.2 x 10⁶ cells/mL in two parallel flasks: one for drug treatment and one as a passage-matched vehicle control (e.g., 0.01% DMSO).

    • Begin treating the drug-selection flask with this compound at a starting concentration equal to the IC10 or IC20 of the parental line.

    • Causality: Starting at a low, sub-lethal concentration prevents massive cell death and allows for gradual adaptation and selection of resistant cells.[17]

  • Maintenance and Monitoring:

    • Maintain cells in a 37°C, 5% CO₂ incubator.

    • Every 3-4 days, centrifuge the cells, remove the old medium, and resuspend in fresh medium containing the same concentration of this compound or vehicle. Adjust cell density back to ~0.2 x 10⁶ cells/mL.

    • Initially, a significant portion of cells will die. Monitor cell viability using a simple Trypan Blue exclusion assay. Continue to passage the surviving cells.

  • Dose Escalation:

    • Once the drug-treated cells recover and their proliferation rate is comparable to the vehicle-treated control cells, double the concentration of this compound.

    • Repeat this cycle of adaptation followed by dose escalation. This process is lengthy and can take 6-12 months.[19]

    • Expert Insight: It is crucial to cryopreserve vials of cells at each successful concentration step. This provides backups in case of contamination or cell death at a higher concentration.[18]

  • Establishing a Stable Resistant Line:

    • A cell line is generally considered resistant when it can stably proliferate in a this compound concentration that is at least 10-fold higher than the parental IC50 value.

    • Once this level is reached, maintain the cells at this high concentration for several passages to ensure the resistance phenotype is stable.

  • Final Characterization and Banking:

    • Confirm the degree of resistance by performing a full dose-response curve to determine the new IC50 value (see Part 2, Protocol 1).

    • Expand the resistant cell line and the passage-matched vehicle control line and cryopreserve multiple vials for future experiments.

Part 2: Protocols for Characterizing Resistant Models

Protocol 1: Assessing Drug Sensitivity (IC50 Determination)

Principle: Cell viability assays are used to quantify the concentration of this compound required to inhibit the growth of the resistant cells by 50% (IC50) compared to the parental line. Luminescent assays measuring ATP levels (e.g., CellTiter-Glo®) are highly sensitive and reflect the number of metabolically active, viable cells.[20][21]

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed parental and resistant AML cells in triplicate into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per 90 µL of medium.

  • Drug Preparation: Prepare a 10X serial dilution of this compound in culture medium.

  • Treatment: Add 10 µL of the 10X drug dilutions to the appropriate wells. Include wells with vehicle (DMSO) control and medium-only (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells.

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Example Data Presentation:

Cell LineThis compound IC50 (nM)Fold Resistance
MOLM-13 Parental2.5 ± 0.41x
MOLM-13 Resistant85.7 ± 9.2~34x
MV4-11 Parental1.8 ± 0.31x
MV4-11 Resistant62.5 ± 7.5~35x
Protocol 2: Analysis of FLT3 Signaling by Western Blot

Principle: Western blotting allows for the visualization of protein expression and phosphorylation status. By probing for phosphorylated FLT3 (p-FLT3) and its downstream targets (p-STAT5, p-ERK), one can determine if resistance is due to a failure of this compound to inhibit its direct target or due to bypass signaling.[22][23]

Methodology:

  • Cell Treatment and Lysis:

    • Culture parental and resistant cells. Treat with a relevant concentration of this compound (e.g., 10 nM) or vehicle (DMSO) for 2-4 hours.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the labile phosphorylation state of the target proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Expert Insight: BSA is preferred over milk for blocking when probing for phospho-proteins, as milk contains phosphoproteins (casein) that can increase background noise.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

      • Recommended Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, β-Actin (loading control).

    • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Investigating Molecular Mechanisms of Resistance

Principle: Once resistance is confirmed phenotypically (high IC50) and biochemically (sustained downstream signaling), the next step is to identify the underlying genetic cause.

resistance_characterization start Resistant Cell Line (High IC50) wb Western Blot: Analyze p-FLT3 after This compound Treatment start->wb pFLT3 Is p-FLT3 still suppressed? wb->pFLT3 on_target On-Target Resistance (FLT3-TKD Mutation) pFLT3->on_target No off_target Off-Target Resistance (Bypass Pathway) pFLT3->off_target Yes seq_flt3 Sequence FLT3 TKD (Exons 14-20) for D835, F691 mutations on_target->seq_flt3 seq_panel Sequence RAS/MAPK pathway genes (e.g., NRAS, KRAS) off_target->seq_panel

Caption: Decision workflow for characterizing resistance mechanisms.

Methodology: FLT3 Kinase Domain Sequencing

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines.

  • PCR Amplification: Design primers to amplify the regions of the FLT3 gene that encode the tyrosine kinase domain, particularly focusing on exons that harbor common resistance mutations (e.g., Exon 17 for D835, Exon 14 for F691).

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human FLT3 sequence. Identify any nucleotide changes that result in amino acid substitutions at key resistance-conferring positions. For investigating off-target resistance, a broader approach like targeted next-generation sequencing (NGS) of common cancer-related genes may be employed to identify mutations in pathways like RAS/MAPK.[16]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and systematic approach to developing and characterizing this compound resistance in AML models. By determining the shift in drug sensitivity, analyzing the integrity of target inhibition, and identifying the specific molecular drivers of resistance, researchers can gain critical insights into therapeutic failure. These well-characterized resistant models are invaluable tools for testing novel second- or third-generation FLT3 inhibitors, evaluating rational combination therapies (e.g., this compound plus MEK inhibitors for RAS-mutant resistance), and ultimately developing more durable treatment strategies for patients with FLT3-ITD positive AML.[11][24]

References

Application Notes and Protocols for the Ex Vivo Plasma Inhibitory Assay of Quizartinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gauging Target Engagement of Quizartinib in a Physiologically Relevant Context

This compound (VANFLYTA®) is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with Acute Myeloid Leukemia (AML) harboring an internal tandem duplication (ITD) mutation in the FLT3 gene.[1][2][3] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[4][5][6] this compound effectively inhibits this aberrant signaling, inducing apoptosis in FLT3-ITD-positive cells.[1][7]

While pharmacokinetic (PK) studies provide crucial information on drug absorption, distribution, metabolism, and excretion, they do not directly measure the biological activity of the drug at its target.[8] The ex vivo plasma inhibitory assay (PIA) serves as a critical pharmacodynamic (PD) tool to bridge this gap.[9][10][11][12] This assay measures the ability of plasma collected from patients treated with this compound to inhibit FLT3 phosphorylation in a sensitive cell line. This provides a direct assessment of the biological activity of the drug and its metabolites as they exist in the patient's circulation, accounting for factors like plasma protein binding which can significantly impact drug efficacy.[1][13]

This application note provides a comprehensive guide to the principles and a detailed protocol for performing the ex vivo plasma inhibitory assay for this compound.

Scientific Principle of the Assay

The ex vivo PIA for this compound is predicated on the "oncogene addiction" of FLT3-ITD positive AML cells to the constitutively active FLT3 signaling pathway.[6] The assay workflow is as follows:

  • Patient Plasma Collection: Plasma samples are collected from patients at various time points following this compound administration.

  • Ex Vivo Incubation: A laboratory-cultured AML cell line endogenously expressing the FLT3-ITD mutation (e.g., MV4-11 or MOLM-13) is incubated with the patient's plasma.[5][6][7]

  • Inhibition of FLT3 Autophosphorylation: If the plasma contains biologically active this compound, it will inhibit the autophosphorylation of the FLT3 receptor within the cultured cells.

  • Endpoint Analysis: The level of FLT3 phosphorylation (p-FLT3) is quantified, typically by Western blotting, and compared to baseline (pre-treatment) plasma samples.[4][14][15] A reduction in p-FLT3 indicates effective target engagement by this compound in vivo.

This assay provides a functional measure of drug activity that can be correlated with clinical response and can help in optimizing dosing schedules.[16][17]

FLT3 Signaling Pathway and this compound's Point of Intervention

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase. This leads to the downstream activation of several pro-proliferative and anti-apoptotic signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound, a type II kinase inhibitor, binds to the inactive conformation of FLT3, preventing its autophosphorylation and subsequent activation of these downstream pathways.[18]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD Constitutively Active FLT3-ITD Receptor p-FLT3 Autophosphorylation FLT3-ITD->p-FLT3 Ligand- independent RAS RAS p-FLT3->RAS PI3K PI3K p-FLT3->PI3K STAT5 STAT5 p-FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription p-STAT5 p-STAT5 STAT5->p-STAT5 p-STAT5->Gene_Transcription This compound This compound This compound->p-FLT3 Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow

The following diagram outlines the major steps involved in the ex vivo plasma inhibitory assay for this compound.

Ex_Vivo_PIA_Workflow Patient_Blood_Draw 1. Patient Blood Draw (Pre- and Post-Dose) Plasma_Isolation 2. Plasma Isolation Patient_Blood_Draw->Plasma_Isolation Ex_Vivo_Incubation 4. Incubate Cells with Patient Plasma Plasma_Isolation->Ex_Vivo_Incubation Cell_Culture 3. Culture FLT3-ITD+ Cells (e.g., MV4-11) Cell_Culture->Ex_Vivo_Incubation Cell_Lysis 5. Cell Lysis Ex_Vivo_Incubation->Cell_Lysis Western_Blot 6. Western Blot for p-FLT3 and Total FLT3 Cell_Lysis->Western_Blot Data_Analysis 7. Densitometry and Data Analysis Western_Blot->Data_Analysis Results Inhibition of FLT3 Phosphorylation Data_Analysis->Results

Figure 2: Experimental Workflow for the this compound Ex Vivo Plasma Inhibitory Assay.

Detailed Protocols

PART 1: Patient Sample Collection and Processing

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA or Heparin)[19]

  • Refrigerated centrifuge

  • Sterile cryovials

  • Pipettes and sterile tips

Protocol:

  • Blood Collection: Collect whole blood from patients into appropriate anticoagulant-containing tubes at baseline (pre-dose) and at specified time points post-Quizartinib administration.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C with the brake off to separate the plasma from the cellular components.[19][20]

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.[19]

  • Storage: Aliquot the plasma into sterile, labeled cryovials and immediately snap-freeze in liquid nitrogen or store at -80°C until use.[18][21] Avoid repeated freeze-thaw cycles.

PART 2: Cell Culture

Materials:

  • FLT3-ITD positive human AML cell line (e.g., MV4-11 [ATCC® CRL-9591™] or MOLM-13 [DSMZ ACC 554])[5][6][7]

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Cell Line Maintenance: Culture the chosen cell line according to the supplier's recommendations. Maintain the cells in exponential growth phase.

  • Cell Viability: Ensure cell viability is >95% as determined by trypan blue exclusion prior to starting the assay.

PART 3: Ex Vivo Plasma Inhibitory Assay

Materials:

  • Cultured FLT3-ITD+ cells

  • Patient plasma samples (pre- and post-dose)

  • Control plasma (from a healthy donor)

  • This compound stock solution (for positive control)

  • Serum-free cell culture medium

  • Microcentrifuge tubes or 96-well plates

Protocol:

  • Cell Preparation: Harvest the cells and wash once with serum-free medium to remove any residual growth factors. Resuspend the cells in serum-free medium at a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Patient Samples: In microcentrifuge tubes, mix 50 µL of the cell suspension with 50 µL of patient plasma (final cell concentration: 1 x 10⁶ cells/mL).

    • Controls:

      • Negative Control (Vehicle): 50 µL of cell suspension + 50 µL of pre-dose patient plasma or healthy donor plasma.

      • Positive Control (Spiked this compound): 50 µL of cell suspension + 50 µL of healthy donor plasma spiked with a known concentration of this compound (e.g., 100 nM).

  • Incubation: Incubate the cell-plasma mixtures for 2-4 hours at 37°C in a humidified incubator. The optimal incubation time should be determined empirically.

  • Cell Lysis: After incubation, pellet the cells by centrifugation at 500 x g for 5 minutes. Wash the cells once with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

PART 4: Western Blot Analysis for p-FLT3

Materials:

  • Cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591) and Rabbit anti-total FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3.[4]

Data Analysis and Interpretation

  • Densitometry: Quantify the band intensities for p-FLT3 and total FLT3 using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the p-FLT3 signal to the total FLT3 signal for each sample.

  • Calculation of Inhibition: Calculate the percentage of FLT3 phosphorylation inhibition in post-dose samples relative to the pre-dose sample for each patient.

    % Inhibition = [1 - (Normalized p-FLT3_post-dose / Normalized p-FLT3_pre-dose)] x 100

Expected Results: A significant decrease in the p-FLT3/total FLT3 ratio in post-dose plasma samples compared to pre-dose samples indicates effective inhibition of FLT3 by this compound in vivo.

Parameter Recommendation Rationale
Cell Line MV4-11 or MOLM-13Endogenously express FLT3-ITD and are dependent on its signaling for survival.[5][6][7]
Plasma Anticoagulant EDTA or HeparinCommonly used for plasma preparation and compatible with cell-based assays.[19]
Cell Density 1-2 x 10⁶ cells/mLEnsures sufficient cell numbers for downstream analysis without overcrowding.
Incubation Time 2-4 hoursAllows for sufficient time for this compound in the plasma to enter the cells and inhibit FLT3 phosphorylation.
Endpoint Western Blot for p-FLT3 (Tyr591)Direct measure of FLT3 activation state.[14][15]
Loading Control Total FLT3Normalizes for any variations in protein loading.[4]

Troubleshooting

Problem Possible Cause Solution
High background in Western blot Insufficient blocking or washingIncrease blocking time and/or washing steps. Use a different blocking agent (e.g., BSA instead of milk).
No or weak p-FLT3 signal in pre-dose samples Poor antibody quality or inactive cellsValidate the p-FLT3 antibody with a positive control (e.g., lysate from untreated cells). Ensure cells are healthy and in log-phase growth.
Inconsistent results between replicates Pipetting errors or uneven cell distributionUse calibrated pipettes and ensure thorough mixing of cell suspensions.
No inhibition observed in post-dose samples Sub-therapeutic drug levels, rapid drug clearance, or high plasma protein bindingCorrelate with PK data. Consider the impact of plasma protein binding on free drug concentration.[1][13]

Conclusion and Future Perspectives

The ex vivo plasma inhibitory assay is a powerful tool for assessing the pharmacodynamic activity of this compound in a clinically relevant setting. It provides a direct measure of target engagement, which can be invaluable for dose optimization, understanding drug resistance mechanisms, and establishing exposure-response relationships. The validation of such pharmacodynamic assays is crucial for their reliable implementation in clinical trials.[9][10][11][12] As our understanding of this compound's clinical activity and resistance mechanisms evolves, this assay will continue to be an important component of translational research in FLT3-ITD positive AML.

References

Application Notes: Assessing Quizartinib Target Engagement in FLT3-ITD+ AML Models via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the target engagement of Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The focus is on Acute Myeloid Leukemia (AML) models harboring the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a common driver of this malignancy.[1][2] We detail a robust, self-validating Western blot protocol to monitor the inhibition of FLT3 autophosphorylation and the subsequent suppression of downstream signaling pathways, providing a reliable method for evaluating drug efficacy and mechanism of action.

Introduction: The Rationale for Targeting FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[3][4] In approximately one-third of AML patients, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain.[2] This aberrant, ligand-independent activation drives uncontrolled cell proliferation and survival by persistently stimulating downstream pro-growth signaling cascades, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[2][3][5] This "oncogene addiction" makes FLT3-ITD a prime therapeutic target.[1]

This compound (formerly AC220) is a highly potent and selective second-generation, type II FLT3 inhibitor.[6][7] It specifically binds to the inactive conformation of the FLT3 kinase, preventing the ATP binding and subsequent autophosphorylation required for receptor activation.[3][6][8] Consequently, this compound effectively blocks the downstream signaling that fuels leukemic cell growth and survival.[3][9]

Western blotting is a foundational technique to verify this mechanism of action. By measuring the phosphorylation status of FLT3 and key downstream effector proteins, researchers can directly visualize and quantify the on-target effects of this compound. This provides a direct readout of target engagement and biological response.

The FLT3 Signaling Axis and this compound's Point of Intervention

The constitutive activity of FLT3-ITD initiates a phosphorylation cascade. Understanding this pathway is crucial for selecting the appropriate biomarkers for Western blot analysis.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 pY PI3K PI3K FLT3->PI3K pY RAS RAS FLT3->RAS pY pSTAT5 p-STAT5 STAT5->pSTAT5 AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Figure 1: this compound's Inhibition of the FLT3-ITD Signaling Pathway. This diagram illustrates how constitutively active FLT3-ITD drives downstream signaling through the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways. This compound acts by inhibiting the initial autophosphorylation of the FLT3 receptor, thereby blocking all subsequent activation events that lead to leukemic cell proliferation and survival.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of the results, the experimental design must include appropriate controls and models.

Recommended Cell Line Models

The selection of an appropriate cell line is paramount. Cell lines endogenously expressing the FLT3-ITD mutation are highly dependent on FLT3 signaling for survival and are therefore ideal models.[1]

Cell LineDescriptionKey Characteristics
MV4-11 Human AML cell line derived from a patient with biphenotypic B-myelomonocytic leukemia.[10]Homozygous for the FLT3-ITD mutation; widely used as a standard for screening FLT3 inhibitors.[1][11]
MOLM-13 Human AML (M5a subtype) cell line from a patient with relapsed AML.[12]Heterozygous for the FLT3-ITD mutation; also carries an MLL-AF9 fusion gene.[12][13][14]
This compound Treatment and Controls

A dose-response and time-course experiment is essential to characterize the inhibitory profile of this compound.

  • Vehicle Control: A DMSO-only control is mandatory, as it is the solvent for this compound. This establishes the baseline phosphorylation levels.

  • Dose-Response: Treat cells with a range of this compound concentrations. Based on published data, potent inhibition of FLT3 phosphorylation in MV4-11 and MOLM-13 cells occurs at very low nanomolar concentrations.[9][15] A suggested starting range would be 0.1 nM to 100 nM.

  • Time-Course: A time-course experiment (e.g., 1, 4, 8, 24 hours) at an effective concentration (e.g., 1-10 nM) can reveal the kinetics of target inhibition.

Detailed Protocol: Western Blot for Phospho-Signaling

This protocol provides a step-by-step guide for assessing this compound's effect on FLT3 signaling.

WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A 1. Cell Culture & Treatment (MV4-11 or MOLM-13) B 2. Cell Lysis (RIPA + Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Load Equal Protein) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-FLT3, p-STAT5, p-ERK, etc.) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Stripping & Re-probing (Total FLT3, STAT5, ERK, Loading Control) I->J K 11. Densitometry & Normalization J->K

Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key stages of the Western blot protocol, from initial cell culture and treatment through to data analysis and normalization.

Materials and Reagents
  • Cell Lines: MV4-11 (ATCC CRL-9591) or MOLM-13 (DSMZ ACC 554).

  • Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk as a blocking agent as its phosphoproteins can cause high background.[16]

  • Primary Antibodies: See table below.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • PVDF Membrane

  • Chemiluminescent Substrate

Recommended Primary Antibodies

The specificity and quality of primary antibodies are critical for a successful experiment. The following table lists validated antibodies for key targets in the FLT3 pathway.

Target ProteinPhosphorylation SiteHostRecommended DilutionSupplier (Example Cat. #)
p-FLT3 Tyr591Rabbit1:1000Cell Signaling (3461S)[17], Thermo Fisher (PA5-105884)[18]
Total FLT3N/ARabbit1:1000Cell Signaling (3462)[19]
p-STAT5 Tyr694Mouse/Rabbit1:1000Cell Signaling (9351S, 9356S)[20][21], Boster Bio (MP01087)[22]
Total STAT5N/ARabbit1:1000Cell Signaling (94205)
p-ERK1/2 Thr202/Tyr204Rabbit1:2000Cell Signaling (4370), Proteintech (28733-1-AP)[23]
Total ERK1/2N/ARabbit1:1000Cell Signaling (4695)
Loading ControlN/AMouse/RabbitVaries(e.g., β-Actin, GAPDH)
Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed MV4-11 or MOLM-13 cells at a density of 0.5 x 10^6 cells/mL. Allow them to acclimate before treating with this compound or vehicle (DMSO) for the desired time and concentration.

  • Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[24][25] Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][24]

  • Primary Antibody Incubation: Incubate the membrane with the desired phospho-specific primary antibody (e.g., anti-p-FLT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure accurate interpretation, the blot must be normalized. Strip the membrane and re-probe with antibodies against the total protein (e.g., Total FLT3) and a loading control (e.g., β-Actin). This confirms that any observed decrease in the phospho-protein signal is due to inhibitor action and not differences in protein loading.

Data Interpretation and Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of FLT3, STAT5, and ERK in this compound-treated cells compared to the vehicle control. The total protein levels for each target should remain relatively unchanged across all conditions, confirming the specificity of the inhibitory effect on phosphorylation.

Expected Outcome:

  • p-FLT3: Strong signal in DMSO lane; significantly reduced or absent signal in this compound lanes (≥1 nM).

  • p-STAT5: Strong signal in DMSO lane; signal reduction should mirror that of p-FLT3.

  • p-ERK1/2: Strong signal in DMSO lane; signal reduction should mirror that of p-FLT3.

  • Total FLT3, STAT5, ERK: Consistent signal intensity across all lanes.

  • Loading Control (e.g., β-Actin): Consistent signal intensity across all lanes.

By quantifying the band intensities (densitometry) and normalizing the phospho-protein signal to the total protein signal, an IC50 value (the concentration of inhibitor required to reduce the phospho-signal by 50%) can be calculated. This provides a quantitative measure of this compound's potency in the cellular context.[9]

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blocking; blocking agent (milk) cross-reactivity.Increase blocking time; switch to 5% BSA in TBST.[16] Increase wash duration/frequency.
No/Weak Signal Inactive antibody; insufficient protein load; phosphatase activity.Use a new antibody aliquot; load more protein (30-40 µg); ensure fresh phosphatase inhibitors were added to lysis buffer.
Phospho-signal present, but Total Protein not detected Total protein antibody may be less sensitive or require different conditions.Optimize total protein antibody dilution and incubation time.
Inconsistent Loading Control Pipetting errors during loading; inaccurate protein quantification.Re-run BCA assay and be meticulous when loading the gel.

Conclusion

This application note provides a validated and detailed protocol for using Western blot analysis to confirm the mechanism of action and target engagement of this compound in FLT3-ITD positive AML cell lines. By carefully monitoring the phosphorylation status of FLT3 and its key downstream effectors, STAT5 and ERK, researchers can obtain robust and reproducible data on the efficacy of this targeted therapy. The inclusion of proper controls and normalization to total protein levels ensures the scientific integrity and trustworthiness of the findings, making this a cornerstone assay in the preclinical evaluation of FLT3 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Quizartinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quizartinib (also known as AC220) is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, pivotal in acute myeloid leukemia (AML) research where FLT3 internal tandem duplication (ITD) mutations are prevalent.[1][2][3] Despite its therapeutic promise, this compound's physicochemical properties, particularly its poor aqueous solubility, present a significant hurdle for researchers in preclinical and in vitro studies.[4][5]

This technical guide provides a comprehensive resource for overcoming solubility challenges associated with this compound. As your dedicated support partner, we will delve into the causality behind common issues, offer field-proven troubleshooting protocols, and establish a framework for achieving consistent, reliable, and reproducible experimental results.

Quick Reference: this compound Properties

To facilitate efficient experimental planning, key physical and chemical data for this compound are summarized below.

PropertyValueSource(s)
Synonym AC220[2][4]
Molecular Formula C₂₉H₃₂N₆O₄S[4]
Molecular Weight 560.67 g/mol [6][7]
Appearance Crystalline solid[4]
Solubility in DMSO 28-56 mg/mL (approx. 50-100 mM)[2][4][6][7]
Solubility in DMF ~50 mg/mL[2][4]
Solubility in Ethanol ~0.25 mg/mL (Sparingly Soluble)[2][4]
Aqueous Solubility Insoluble / Sparingly Soluble[4][6][8]
Storage (Solid) -20°C for ≥ 4 years[4]
Storage (DMSO Stock) -20°C (≤6 months) or -80°C (≥1 year)[1][8][9]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when preparing this compound solutions.

Q1: My this compound powder is not fully dissolving in DMSO, even at a concentration that should be soluble. What's wrong?

A1: This is a common issue that typically points to solvent quality or insufficient physical agitation.

  • Causality—The Problem with Water: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][10] this compound is a hydrophobic molecule, and the presence of even small amounts of water in the DMSO can dramatically decrease its effective solubility, leading to incomplete dissolution or the formation of micro-precipitates.[9][10]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Always use fresh, high-purity, anhydrous DMSO (stored in a properly sealed container) for preparing your initial stock solution.[8][9][10] Avoid using a bottle of DMSO that has been open for an extended period.

    • Enhance Physical Dissolution: Crystalline solids require energy to break down the crystal lattice. If simple mixing is insufficient:

      • Vortex: Agitate the vial vigorously for 2-5 minutes.[8]

      • Sonicate: Use a bath sonicator for 5-15 minutes to break up powder aggregates.[8][11][12]

      • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes.[8][11] Do not overheat, as this could risk compound degradation.

Q2: I successfully dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is the most critical challenge for using this compound in biological assays. It occurs because you are rapidly moving the compound from a solvent where it is highly soluble (DMSO) to one where it is virtually insoluble (aqueous buffer).[11] The final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous medium.

  • Causality—Solvent Polarity Shock: Direct, high-volume dilution causes a sudden and extreme shift in solvent polarity. The hydrophobic this compound molecules, no longer shielded by DMSO, aggregate and fall out of solution.

  • The Solution—Gradual Dilution: The key is to avoid this "shock" by performing one or more intermediate dilution steps. This gradually acclimates the compound to an increasingly aqueous environment.

    • Initial DMSO Dilution: First, perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[10][13]

    • Intermediate Media Dilution: Create a high-concentration intermediate solution by adding a small aliquot of your DMSO stock to a small volume of your final aqueous buffer or media. Pipette vigorously to mix. This intermediate solution will have a higher DMSO percentage but will be more stable than the final dilution.

    • Final Dilution: Add the well-mixed intermediate solution to the final, larger volume of cell culture media. This multi-step process ensures the final DMSO concentration in your experiment remains low (typically <0.5%) while keeping the drug in solution.[11][14] (See Protocol 2 for a detailed workflow).

Frequently Asked Questions (FAQs)

Q1: What is the absolute best solvent for this compound?

A1: For creating high-concentration stock solutions, anhydrous DMSO is unequivocally the most recommended solvent due to its excellent solvating power for this compound, with reported solubilities reaching up to 100 mM (~56 mg/mL).[7][8] While Dimethylformamide (DMF) is also an option with high solubility (~50 mg/mL), DMSO is more commonly used in biological research.[2][4] Ethanol and water are not recommended for stock preparation due to extremely low solubility.[6][8]

Q2: How should I store my this compound stock solution in DMSO?

A2: Proper storage is critical to maintain the compound's integrity.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to degrade or precipitate over time.[1][8]

  • Temperature: Store aliquots at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term stability (1 year or more).[1][9]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

A3: While cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), with many researchers aiming for ≤0.1% to minimize any potential solvent-induced artifacts.[11][14] Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without the drug) to account for any effects of the solvent itself.[10]

Q4: Can I store this compound that has been diluted in aqueous media?

A4: This is strongly discouraged. This compound is unstable in aqueous solutions and should be prepared fresh for each experiment from a frozen DMSO stock.[4] Do not store aqueous working solutions, even at 4°C, for more than a day.[4][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the standard procedure for preparing a reliable, high-concentration stock solution.

  • Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weigh Compound: Accurately weigh 5.61 mg of this compound (MW: 560.67 g/mol ) and place it into a sterile, conical-bottom polypropylene tube.

  • Add Solvent: Add 1.0 mL of fresh, anhydrous DMSO to the tube.[8][9]

  • Dissolve:

    • Vortex the solution vigorously for 2-3 minutes.[8]

    • Visually inspect the solution against a light source. It should be a clear, pale yellow solution with no visible particulates.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C until the solution is completely clear.[8][11]

  • Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C.[1]

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

This protocol provides a validated workflow to prevent precipitation when preparing a final working concentration (example: 10 nM).

  • Thaw Stock: Retrieve one aliquot of your 10 mM this compound stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom.

  • Prepare Intermediate Dilution (10 µM): In a sterile microcentrifuge tube, add 1 µL of the 10 mM stock solution to 999 µL of your complete cell culture medium. Mix immediately and thoroughly by pipetting up and down at least 10 times. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution with 0.1% DMSO.[8]

  • Prepare Final Working Solution (10 nM): Add 1 µL of the 10 µM intermediate solution to 999 µL of your cell culture/assay volume. This creates another 1:1000 dilution, resulting in a final this compound concentration of 10 nM. The final DMSO concentration will be a negligible 0.0001%.[8]

  • Mix and Use: Gently mix the final solution and proceed with your experiment immediately.

Visualized Workflows and Pitfalls

Diagram 1: Recommended this compound Dissolution Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound Powder to Room Temp B Add Anhydrous DMSO to Weighed Compound A->B C Vortex Vigorously (2-3 min) B->C D Visually Inspect for Particulates C->D E Solution Clear? D->E F Sonciate (5-10 min) or Warm to 37°C E->F No G SUCCESS: Clear Stock Solution E->G Yes F->D H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I

Caption: A step-by-step workflow for reliably dissolving this compound in DMSO.

Diagram 2: Common Pitfalls Leading to Solubility Failure

G cluster_causes Common Mistakes cluster_effects Negative Consequences A Using Old or Non-Anhydrous DMSO X Incomplete Dissolution of Stock A->X B Direct High-Volume Dilution from DMSO into Aqueous Buffer Y Precipitation in Media ('Crashing Out') B->Y C Storing Aqueous Working Solutions Z Compound Degradation & Loss of Potency C->Z W INACCURATE & UNRELIABLE EXPERIMENTAL RESULTS X->W Y->W Z->W

Caption: Cause-and-effect diagram of common errors in this compound handling.

References

Technical Support Center: Optimizing Quizartinib Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during in vitro studies. Our goal is to help you achieve robust, reproducible, and meaningful results.

Frequently Asked Questions (FAQs): Getting Started with this compound

This section addresses fundamental questions about this compound's properties and initial preparation for in vitro use.

Q1: What is the precise mechanism of action for this compound?

A1: this compound is a second-generation, type II FLT3 inhibitor.[1] It selectively binds to the inactive conformation of the FLT3 receptor, specifically at the ATP-binding site, which prevents the receptor's autophosphorylation and subsequent activation.[2][3] This action effectively blocks downstream signaling cascades crucial for cell proliferation and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[1][2] The result is the induction of apoptosis (programmed cell death) and potent inhibition of cell growth, particularly in cancer cells with activating FLT3 internal tandem duplication (FLT3-ITD) mutations.[2][4]

Q2: How should I prepare a this compound stock solution for my experiments?

A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers but highly soluble in organic solvents.[5]

  • Recommended Solvent: The universally recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[6] this compound is readily soluble in DMSO at concentrations of 30 mg/mL or higher.[5][6]

  • Preparation Steps:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

    • To ensure complete dissolution, vortex the solution vigorously. If particulates remain, gentle warming to 37°C or brief sonication can be employed.[6]

Q3: What is the stability of this compound in stock and working solutions?

A3: Proper storage is critical to maintaining the compound's integrity.

  • Stock Solutions: When prepared in anhydrous DMSO, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions: this compound is significantly less stable in aqueous cell culture media. It is strongly recommended to prepare fresh dilutions from the DMSO stock for each experiment and not to store aqueous solutions for more than one day.[5]

Experimental Design & Optimization

Designing a robust experiment is the foundation of reliable data. This section guides you through setting up your initial assays.

Q4: Which cell lines are most suitable for initial this compound studies?

A4: The choice of cell line is dictated by your research question, but for potency and mechanism-of-action studies, human acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation are the gold standard. These cells are exquisitely sensitive to this compound.

  • High Sensitivity (FLT3-ITD Positive): MV4-11, MOLM-13, and MOLM-14 cells are classic models and exhibit IC50 values in the very low nanomolar range.[7][8][9]

  • Lower Sensitivity (FLT3 Wild-Type): Cell lines like THP-1 can serve as negative controls, as they lack the FLT3-ITD mutation and are significantly less sensitive to this compound.[10]

Q5: What is a sensible concentration range to test for a dose-response curve?

A5: For a first experiment with a sensitive FLT3-ITD positive cell line, a wide logarithmic range is recommended to capture the full dose-response curve and accurately determine the IC50.

  • Starting Point: A good starting range is from 0.01 nM to 100 nM.

  • Rationale: Since the IC50 for sensitive cells is typically below 1 nM, this range ensures you capture the bottom and top plateaus of the curve.[1][7] For FLT3-wild-type cells or suspected resistant lines, a higher range (e.g., 1 nM to 10 µM) may be necessary.

Q6: What is the standard incubation time for a cell viability assay with this compound?

A6: For antiproliferative assays, a 72-hour (3-day) incubation period is standard.[8][10] This duration allows for the effects on cell division and apoptosis to become fully manifest, leading to a robust and measurable decrease in cell viability. Shorter incubation times (e.g., 24 or 48 hours) can be used to study early signaling events but may not reflect the compound's full cytotoxic potential.

Data Presentation: Potency of this compound in AML Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in commonly used FLT3-ITD positive AML cell lines.

Cell LineFLT3 Mutation StatusReported IC50 Range (nM)References
MV4-11 FLT3-ITD0.1 - 0.5[1][7][8][10]
MOLM-13 FLT3-ITD0.6 - 0.9[7][8][9]
MOLM-14 FLT3-ITD0.3 - 0.8[7][8][9]

Note: IC50 values are highly dependent on specific experimental conditions, including cell density, serum concentration, and the viability assay used.

Visualizing the Mechanism: FLT3 Signaling and this compound Inhibition

The diagram below illustrates the FLT3 signaling pathway and highlights this compound's mechanism of action.

FLT3_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor (Inactive) FLT3_active FLT3 Receptor Dimer (Active Autophosphorylation) FLT3->FLT3_active Dimerization STAT5 STAT5 FLT3_active->STAT5 PI3K_AKT PI3K / AKT FLT3_active->PI3K_AKT RAS_ERK RAS / MEK / ERK FLT3_active->RAS_ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation Ligand FLT3 Ligand or ITD Mutation Ligand->FLT3 Activation This compound This compound This compound->FLT3_active INHIBITS (Stabilizes Inactive State)

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide: Addressing Unexpected Results

Even with careful planning, experiments can yield unexpected outcomes. This guide provides a logical framework for troubleshooting.

Q7: My IC50 value is significantly higher than reported values for a known FLT3-ITD positive cell line. What could be the cause?

A7: This is a common issue with several potential causes. A systematic approach is key.

  • Cause 1: Reagent or Compound Integrity:

    • Troubleshooting: Has your this compound stock solution undergone multiple freeze-thaw cycles? Was it stored properly? Consider preparing a fresh stock from the lyophilized powder. Ensure the DMSO used is anhydrous.

  • Cause 2: Experimental Protocol Variables:

    • Troubleshooting: Verify your cell seeding density. Overly confluent cultures can exhibit apparent resistance. Confirm the final concentration of DMSO in your wells is consistent and low (<0.5%) across all treatments. High serum concentrations in the media can also sometimes compete with or reduce the effective concentration of a drug.

  • Cause 3: Cell Line Issues:

    • Troubleshooting: Authenticate your cell line via short tandem repeat (STR) profiling. Cell lines can be misidentified or can change over long periods in culture. It is also possible for cell lines to develop spontaneous resistance.[9]

  • Cause 4: Acquired Resistance:

    • Troubleshooting: If the cells have been cultured for extended periods, they may have acquired resistance mutations in the FLT3 kinase domain (e.g., D835Y) or activated bypass signaling pathways (e.g., through RAS mutations).[8][11] This can be investigated by sequencing the FLT3 gene or performing phosphoproteomic analysis.[11][12]

Q8: How can I definitively confirm that this compound is inhibiting FLT3 in my cells?

A8: The most direct method to confirm target engagement is to assess the phosphorylation status of FLT3 and its downstream effectors using Western blotting.[12]

  • Procedure: Treat your cells (e.g., MV4-11) with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) for a short period (e.g., 2-4 hours).

  • Analysis: Probe your cell lysates with antibodies against phosphorylated-FLT3 (p-FLT3) and total FLT3. A potent, dose-dependent decrease in the p-FLT3 signal, with little to no change in total FLT3, is a clear indicator of target inhibition.[7][13]

  • Further Validation: You can also probe for downstream markers like p-STAT5 and p-ERK. A corresponding decrease in their phosphorylation further validates that the signaling cascade has been successfully inhibited.[7]

Q9: I'm observing toxicity in my FLT3-wild-type control cells. Is this expected?

A9: While this compound is highly selective for FLT3, it is not absolutely specific. Off-target effects can occur, especially at higher concentrations.[14]

  • Known Off-Targets: this compound is known to inhibit other class III receptor tyrosine kinases, most notably c-KIT.[11][15] If your control cells express high levels of c-KIT, you may observe an antiproliferative effect.

  • Concentration Dependence: These off-target effects are typically seen at concentrations significantly higher than the IC50 for sensitive FLT3-ITD positive cells.[11] If you see toxicity at low nanomolar concentrations, it may suggest that your "wild-type" cells have an uncharacterized dependency or that there is an experimental artifact.

  • Wild-Type FLT3 Expression: Some AML blasts express very high levels of wild-type FLT3, and their survival may still be partially dependent on FLT3 signaling, conferring some sensitivity to this compound.[16][17]

Visualizing Workflows

Following a structured workflow minimizes variability and aids in troubleshooting.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation A Prepare Fresh 10 mM Stock in DMSO B Select Cell Lines (e.g., MV4-11 & THP-1) A->B C Perform Dose-Response Cell Viability Assay (72h) (0.01 nM - 100 nM) B->C D Calculate IC50 Values C->D E Validate Target Inhibition (Western Blot for p-FLT3) Treat cells for 2-4h with 0, 1x, 10x IC50 D->E F Analyze & Report Data E->F

Caption: Recommended workflow for optimizing this compound concentration.

Troubleshooting_Workflow Start High IC50 in FLT3-ITD+ Cells Check_Protocol 1. Verify Protocol (Cell density, DMSO %, serum concentration) Start->Check_Protocol Check_Reagent 2. Check Reagents (Prepare fresh stock, authenticate cell line) Check_Protocol->Check_Reagent Check_Target 3. Assess Target Engagement (Western Blot for p-FLT3) Check_Reagent->Check_Target pFLT3_No p-FLT3 NOT Inhibited? Check_Target->pFLT3_No If... pFLT3_Yes p-FLT3 IS Inhibited? Check_Target->pFLT3_Yes If... Conclusion1 Conclusion: Drug/Reagent/Protocol Issue pFLT3_No->Conclusion1 Investigate_Resistance 4. Investigate Resistance (Sequence FLT3 TKD, assess bypass pathways) pFLT3_Yes->Investigate_Resistance Conclusion2 Conclusion: Biological Resistance Investigate_Resistance->Conclusion2

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)

This protocol outlines the steps for determining the IC50 of this compound in suspension AML cells.

  • Cell Seeding:

    • Culture cells to maintain logarithmic growth. Ensure cell viability is >95% via Trypan Blue exclusion.

    • Count cells and resuspend in fresh culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well for MOLM-13 or MV4-11).

    • Dispense 50 µL of the cell suspension into each well of a 96-well, flat-bottom, tissue culture-treated plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of this compound from your DMSO stock in cell culture medium. A 2X final concentration is needed. For example, if your final desired concentration is 10 nM, prepare a 20 nM solution.

    • Add 50 µL of the 2X this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo reagent).

    • Incubate as required (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).

    • Read the plate on a microplate reader (absorbance at 490 nm for MTS; luminescence for CellTiter-Glo).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the this compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50.

Protocol 2: Western Blot for p-FLT3 Inhibition

This protocol confirms target engagement by assessing protein phosphorylation.

  • Cell Treatment:

    • Seed cells (e.g., 1-2 million MV4-11 cells) in a 6-well plate in a sufficient volume of media.

    • Treat cells with this compound at desired concentrations (e.g., vehicle control, 1 nM, 10 nM, 100 nM) for 2-4 hours at 37°C.

  • Cell Lysis:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FLT3 (Tyr591) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total FLT3 and a loading control like GAPDH or β-Actin.

References

Technical Support Center: Troubleshooting Quizartinib Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers investigating Quizartinib resistance. This document provides in-depth, experience-driven answers to common and complex issues encountered when working with this compound and cancer cell lines, particularly in the context of Acute Myeloid Leukemia (AML). Our goal is to equip you with the rationale and protocols needed to overcome experimental hurdles and produce robust, reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Initial Hurdles & Baseline Characterization

This section addresses the most common initial problems researchers face when starting experiments with this compound.

Question 1: My FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13) shows high baseline resistance to this compound. What's going on?

It is crucial to resolve this issue before proceeding, as unexpected baseline resistance invalidates any subsequent resistance development studies. Several factors, ranging from cell line integrity to reagent quality, can be responsible.

Possible Causes & Recommended Actions:

Possible Cause Explanation & Rationale Recommended Action
Cell Line Misidentification or Contamination The most frequent and critical issue in cell culture is the use of misidentified or cross-contaminated cell lines.[1][2] An aggressive contaminant (like HeLa) or a simple mix-up could mean you are not working with the expected FLT3-ITD positive line.Perform Short Tandem Repeat (STR) Profiling. This is the gold standard for authenticating human cell lines.[3][4][5] Compare your cell line's STR profile against a reference database (e.g., ATCC, DSMZ) to confirm its identity.[1]
Genetic Drift Cell lines can change over many passages. It is possible that your high-passage line has lost the FLT3-ITD mutation or acquired other mutations that confer intrinsic resistance.1. Use Low-Passage Cells: Always start experiments with a fresh, low-passage vial from a reputable source. 2. Verify FLT3-ITD Status: Confirm the presence of the FLT3-ITD mutation via PCR.
This compound Reagent Issues The drug itself could be the problem. Improper storage (light/temperature sensitivity) or repeated freeze-thaw cycles can degrade the compound. Incorrectly prepared stock solutions can also lead to inaccurate final concentrations.1. Prepare Fresh Stock: Dissolve a new vial of this compound in high-quality, anhydrous DMSO. Aliquot into single-use tubes and store at -80°C, protected from light. 2. Verify Concentration: If possible, confirm the concentration of your stock solution spectrophotometrically.
Assay Conditions Cell viability assay results are highly sensitive to experimental conditions. High cell seeding density can create a "community effect" that masks drug efficacy. Serum proteins in the media can also bind to and sequester the drug, reducing its effective concentration.1. Optimize Seeding Density: Perform a titration to find a seeding density where cells are in the exponential growth phase for the duration of the assay. 2. Standardize Serum: Use a consistent lot and percentage of FBS. If results are still variable, consider reducing the serum percentage during the drug incubation period.
Protocol 1: Baseline IC50 Determination for this compound

This protocol establishes the half-maximal inhibitory concentration (IC50), a critical baseline for all subsequent experiments.

  • Cell Seeding: Plate your authenticated, low-passage FLT3-ITD positive cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well).[6]

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. For sensitive cell lines, a starting range of 0.1 nM to 100 nM is appropriate.[7][8][9] Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubation: Add the drug dilutions to the cells and incubate for 48-72 hours under standard conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or a similar ATP-based assay, which measures the metabolic activity of live cells.

  • Data Analysis:

    • Normalize the data: % Viability = [(Signal_treated - Signal_blank) / (Signal_vehicle - Signal_blank)] * 100.

    • Plot % Viability vs. log[this compound concentration] and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Section 2: Troubleshooting Guide - Generating Resistant Cell Lines

Developing a stable, this compound-resistant cell line is a lengthy process that requires careful planning and execution. This section tackles common failures in this process.

Question 2: I'm trying to generate a this compound-resistant line, but my cells keep dying. How can I improve my success rate?

The key to success is applying selective pressure that is strong enough to kill sensitive cells but gentle enough to allow the rare, resistant sub-clones to survive and proliferate.[10][11]

Core Strategy: Gradual Dose Escalation

Exposing cells to a single, high dose of this compound will likely cause widespread cell death. The standard and most effective method is a slow, stepwise increase in drug concentration over several months.[10][11][12]

Workflow for Generating a this compound-Resistant Cell Line

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation Cycle cluster_2 Phase 3: Validation start Start with Authenticated Parental Cell Line ic50 Determine Baseline IC50 (Protocol 1) start->ic50 start_culture Culture cells with This compound at IC20-IC50 ic50->start_culture monitor Monitor for recovery: - Viability >80% - Normal morphology start_culture->monitor passage Passage & Expand Surviving Cells monitor->passage Recovery Confirmed death Mass Cell Death monitor->death No Recovery increase_dose Increase Drug Dose (1.5x - 2x) passage->increase_dose increase_dose->monitor Repeat Cycle (Weeks to Months) stable Stable Resistant Line (Grows at >10x IC50) increase_dose->stable Target Dose Reached revert Revert to Previous Lower Concentration death->revert revert->monitor validate Validate Resistance: - Confirm IC50 Shift - Characterize Mechanism stable->validate

Caption: Workflow for developing this compound-resistant cell lines using dose escalation.

Protocol 2: Generating this compound-Resistant Cell Lines via Dose Escalation
  • Initiation: Begin culturing the parental cell line in media containing this compound at a concentration equal to its IC20 or IC50, as determined in Protocol 1.

  • Monitoring and Maintenance:

    • Initially, expect significant cell death. Replace the media with fresh, drug-containing media every 3-4 days.

    • Wait for the surviving cell population to recover, showing consistent proliferation and reaching >80% confluency. This can take several weeks.

    • Once the culture is stable, passage the cells as you normally would, always keeping them under the same drug pressure.

  • Dose Escalation: After the cells have been stably maintained for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.[12]

  • Iteration: Repeat Step 2 and 3. Each dose increase will trigger another round of selection. The entire process to achieve significant resistance (e.g., >10-fold increase in IC50) can take 6-12 months.

  • Cryopreservation: At each successful stabilization step, freeze down several vials of cells. This is a critical backup in case a subsequent dose increase kills the entire culture.[10]

  • Validation: Once the cells can proliferate steadily at a significantly higher concentration (e.g., 20-50 nM), confirm the degree of resistance by re-running the IC50 assay (Protocol 1) on the resistant line and comparing it to the parental line. The Resistance Index (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line).

Section 3: Troubleshooting Guide - Characterizing Resistance Mechanisms

Once you have a validated resistant cell line, the next critical step is to understand why it is resistant. Resistance to this compound, a type II FLT3 inhibitor, typically falls into two major categories: on-target alterations (involving the FLT3 gene itself) or off-target mechanisms (activation of bypass signaling pathways).[6][13][14]

Question 3: How do I determine if resistance is due to on-target FLT3 mutations or off-target bypass signaling?

A systematic, multi-step approach is required to dissect the mechanism of resistance. The initial and most informative step is to assess the phosphorylation status of FLT3 and its key downstream effectors.

Initial Diagnostic Step: Western Blotting

Rationale: this compound works by inhibiting the autophosphorylation of the FLT3 receptor.[15][16] By examining the phosphorylation of FLT3 (p-FLT3) in your resistant cells in the presence of the drug, you can quickly differentiate between the two main classes of resistance.

  • Scenario A: p-FLT3 is RESTORED despite this compound. This strongly suggests an on-target mechanism. A mutation in the FLT3 kinase domain has likely occurred that prevents the drug from binding effectively, allowing the receptor to remain active.[14][17]

  • Scenario B: p-FLT3 remains INHIBITED by this compound. This points towards an off-target mechanism. The drug is still working on FLT3, but the cells have activated a "bypass" pathway to maintain downstream signaling (like p-STAT5 or p-ERK) and promote survival.[6][18]

Investigating On-Target Resistance: FLT3 Mutations

If your Western blot suggests an on-target mechanism, the next step is to identify the specific mutation.

  • Common Mutations: Secondary mutations in the FLT3 tyrosine kinase domain (TKD) are a well-documented cause of resistance to type II inhibitors like this compound. The most common mutations occur at the activation loop (e.g., D835Y ) or the gatekeeper residue (F691L ).[6][14][17] These mutations lock the kinase in an active conformation that is incompatible with this compound binding.[19][20]

  • Recommended Action: Gene Sequencing.

    • Sanger Sequencing: If you suspect a known hotspot mutation (like D835), Sanger sequencing of the FLT3 kinase domain is a fast and cost-effective method for confirmation.

    • Next-Generation Sequencing (NGS): For a more comprehensive and unbiased view, use an NGS panel to sequence the entire FLT3 gene and other common AML-related genes. This can uncover novel resistance mutations.

Investigating Off-Target Resistance: Bypass Pathways

If FLT3 remains inhibited, the cell is surviving through alternative signaling routes.

  • Common Bypass Pathways: In AML, resistance can be driven by the upregulation or activation of other receptor tyrosine kinases (e.g., AXL , c-MET) or by mutations in downstream signaling nodes like the RAS/MAPK pathway (e.g., NRAS, KRAS mutations).[7][13][18][20] These pathways converge on the same pro-survival signals (e.g., STAT5, AKT, ERK) that are normally activated by FLT3.[15]

  • Recommended Action: Phospho-Kinase Array.

    • A phospho-kinase antibody array is an excellent screening tool to simultaneously assess the phosphorylation status of dozens of different kinases.[21][22]

    • By comparing the phospho-protein profiles of parental vs. resistant cells (both treated with this compound), you can identify which alternative pathways are hyperactivated in the resistant line.[22][23] This provides strong candidates for further validation and potential targets for combination therapy.

Signaling Pathways in this compound Action & Resistance

G cluster_0 Normal FLT3 Signaling (Sensitive Cell) cluster_1 Resistance Mechanisms cluster_2 Resulting Signaling (Resistant Cell) This compound This compound FLT3 FLT3-ITD This compound->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation OnTarget On-Target Resistance (e.g., D835Y Mutation) FLT3_mut Mutant FLT3-ITD (D835Y) OnTarget->FLT3_mut OffTarget Off-Target Bypass (e.g., AXL or RAS Activation) AXL AXL OffTarget->AXL RAS_mut Mutant RAS OffTarget->RAS_mut STAT5_r STAT5 FLT3_mut->STAT5_r PI3K_r PI3K/AKT FLT3_mut->PI3K_r RAS_r RAS/MAPK FLT3_mut->RAS_r AXL->STAT5_r Bypass RAS_mut->RAS_r Bypass Prolif_r Proliferation & Survival STAT5_r->Prolif_r PI3K_r->Prolif_r RAS_r->Prolif_r Quizartinib_r This compound Quizartinib_r->FLT3_mut Binding Blocked

Caption: On-target vs. Off-target mechanisms of this compound resistance.

References

Technical Support Center: Navigating the Nuances of Quizartinib's Off-Target Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Quizartinib in preclinical models. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the off-target effects of this potent FLT3 inhibitor. As drug development professionals, understanding these nuances is critical for accurate data interpretation and the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: Beyond FLT3, what are the primary off-target kinases of this compound I should be aware of in my experiments?

While this compound is a highly selective second-generation FLT3 inhibitor, it's crucial to recognize its activity against other kinases, particularly within the type III receptor tyrosine kinase family.[1] The most significant and well-documented off-target kinases include c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), RET, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] It's important to note that this compound's affinity for these off-targets is at least ten times lower than for FLT3.[3]

Q2: My preclinical model is showing unexpected toxicity (e.g., myelosuppression, cardiotoxicity). Could this be related to this compound's off-target effects?

Yes, it is highly probable. Off-target activities of kinase inhibitors are a common source of toxicity.[4] In the case of this compound, myelosuppression has been linked to its inhibitory effect on c-KIT, a key regulator of hematopoiesis.[2][5]

Regarding cardiotoxicity, QT interval prolongation has been observed in clinical trials, and preclinical studies in mice have suggested that this compound can augment apoptosis and promote maladaptive remodeling after myocardial infarction.[6][7][8] Therefore, if you observe cardiac-related adverse events in your animal models, it is a valid line of investigation to consider off-target effects.

Q3: I'm observing a response to this compound in a cell line that does not have an FLT3-ITD mutation. What could be the underlying mechanism?

This is an excellent observation and highlights the importance of understanding a compound's full kinase inhibition profile. There are several potential explanations:

  • Wild-Type FLT3 Inhibition: this compound is capable of inhibiting wild-type (WT) FLT3, although it is more potent against the ITD mutant form.[1][9] High levels of FLT3-WT expression can also promote constitutive activation of the receptor, rendering it sensitive to inhibition.[10]

  • Inhibition of Other Oncogenic Drivers: Your cell line may be dependent on one of this compound's off-target kinases for survival and proliferation. For instance, if the cells have an activating mutation in c-KIT or are driven by PDGFR signaling, this compound could be exerting its anti-cancer effect through these off-targets.[3][11]

  • Undiscovered Off-Targets: While the primary off-targets are known, it is always possible that in a specific cellular context, this compound is acting on a previously uncharacterized kinase.

Q4: How does the selectivity of this compound compare to first-generation FLT3 inhibitors?

This compound is significantly more selective than first-generation FLT3 inhibitors like midostaurin and sorafenib.[1] For example, one study found that this compound bound to only 8 kinases with a dissociation constant (Kd) under 100 nM, whereas midostaurin bound to 54 kinases with a similar affinity.[1] This increased selectivity is a key advantage of second-generation inhibitors, as it can lead to a more favorable toxicity profile.[11]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Preclinical Model

Scenario: You are treating a mouse xenograft model with this compound and observe a significant anti-tumor response, but your in vitro data with the same cell line (which is FLT3-ITD negative) showed only modest effects.

Causality and Troubleshooting Steps:

This discrepancy often points towards in vivo-specific off-target effects or modulation of the tumor microenvironment.

  • Re-evaluate the Kinase Profile of Your Model:

    • Action: Perform RNA sequencing or proteomic analysis on your tumor tissue to identify the expression levels of known this compound off-targets (c-KIT, PDGFRα/β, etc.).

    • Rationale: The in vivo environment can alter kinase expression and dependency compared to in vitro culture conditions.

  • Investigate Microenvironment-Mediated Effects:

    • Action: Analyze the effect of this compound on angiogenesis (via PDGFR inhibition) or immune cell infiltration (via CSF1R inhibition on macrophages) in your tumor samples.

    • Rationale: Off-target effects on stromal cells or immune cells within the tumor microenvironment can indirectly contribute to the anti-tumor response.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:

    • Action: Measure the concentration of this compound and its active metabolite, AC886, in the plasma and tumor tissue of your animal model.[12] Correlate these concentrations with the inhibition of FLT3 and key off-targets in the tumor.

    • Rationale: Higher in vivo concentrations of the drug compared to what was used in vitro could lead to the engagement of less potent off-targets.

Issue 2: Development of Resistance to this compound in a FLT3-ITD Positive Model

Scenario: Your FLT3-ITD positive cell line or xenograft initially responds well to this compound, but then develops resistance over time.

Causality and Troubleshooting Steps:

Resistance to this compound can be multifactorial, involving both on-target and off-target mechanisms.

  • Investigate On-Target Resistance:

    • Action: Sequence the FLT3 gene in your resistant model to check for secondary mutations in the tyrosine kinase domain (TKD), such as at the D835 or F691 residues.[1][13]

    • Rationale: These mutations can prevent this compound, a type II inhibitor that binds to the inactive conformation of FLT3, from effectively binding to the kinase.[1][14]

  • Probe for Off-Target "Bypass" Pathways:

    • Action: Use phosphoproteomics or western blotting to look for the activation of alternative survival pathways. A key suspect is the RAS/MAPK pathway, as mutations in RAS genes can confer resistance.[15][16] Upregulation of the AXL receptor tyrosine kinase has also been implicated.[1][16]

    • Rationale: Cancer cells can adapt to the inhibition of one pathway by upregulating parallel signaling cascades to maintain proliferation and survival.

Quantitative Data Summary

KinaseIC50 (nM)Kd (nM)Notes
On-Target
FLT3-ITD~1.1~1.6Highly potent inhibition of the constitutively active mutant form.[1]
FLT3 (Wild-Type)~4.2~3.3Potent inhibition of the wild-type kinase.[1]
Key Off-Targets
c-KIT-~4.8A significant off-target, also a member of the type III RTK family.[1][5] Implicated in myelosuppression.[2]
PDGFRα/β--Known off-targets; specific values vary across studies.[2][3]
RET--Known off-target.[2]
CSF1R--Known off-target.[2]

Note: IC50 and Kd values are approximate and can vary depending on the specific assay conditions and experimental setup.

Visualizations and Workflows

Signaling Pathways

Quizartinib_Off_Target_Signaling cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3-ITD (On-Target) RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 KIT c-KIT (Off-Target) KIT->PI3K_AKT PDGFR PDGFRα/β (Off-Target) PDGFR->RAS_MAPK PDGFR->PI3K_AKT This compound This compound This compound->FLT3 Potent Inhibition This compound->KIT Inhibition This compound->PDGFR Inhibition Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: this compound's on- and off-target signaling inhibition.

Experimental Workflow: Investigating Off-Target Driven Resistance

Off_Target_Resistance_Workflow start FLT3-ITD+ Model Develops This compound Resistance seq_flt3 Sequence FLT3 Gene start->seq_flt3 is_mutation TKD Mutation (e.g., D835Y)? seq_flt3->is_mutation on_target On-Target Resistance Mechanism Confirmed is_mutation->on_target Yes phospho Perform Phosphoproteomic Analysis (Resistant vs. Sensitive) is_mutation->phospho No analyze_pathways Identify Upregulated Signaling Pathways (e.g., RAS/MAPK, AXL) phospho->analyze_pathways validate_bypass Validate Bypass Pathway (e.g., with specific inhibitors) analyze_pathways->validate_bypass off_target Off-Target 'Bypass' Resistance Mechanism Confirmed validate_bypass->off_target

Caption: Workflow for dissecting this compound resistance mechanisms.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its on-target (FLT3) and potential off-targets (e.g., c-KIT) within a cellular context. This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Standard Western Blotting reagents and equipment

  • Antibodies against FLT3, c-KIT, and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat your cells with this compound at the desired concentration (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and prepare samples for Western Blotting.

  • Western Blot Analysis: Run SDS-PAGE and transfer to a membrane. Probe with primary antibodies for your target proteins (FLT3, c-KIT) and a loading control.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for a protein in the presence of this compound indicates target engagement.

Trustworthiness: This protocol is self-validating. The inclusion of a vehicle control and a loading control that should not be stabilized by this compound ensures that any observed thermal shift is due to the specific drug-target interaction.

References

Technical Support Center: A Researcher's Guide to Minimizing Quizartinib Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of a Potent FLT3 Inhibitor

Quizartinib (AC220) is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, representing a significant advancement in targeted therapy for Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells.[1] this compound effectively blocks this signaling by binding to the inactive conformation of the FLT3 receptor, thereby preventing phosphorylation and inhibiting downstream pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[1][2]

While its efficacy is well-documented in preclinical models, realizing the full therapeutic potential of this compound in your research requires a nuanced understanding of its toxicity profile.[3][4][5] This guide serves as a technical support resource for researchers, providing field-proven insights, troubleshooting advice, and detailed protocols to help you design robust experiments that maximize efficacy while minimizing toxicity-related complications in your animal models.

Understanding the "Why": The Mechanistic Basis of this compound Toxicity

Effective toxicity management begins with understanding its origins. This compound's adverse effects stem from both "on-target" and "off-target" activities.

  • On-Target Toxicity: this compound's potent inhibition of FLT3, while crucial for its anti-leukemic effect, is also the primary driver of its main dose-limiting toxicities. Since FLT3 plays a role in normal hematopoiesis, its inhibition can lead to:

    • Myelosuppression: Manifesting as decreased counts of neutrophils, platelets, and other blood cells. This is an expected consequence of targeting a key hematopoietic regulator.[3]

    • Lymphoid Organ Atrophy: Toxicology studies in various animal species have identified the bone marrow and lymphoid organs as principal targets of toxicity.[3]

  • Off-Target Toxicity: Although considered highly selective, this compound can interact with other kinases and ion channels, leading to unintended side effects.[6]

    • Cardiotoxicity (QTc Prolongation): The most significant off-target effect is the prolongation of the QT interval, which can increase the risk of serious cardiac arrhythmias like Torsades de pointes.[7][8] This is a critical consideration in both preclinical and clinical settings. Toxicology studies in monkeys have shown that orally administered this compound prolongs the QTc interval at doses of 10 mg/kg and above.[3] This is believed to be related to the inhibition of cardiac ion channels, such as hERG.[3]

A summary of common toxicities observed in animal studies is presented below.

Table 1: Common Toxicities of this compound in Animal Models

Toxicity TypeManifestation in Animal ModelsPrimary MechanismKey Monitoring Parameters
Cardiotoxicity QTc interval prolongation on electrocardiogram (ECG)Off-target inhibition of cardiac ion channels (e.g., hERG)[3]ECG (specifically QTcF), electrolytes (K+, Mg2+)[7]
Myelosuppression Decreased Complete Blood Counts (CBCs) - neutropenia, thrombocytopenia, anemia.On-target inhibition of FLT3 in hematopoietic progenitor cells[1]Regular CBC analysis
Gastrointestinal Diarrhea, weight loss[9][10]On- and/or off-target effects on gut homeostasisDaily body weight, stool consistency, food/water intake
Hepatic Increased liver enzymes (ALT, AST)Potential off-target kinase inhibition or metabolic stress[3]Serum biochemistry panels

Visualizing the Mechanism: this compound's Action on the FLT3 Pathway

To effectively troubleshoot, it is essential to visualize the biological context. The following diagram illustrates the FLT3 signaling cascade and the inhibitory action of this compound.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Inactive) FLT3_active FLT3 Receptor (Active/Phosphorylated) FLT3->FLT3_active PI3K PI3K FLT3_active->PI3K RAS RAS FLT3_active->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes FLT3_Ligand FLT3 Ligand (or ITD Mutation) FLT3_Ligand->FLT3 Activation This compound This compound This compound->FLT3 Inhibition

Caption: this compound inhibits FLT3 activation, blocking downstream survival signals.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when planning or conducting experiments with this compound.

Q1: What is a reasonable starting dose for this compound in a mouse xenograft model?

A1: There is no single universal starting dose. It should be determined based on the specific animal model, tumor type, and experimental endpoint. However, preclinical studies provide a strong starting point. Doses in the range of 1-10 mg/kg/day administered orally (by gavage) have demonstrated both target inhibition and anti-tumor activity in mouse xenograft models with acceptable tolerability.[4][5][11] A dose of 10 mg/kg/day was used in a mouse model of myocardial infarction to study cardiac effects.[11]

Causality: The goal is to find a dose that achieves sufficient plasma concentration to inhibit FLT3 phosphorylation in the tumor without causing rapid, severe toxicity.[3] Starting with a lower dose (e.g., 1-5 mg/kg) and escalating in a pilot study is a scientifically rigorous approach to determine the Maximum Tolerated Dose (MTD) in your specific experimental system.

Q2: How do I prepare this compound for oral gavage in mice?

A2: this compound is typically formulated as a suspension for oral administration. A common and effective vehicle is a solution of 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. One study reported dissolving this compound in a 15% captisol solution.[11] It is crucial to ensure the suspension is homogenous before each administration by vortexing or sonicating. Prepare fresh formulations regularly (e.g., weekly) and store them appropriately as per the manufacturer's guidelines to ensure stability.

Q3: What is the most critical toxicity to monitor for, and how should I do it?

A3: Cardiotoxicity (QTc prolongation) is the most significant concern.[7][8] While performing detailed ECGs on all animals in a large study can be challenging, it is highly recommended for at least a subset of animals during dose-finding studies.

  • ECG Monitoring: If available, use telemetry or non-invasive ECG systems designed for rodents to measure the QT interval at baseline and at peak plasma concentrations (Tmax), which is typically a few hours after dosing.[12] Correct the QT interval for heart rate using a formula like Fridericia's (QTcF). A change of >60 ms from baseline or an absolute QTcF >500 ms are considered significant warning signs in clinical settings and can be adapted as conservative thresholds for animal studies.[7]

  • Electrolyte Monitoring: Before starting treatment and periodically thereafter, check serum potassium and magnesium levels. Hypokalemia and hypomagnesemia can exacerbate QTc prolongation.[7] Correct any deficiencies through diet or supplementation if necessary.

Q4: Should I use a continuous or intermittent dosing schedule?

A4: Most preclinical efficacy studies have used continuous, once-daily dosing to maintain sustained inhibition of FLT3.[3][13] However, if toxicity, particularly myelosuppression or significant weight loss, becomes dose-limiting, an intermittent schedule (e.g., 5 days on, 2 days off) can be explored. This "drug holiday" allows for partial recovery of the bone marrow and other affected systems. The trade-off may be a potential reduction in maximum efficacy, which must be balanced against animal welfare and study completion.

Troubleshooting Guide: Addressing In-Study Complications

This section provides a problem-and-solution framework for issues that may arise during your experiments.

Problem 1: Unexpected animal mortality or severe morbidity (e.g., >20% body weight loss).

Potential Cause Investigative Action Proposed Solution
Dose is too high for the specific animal strain/model. Review dosing records. Perform necropsy on deceased animals to look for signs of GI toxicity, hemorrhage (due to thrombocytopenia), or other organ damage.Immediately halt dosing in the affected cohort. Re-evaluate the dose; consider reducing the dose by 25-50% for future cohorts. Implement a dose-escalation design for subsequent studies.
Vehicle intolerance or gavage-related injury. Examine control animals receiving vehicle only. Assess for signs of distress post-gavage. Check gavage technique among all personnel.Refine gavage technique. Ensure the vehicle is well-tolerated by running a vehicle-only cohort for several days before initiating the study.
Severe myelosuppression leading to opportunistic infections. Perform CBCs on symptomatic animals. Look for signs of infection (e.g., lethargy, piloerection).Implement supportive care measures.[9][10] This can include providing a sterile environment, prophylactic antibiotics (if institutionally approved), and nutritional support with soft, palatable food.[14][15]

Problem 2: High variability in tumor response among animals in the same treatment group.

Potential Cause Investigative Action Proposed Solution
Inconsistent drug administration. Review drug preparation logs. Observe gavage technique for consistency. Check for signs of incomplete dosing (e.g., spillage).Standardize the formulation and administration protocol. Ensure the drug suspension is thoroughly mixed before each dose. Use precise, calibrated equipment.
Emergence of drug resistance. If possible, collect tumor samples from non-responders at the study endpoint for genetic analysis.Analyze for secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L) or activation of bypass signaling pathways (e.g., RAS mutations), which are known mechanisms of clinical resistance.[16][17][18][19] This data is valuable for understanding the limitations of monotherapy.
Pharmacokinetic (PK) variability between animals. If feasible, perform sparse PK sampling (collecting blood at a few key timepoints) from a subset of animals to correlate drug exposure with response.Ensure animals are of a similar age and weight. Control for environmental factors that could affect metabolism. If significant PK variability is confirmed, it may be a limitation of the model system.

Key Protocols & Methodologies

A well-designed toxicity assessment is foundational to a successful in vivo study. The following workflow provides a robust framework.

Experimental Workflow: In Vivo Dose-Finding and Toxicity Monitoring

Caption: A workflow for determining the MTD and monitoring toxicity.

Protocol: Supportive Care for Managing Myelosuppression and GI Toxicity

This protocol should be implemented in consultation with your institution's veterinary staff and IACUC guidelines.

  • Enhanced Monitoring:

    • Increase the frequency of clinical observation to twice daily for animals showing signs of toxicity.

    • Weigh animals daily. A weight loss of >15% often necessitates intervention.

  • Nutritional and Hydration Support:

    • Provide high-calorie, palatable nutritional supplements (e.g., gel-based diets) on the cage floor.

    • If animals show signs of dehydration (e.g., skin tenting), administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as directed by veterinary staff.

  • Gastrointestinal Management:

    • For diarrhea, ensure constant access to fresh water to prevent dehydration.[9][10]

    • Anti-diarrheal medications may be considered but require veterinary consultation as they can mask worsening conditions.

  • Infection Prevention for Neutropenic Animals:

    • House affected animals in sterile caging with autoclaved food, water, and bedding.

    • Handle these animals first, before moving to healthier cohorts, and use strict aseptic technique.

    • Prophylactic use of broad-spectrum antibiotics may be warranted in cases of severe neutropenia, based on institutional policy and veterinary recommendation.[14]

Conclusion: Enabling Rigorous and Reproducible Research

By proactively managing this compound's toxicity profile, researchers can improve the quality and reproducibility of their preclinical data. A thorough understanding of the drug's mechanism, coupled with diligent monitoring and the implementation of supportive care, ensures animal welfare and generates more reliable results. This technical guide provides a foundation for designing experiments that are not only scientifically sound but also ethically robust, ultimately accelerating the journey of promising therapeutics from the lab to the clinic.

References

Technical Support Center: Quizartinib Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quizartinib (formerly AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It has shown significant promise in the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) mutations.[4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[4][5][6] this compound functions as a type II tyrosine kinase inhibitor, binding to the inactive conformation of the FLT3 kinase and preventing its activation.[7][8]

Accurate determination of this compound's potency through dose-response curve analysis is fundamental for preclinical research and clinical trial design. This guide provides in-depth technical support for researchers conducting these experiments, offering a detailed protocol, troubleshooting advice, and answers to frequently asked questions.

Mechanism of Action: FLT3 Inhibition

FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis.[4] In FLT3-mutated AML, the receptor is perpetually active, leading to the continuous activation of downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and inhibit apoptosis.[4][5][9] this compound selectively binds to the ATP-binding pocket of the FLT3 receptor, preventing autophosphorylation and subsequent activation of these oncogenic pathways, ultimately inducing apoptosis in leukemic cells.[4][10]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 This compound This compound This compound->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and this compound's mechanism of action.

Experimental Protocol: Cellular Dose-Response Assay

This protocol outlines a standard cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in FLT3-mutant AML cell lines.

Materials
  • FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)[11]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, resazurin, or ATP-based assays)[11][12]

  • Multichannel pipette

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure
  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations for the dose-response curve. A logarithmic dilution series is recommended.[13]

  • Cell Seeding:

    • Culture cells to approximately 80% confluency in logarithmic growth phase.[13]

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired seeding density in fresh medium.

    • Dispense the cell suspension into a 96-well plate.[13]

  • Compound Treatment:

    • Add the diluted this compound solutions to the appropriate wells.

    • Include vehicle-only (DMSO) controls as a negative control.

    • Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.[11]

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.[13]

    • Incubate for the recommended time.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.[11]

  • Data Analysis:

    • Subtract the background signal (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[14]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Serial Dilutions Treatment Add this compound & Incubate (72h) Compound_Prep->Treatment Cell_Culture Culture & Harvest FLT3-mutant Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Viability_Assay Add Viability Reagent & Incubate Treatment->Viability_Assay Read_Plate Measure Signal (Plate Reader) Viability_Assay->Read_Plate Data_Normalization Normalize Data to Vehicle Control Read_Plate->Data_Normalization Curve_Fitting Fit to 4PL Model Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Caption: A typical workflow for a this compound dose-response experiment.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.1. Ensure a homogenous cell suspension: Prevents clumps and ensures an equal number of cells are dispensed into each well. 2. Use a multichannel pipette: Minimizes well-to-well variability during reagent addition. 3. Avoid using the outer wells of the plate: These are prone to evaporation, which can concentrate the drug and affect cell growth. Fill them with sterile water or media instead.[13]
No or Weak Dose-Response Incorrect this compound concentration range, inactive compound, resistant cell line.1. Verify compound integrity and solubility: Ensure the this compound stock is properly dissolved and has not precipitated. 2. Test a wider concentration range: A pilot experiment with a broad range can help identify the active concentrations.[13] 3. Confirm cell line sensitivity: Ensure the chosen cell line expresses the FLT3-ITD mutation and is known to be sensitive to this compound.[13]
Incomplete or Non-Sigmoidal Curve Concentration range is too narrow, insufficient data points.1. Broaden the concentration range: This is necessary to define the top and bottom plateaus of the curve.[13] 2. Increase the number of data points: This is especially important in the steep portion of the curve to accurately determine the IC50.[13]
Steep Dose-Response Curve High enzyme to Kd ratio (stoichiometric inhibition).1. Increase the cell seeding density: This can sometimes shift the IC50 and alter the slope of the curve. 2. Be aware of the limitations of the IC50 value: In cases of steep curves, the IC50 may not accurately reflect the true binding affinity (Kd).[15]
U-shaped or Biphasic Curve Off-target effects at different concentrations, multiple mechanisms of action.1. Investigate off-target kinases: this compound has known off-target activity against c-KIT and PDGFR.[1][2] 2. Consider the possibility of hormesis: Some compounds can have stimulatory effects at low doses and inhibitory effects at high doses.[16]

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 of this compound in FLT3-ITD positive cell lines?

The IC50 of this compound is typically in the low nanomolar range in sensitive cell lines. For example, reported IC50 values are approximately 0.56 nM in MV4-11 cells and 0.38 nM in MOLM-14 cells.[3][17]

Q2: How does this compound's potency compare against FLT3 with tyrosine kinase domain (TKD) mutations?

This compound is significantly less effective against FLT3 with TKD mutations, such as D835Y, which is a common mechanism of resistance.[8][11] Type I FLT3 inhibitors, like gilteritinib, are generally more effective against both ITD and TKD mutations.[8]

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound can arise from on-target secondary mutations in the FLT3 kinase domain (e.g., D835Y, F691L) or through the activation of bypass signaling pathways, such as the RAS/MAPK pathway.[18][19][20][21]

Q4: Can I use a different cell viability assay?

Yes, various assays can be used, including those that measure metabolic activity (MTT, MTS, resazurin), ATP levels, or membrane integrity (dye exclusion).[22][23][24] The choice of assay may depend on the specific cell line and experimental conditions.

Q5: What are the potential off-target effects of this compound?

While highly selective for FLT3, this compound can inhibit other kinases, most notably c-KIT and PDGFR.[1][2] At higher concentrations, these off-target effects can become more pronounced. A known clinical side effect is QT prolongation.[1][25]

References

Technical Support Center: Overcoming and Leveraging Quizartinib-Induced Myelosuppression in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Quizartinib in preclinical mouse models. This document provides in-depth troubleshooting advice, advanced protocols, and scientific rationale to help you navigate the common yet manageable challenge of this compound-induced myelosuppression. Our goal is to empower you not only to mitigate this on-target effect but also to leverage it for more potent therapeutic combinations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound in vivo.

Q1: Why does this compound, a FLT3 inhibitor, cause myelosuppression in mice?

A1: This is an excellent question that gets to the heart of this compound's mechanism. The myelosuppression is a direct consequence of its potent inhibitory activity on specific receptor tyrosine kinases that are crucial for normal hematopoiesis.[1]

  • On-Target FLT3 Inhibition: The FMS-like tyrosine kinase 3 (FLT3) receptor is not only a driver of certain leukemias but also plays a vital role in the survival and proliferation of healthy hematopoietic stem and progenitor cells (HSPCs), particularly multipotent progenitors (MPPs).[2][3] By inhibiting FLT3, this compound induces a rapid but transient state of quiescence or cell cycle arrest in these highly proliferative MPPs.[4]

  • Off-Target c-KIT Inhibition: this compound is a highly selective FLT3 inhibitor, but it also demonstrates significant inhibitory activity against c-KIT, another critical type III receptor tyrosine kinase.[5] The c-KIT receptor and its ligand, stem cell factor (SCF), are indispensable for the survival, self-renewal, and differentiation of HSPCs. Inhibition of c-KIT is a primary contributor to the observed cytopenias, including anemia, thrombocytopenia, and neutropenia.[6][7]

Q2: What are the key indicators of myelosuppression I should monitor in my mice following this compound administration?

A2: Vigilant monitoring is crucial for managing animal welfare and ensuring data integrity. Key indicators include:

  • Complete Blood Counts (CBCs): This is the most direct measure. Expect to see dose-dependent decreases in absolute neutrophil count (neutropenia), platelet count (thrombocytopenia), and red blood cell count/hemoglobin (anemia).[6]

  • Body Weight: Significant weight loss can be an early sign of distress and toxicity. Mice experiencing severe myelosuppression often show reduced activity and weight loss.[3]

  • Physical Signs: Observe for signs of infection (a consequence of neutropenia), such as lethargy or ruffled fur. Petechiae or spontaneous bleeding can indicate severe thrombocytopenia.

  • Bone Marrow Cellularity: For terminal endpoints, analysis of bone marrow from the femur or tibia will show reduced cellularity, reflecting the depletion of hematopoietic progenitors.[4]

Q3: Is myelosuppression always a detrimental side effect in experimental settings?

A3: Not at all. While unwanted myelosuppression can be a dose-limiting toxicity, recent research has brilliantly repurposed this effect. The ability of this compound to induce temporary quiescence in healthy hematopoietic cells can be used to protect them from the cytotoxic effects of cell-cycle-dependent chemotherapies like 5-fluorouracil (5-FU) or gemcitabine.[3][8] This strategy, known as "this compound priming," can prevent lethal myelosuppression from chemotherapy, allowing for more aggressive and effective cancer treatment regimens in mouse models.[8][9]

Part 2: Troubleshooting Guide: Managing Unwanted Myelosuppression

If your experimental goal is to assess the efficacy of this compound as a standalone agent and myelosuppression is a confounding factor, use this guide to mitigate its severity.

Issue Potential Cause & Explanation Recommended Solution & Rationale
1. Severe Weight Loss (>15%) and Morbidity The administered dose is too high for the specific mouse strain or model, leading to excessive c-KIT inhibition and severe pancytopenia.Solution A: Dose Reduction. Lower the this compound dose by 25-50%. The therapeutic window for FLT3 inhibition may be achievable at doses that cause less severe myelosuppression.[10]Solution B: Intermittent Dosing. Switch from a continuous daily schedule to an intermittent one (e.g., 5 days on, 2 days off). This allows for partial recovery of hematopoietic progenitors between dosing cycles.
2. Critical Neutropenia (ANC < 500 cells/µL) with signs of infection Potent inhibition of FLT3 and c-KIT severely impairs granulopoiesis. This level of neutropenia places mice at high risk for opportunistic infections.Solution: Supportive Care with G-CSF. Administer Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the proliferation and differentiation of neutrophil precursors. This is a common clinical management strategy.[11] A typical murine dose is 50-100 µg/kg/day, subcutaneously.
3. Prolonged Recovery of Blood Counts The long half-life of this compound (approximately 73 hours) and its active metabolite means that inhibitory effects persist long after dosing stops, delaying hematopoietic recovery.[12][13]Solution: Plan for Extended Recovery Periods. If using this compound in cycles, ensure there is an adequate "washout" or recovery period (e.g., 7-14 days) between cycles to allow for bone marrow reconstitution before the next treatment round.

Part 3: Advanced Application: Leveraging Myelosuppression for Chemoprotection

This section details the innovative strategy of using this compound to protect the hematopoietic system from cytotoxic chemotherapy, transforming a side effect into a therapeutic advantage.

The "this compound Priming" Concept

The core principle is to exploit the differential cell cycle kinetics between healthy HSPCs and cancer cells. A single priming dose of this compound induces a temporary, reversible quiescence in highly proliferative, FLT3-expressing MPPs.[4] These dormant, non-dividing healthy progenitors become significantly less sensitive to cell-cycle-active chemotherapeutic agents. Most cancer cells, which do not rely on FLT3 signaling, remain actively dividing and thus remain vulnerable to the chemotherapy.[3][8]

Diagram: Mechanism of this compound-Induced Myelosuppression and Chemoprotection

cluster_0 This compound Action cluster_1 Hematopoietic Stem/Progenitor Cell (HSPC) cluster_2 Outcome This compound This compound FLT3 FLT3 Receptor This compound->FLT3 Inhibits cKIT c-KIT Receptor This compound->cKIT Inhibits Proliferation Proliferation & Survival FLT3->Proliferation cKIT->Proliferation Quiescence Transient Quiescence (Cell Cycle Arrest) Proliferation->Quiescence Shift caused by This compound ChemoProtection Chemoprotection (Priming effect) Quiescence->ChemoProtection Enables Myelosuppression Myelosuppression (Standalone effect) start Start: Baseline Mouse Cohort quiz Administer Priming Dose This compound (30 mg/kg) or Vehicle (Control) start->quiz wait Wait 6-18 hours quiz->wait chemo Administer Chemotherapy (e.g., 5-FU, 150 mg/kg) wait->chemo monitor Monitor Daily: - Body Weight - Clinical Signs chemo->monitor cbc Perform Serial CBCs (e.g., Days 3, 7, 10, 14) monitor->cbc bm Terminal Endpoint: Bone Marrow Analysis (Cellularity, Flow Cytometry) cbc->bm

References

Technical Support Center: Impact of CYP3A4 Inhibitors on Quizartinib Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experimental work involving Quizartinib and its interaction with Cytochrome P450 3A4 (CYP3A4) inhibitors. The information herein is designed to ensure scientific integrity and provide actionable insights for your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary metabolic pathway for this compound, and why is the interaction with CYP3A4 inhibitors a significant concern?

A1: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This enzymatic process converts this compound into its main active metabolite, AC886, which is also subsequently metabolized by CYP3A.[2]

The interaction with CYP3A4 inhibitors is a major concern because these inhibitors can block the metabolic activity of CYP3A4. This inhibition leads to a decrease in the clearance of this compound from the body, resulting in significantly elevated plasma concentrations of the drug.[2][3] This increased exposure can amplify the risk of dose-dependent toxicities, most notably QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[2][3][4] Therefore, understanding and managing this drug-drug interaction is critical for the safe and effective use of this compound.

cluster_metabolism This compound Metabolism cluster_inhibition Mechanism of Inhibition This compound This compound (Oral Drug) AC886 AC886 (Active Metabolite) This compound->AC886 CYP3A4 Inactive_Metabolites Inactive Metabolites AC886->Inactive_Metabolites CYP3A4 CYP3A4_Inhibitor CYP3A4 Inhibitor CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_Inhibitor->CYP3A4_Enzyme Blocks Activity CYP3A4_Enzyme->this compound Metabolizes

Caption: this compound metabolism and CYP3A4 inhibition.

Q2: I am co-administering this compound with a known CYP3A4 inhibitor in my study. What are the expected pharmacokinetic (PK) changes?

A2: Co-administration of this compound with a CYP3A4 inhibitor will lead to predictable and significant alterations in its pharmacokinetic profile. The magnitude of these changes depends on the strength of the inhibitor (strong, moderate, or weak).

For Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole, Clarithromycin):

  • Increased this compound Exposure: Expect a substantial increase in the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax) of this compound. Clinical studies have shown that co-administration with ketoconazole, a strong CYP3A4 inhibitor, can lead to an approximately 2-fold increase in this compound exposure.[2][3][5] A population PK analysis reported an 82% increase in AUC and a 72% increase in Cmax.[6][7]

  • Increased Half-Life: The terminal half-life (T1/2) of this compound is expected to increase, as its clearance is reduced. One study noted a 46% increase in the T1/2 of this compound when co-administered with ketoconazole.[3]

  • Decreased Clearance: The apparent clearance (CL/F) of this compound will decrease significantly, by as much as 50% in the presence of a strong inhibitor like ketoconazole.[3]

  • Impact on AC886: The formation of the active metabolite, AC886, will be reduced. Strong inhibition can decrease the Cmax and AUC of AC886 while increasing its T1/2.[3][4]

For Moderate CYP3A4 Inhibitors (e.g., Fluconazole):

  • Modest Increase in this compound Exposure: The effect on this compound's PK is less pronounced. Co-administration with fluconazole resulted in smaller increases in exposure (≤20%).[3] Specifically, Cmax increased by about 11% and AUC by about 20%.[5]

  • No Significant Effect on AC886: Moderate inhibition has been shown to have no significant effect on the pharmacokinetics of the active metabolite, AC886.[3]

Data Summary: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics

Pharmacokinetic ParameterWith Strong Inhibitor (Ketoconazole) vs. This compound AloneWith Moderate Inhibitor (Fluconazole) vs. This compound Alone
This compound Cmax ↑ ~1.2 to 1.7-fold[3][5][6][7]↑ ~1.1-fold[5]
This compound AUC ↑ ~1.9 to 2-fold[2][3][5]↑ ~1.2-fold[5]
This compound T1/2 ↑ ~1.5-fold[3]Minimal Change
This compound CL/F ↓ ~50%[3]Minimal Change
AC886 Cmax ↓ Decreased[3]No Significant Effect
AC886 AUC ↓ DecreasedNo Significant Effect
AC886 T1/2 ↑ Increased[3]No Significant Effect[3]
Q3: How should I adjust the this compound dose in my pre-clinical or clinical study when a strong CYP3A4 inhibitor is necessary?

A3: Based on clinical trial data and regulatory guidance, a dose reduction of this compound is recommended when co-administered with a strong CYP3A4 inhibitor to mitigate the risk of toxicity from increased drug exposure.[3][4][8]

  • Clinical Recommendation: For patients, the standard recommendation is to reduce the this compound dose by approximately half. For example, a 60 mg dose should be reduced to 30 mg, or a 30 mg dose to 20 mg.[3] Some guidelines suggest reducing a 53 mg daily dose to 26.5 mg, and a 26.5 mg or 35.4 mg dose to 17.7 mg.[8] If the current dose is already at the lowest level (e.g., 17.7 mg), it may be necessary to interrupt this compound treatment for the duration of the strong CYP3A4 inhibitor's use.[4][8]

  • Experimental Design: In a research setting, this dose adjustment is crucial to maintain comparable systemic exposure and to isolate the pharmacological effects of interest from confounding toxicity. Failure to adjust the dose can lead to misinterpretation of safety and efficacy data.

  • Washout Period: When the strong CYP3A4 inhibitor is discontinued, it is important to allow for a washout period of approximately 5 half-lives of the inhibitor before resuming the original this compound dose.[4]

No dose adjustment is generally needed when this compound is co-administered with a moderate or weak CYP3A4 inhibitor.[3][5]

Q4: I need to design an in vitro experiment to assess the impact of a novel compound as a potential CYP3A4 inhibitor on this compound metabolism. What is a standard protocol?

A4: A common and reliable method is to use human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, including CYP3A4.

Experimental Protocol: In Vitro Assessment of CYP3A4 Inhibition on this compound Metabolism

1. Materials:

  • Human Liver Microsomes (pooled from multiple donors)
  • This compound
  • Test compound (potential inhibitor)
  • Positive control inhibitor (e.g., Ketoconazole)
  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile or other suitable organic solvent for quenching
  • LC-MS/MS system for analysis

2. Experimental Workflow:

Caption: Workflow for an in vitro CYP3A4 inhibition assay.

3. Step-by-Step Methodology:

  • Prepare Solutions: Create stock solutions of this compound, the test compound, and ketoconazole in a suitable solvent like DMSO.
  • Pre-incubation: In a microcentrifuge tube, combine phosphate buffer, HLMs, and varying concentrations of the test compound or ketoconazole. Add this compound at a concentration near its Km (if known) to start the pre-incubation. Allow this mixture to equilibrate for 5-10 minutes at 37°C.
  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.
  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
  • Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolite, AC886.
  • Data Analysis: Plot the rate of metabolite formation (or substrate depletion) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce CYP3A4 activity by 50%.

Trustworthiness Check: This protocol is self-validating by including a positive control (ketoconazole), which has a well-characterized potent inhibitory effect on CYP3A4. The results from the test compound should be compared against the positive control to gauge its relative inhibitory strength.

References

Quizartinib Technical Support Center: A Guide to Stability and Storage for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quizartinib (also known as AC220). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound, ensuring the integrity and reproducibility of your experimental results. As scientists, we understand that the reliability of our data is paramount, and it begins with the proper handling of our research compounds. This resource is structured to address common questions and troubleshoot issues you may encounter during your work with this potent FLT3 inhibitor.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store the solid (powder) form of this compound?

The solid form of this compound is generally stable when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C in a dry and dark place.[1][2] Under these conditions, the compound is stable for at least four years.[1] For shorter periods, storage at room temperature in a light-resistant, tight container is also acceptable.[2]

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility.[3] You can achieve concentrations of up to 100 mM in DMSO.[4] It is crucial to use anhydrous (dry) DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[3][5][6] Dimethylformamide (DMF) is another viable option, with a solubility of approximately 50 mg/mL.[1][3] Ethanol is not recommended as a primary solvent due to this compound's low solubility (approximately 0.25 mg/mL).[1][3]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To ensure complete dissolution and maintain the integrity of the compound, follow this protocol:

  • Bring the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve your target concentration.

  • Vortex the solution vigorously. If you observe that the powder is not completely dissolved, sonication for 5-10 minutes or gentle warming to 37°C can be employed to aid dissolution.[2][3][7]

  • Once a clear solution is obtained, it is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]

Q4: How should I store my this compound stock solution?

Proper storage of stock solutions is critical to prevent degradation and ensure consistent activity in your assays. For long-term storage, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2][5]

Storage TemperatureDurationRecommendations
-80°CUp to 1 yearPreferred for long-term storage.[5][7]
-20°CUp to 6 monthsSuitable for shorter-term storage.[5]
Q5: Can I store this compound in aqueous solutions?

No, long-term storage of this compound in aqueous solutions is not recommended. This compound is sparingly soluble in aqueous buffers, and these solutions should be prepared fresh and used on the same day.[1][2] Storing this compound in aqueous media for more than a day can lead to precipitation and degradation of the compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental use of this compound.

Problem 1: My this compound has precipitated out of solution after dilution in cell culture media.

This is a frequent issue due to the poor aqueous solubility of this compound.

Causality: When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous environment like cell culture media, the compound can crash out of solution, forming a precipitate.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock into a smaller volume of culture medium to create an intermediate concentration. Mix thoroughly before adding this intermediate dilution to your final culture volume.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and precipitation.

  • Warming the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain its solubility.

Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

This can be due to several factors related to the handling and storage of the compound.

Causality: Loss of activity can be a result of compound degradation due to improper storage, repeated freeze-thaw cycles, or the use of old stock solutions.

Troubleshooting Workflow:

G A Inconsistent/Low Activity Observed B Check Stock Solution Age & Storage A->B C Review Dilution Protocol A->C D Verify Cell Line Integrity A->D E Stock > 6 months at -20°C or > 1 year at -80°C? B->E G Precipitation observed during dilution? C->G I Confirm FLT3 status of cells D->I E->C No F Prepare Fresh Stock Solution E->F Yes K Problem Resolved F->K G->D No H Optimize Dilution Method (e.g., serial dilution) G->H Yes H->K J Assess p-FLT3 levels via Western Blot I->J J->K

Caption: Troubleshooting workflow for inconsistent this compound activity.

Step-by-Step Troubleshooting:

  • Evaluate your Stock Solution:

    • Age and Storage: How old is your stock solution, and how has it been stored? If it has been stored at -20°C for more than six months or at -80°C for more than a year, it is advisable to prepare a fresh stock.[5]

    • Freeze-Thaw Cycles: Have you subjected the stock to multiple freeze-thaw cycles? If so, this may have led to degradation. Always aliquot your stock solution into single-use vials.[2][5]

  • Examine Your Experimental Protocol:

    • Dilution: Are you observing any precipitation when diluting the stock in your aqueous media? If so, refer to the troubleshooting steps in "Problem 1".

    • Final Concentration: Double-check your calculations to ensure you are using the correct final concentration in your assay.

  • Confirm Target Engagement:

    • To verify that this compound is inhibiting its target in your cellular system, perform a western blot to analyze the phosphorylation status of FLT3. A reduction in phosphorylated FLT3 (p-FLT3) levels upon treatment with this compound will confirm its activity.[8] You can also assess the phosphorylation of downstream signaling proteins such as STAT5, AKT, and ERK.[8]

Problem 3: My solid this compound appears clumpy or discolored.

Causality: This could be a sign of moisture absorption (hygroscopicity) or degradation. Some sources note that hygroscopic DMSO can impact the solubility of the product, suggesting the solid itself may be sensitive to moisture.[5][6]

Solutions:

  • Proper Storage: Always store the solid compound in a tightly sealed container in a desiccator, especially if you are in a humid environment.

  • Visual Inspection: Before use, always visually inspect the compound. If you notice any significant changes in its physical appearance, it is best to use a fresh vial to ensure the integrity of your experiments.

Summary of this compound Solubility and Stability

The following tables provide a quick reference for the solubility and stability of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSO≥ 33 mg/mL (58.86 mM)[5][6]
DMF~50 mg/mL[1]
Ethanol~0.25 mg/mL[1]
WaterSparingly soluble/Insoluble[1][3]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityKey RecommendationsReference(s)
Solid (Powder) -20°C≥ 4 yearsStore in a dry, dark place.[1]
Solid (Powder) Room TemperatureStableStore in a light-resistant, tight container for short periods.[2]
In Solvent (-80°C) -80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.[2][5][7]
In Solvent (-20°C) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][5]
Aqueous Solution 2-8°C≤ 1 dayNot recommended for long-term storage; prepare fresh.[1][2]

By adhering to these guidelines, you can ensure the stability and integrity of this compound throughout your research, leading to more reliable and reproducible data.

This compound's Mechanism of Action: A Brief Overview

Understanding the mechanism of action can provide context for the importance of maintaining the compound's integrity. This compound is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[9][10] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[11][12] this compound binds to the ATP-binding pocket of FLT3, stabilizing the inactive conformation of the receptor and preventing its autophosphorylation.[9][12] This action blocks downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK, ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[11][12]

G cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention A FLT3-ITD Mutation B Constitutive FLT3 Activation A->B C Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) B->C D Cell Proliferation & Survival C->D E Leukemia Progression D->E F This compound G Inhibition of FLT3 Autophosphorylation F->G G->B H Blockade of Downstream Signaling G->H I Induction of Apoptosis H->I

Caption: Simplified signaling pathway of this compound's action.

References

Validation & Comparative

A Head-to-Head Comparison of Quizartinib and Gilteritinib in FLT3-ITD Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for acute myeloid leukemia (AML) has been significantly shaped by the development of potent inhibitors against FMS-like tyrosine kinase 3 (FLT3). Among these, quizartinib and gilteritinib have emerged as critical agents, particularly for patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, a frequent driver of poor prognosis. This guide provides an in-depth, objective comparison of these two second-generation FLT3 inhibitors, delving into their distinct mechanisms of action, preclinical efficacy, and the nuances of resistance that govern their clinical application.

The Central Role of FLT3 in AML Pathogenesis

FLT3, a receptor tyrosine kinase, is a critical regulator of hematopoiesis.[1] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5.[1][2] Consequently, FLT3-ITD has become a prime therapeutic target in AML.

FLT3_Signaling_Pathway Figure 1: Simplified FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Unraveling the Mechanisms: Type I vs. Type II Inhibition

A fundamental distinction between gilteritinib and this compound lies in their mode of binding to the FLT3 kinase domain, classifying them as Type I and Type II inhibitors, respectively. This difference has profound implications for their activity spectra against various FLT3 mutations.

  • This compound (Type II Inhibitor): this compound binds to the inactive, "DFG-out" conformation of the FLT3 kinase.[3][4] This binding mode is highly effective against the constitutively active FLT3-ITD mutation. However, it is largely ineffective against mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which lock the kinase in an active "DFG-in" conformation.[3][5]

  • Gilteritinib (Type I Inhibitor): In contrast, gilteritinib is an ATP-competitive inhibitor that binds to the active, "DFG-in" conformation of the FLT3 kinase.[3][4] This allows it to inhibit both FLT3-ITD and TKD mutations, providing a broader spectrum of activity.[3][4]

Preclinical Efficacy: A Tale of Two Inhibitors

The differential mechanisms of this compound and gilteritinib are reflected in their preclinical performance in various FLT3-ITD models.

In Vitro Potency

Both this compound and gilteritinib demonstrate potent inhibition of FLT3-ITD positive AML cell lines, with IC50 values in the low nanomolar range. However, their activity diverges when tested against cell lines harboring TKD mutations.

InhibitorTargetCell LineIC50 (nM)Reference
This compound FLT3-ITDMV4-110.40[6]
MOLM-130.89[6]
MOLM-140.73[6]
FLT3-wtBa/F36.3[7]
Gilteritinib FLT3-ITDBa/F39.2[7]
FLT3-wtBa/F319.7[7]
FLT3-D835YBa/F3Active[4]

Note: "Active" indicates reported inhibitory activity without a specific IC50 value in the cited source.

In Vivo Antitumor Activity in Xenograft Models

In mouse xenograft models established with FLT3-ITD AML cell lines, both this compound and gilteritinib have demonstrated significant antitumor activity, leading to tumor regression and prolonged survival.[6][8] However, in models of this compound resistance driven by secondary TKD mutations, gilteritinib has shown the ability to overcome this resistance and induce responses.[8]

The Challenge of Resistance: On-Target and Off-Target Mechanisms

Despite the initial efficacy of FLT3 inhibitors, the development of resistance is a major clinical challenge.

On-Target Resistance
  • This compound: The most common on-target resistance mechanism to this compound is the acquisition of secondary mutations in the FLT3 TKD, particularly at the D835 residue.[5] These mutations prevent this compound from binding to the inactive conformation of the kinase.

  • Gilteritinib: While active against D835 mutations, resistance to gilteritinib can emerge through the acquisition of other FLT3 mutations, such as the gatekeeper mutation F691L.[5][9] Interestingly, a novel mutation, N701K, has been identified that confers resistance to gilteritinib but retains sensitivity to this compound, suggesting a potential role for inhibitor switching.[9]

Off-Target Resistance

Resistance can also arise through the activation of bypass signaling pathways that are independent of FLT3. The most frequently observed off-target resistance mechanism for both inhibitors is the acquisition of mutations in the RAS/MAPK pathway, such as NRAS mutations.[5][9]

Experimental_Workflow Figure 2: Experimental Workflow for Preclinical Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture FLT3-ITD+ AML Cell Lines (e.g., MV4-11, MOLM-13) treatment Treat with this compound or Gilteritinib cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) treatment->western xenograft Establish AML Xenograft in Immunocompromised Mice drug_admin Administer this compound or Gilteritinib xenograft->drug_admin tumor_monitoring Monitor Tumor Volume and Survival drug_admin->tumor_monitoring

Caption: Experimental workflow for preclinical comparison.

Clinical Implications and Future Directions

The distinct profiles of this compound and gilteritinib have led to their different paths in clinical development and approval. Gilteritinib's broader activity against both ITD and TKD mutations contributed to its approval for relapsed or refractory FLT3-mutated AML.[10][11] this compound, with its high potency against FLT3-ITD, has shown significant survival benefits in this specific patient population.[10][12]

Real-world data and post-hoc analyses of clinical trials suggest comparable outcomes with both agents in patients with relapsed/refractory FLT3-ITD positive AML.[11][13] One analysis indicated that while remission may be achieved faster with this compound, the response might be more durable with gilteritinib.[11]

The emergence of resistance highlights the need for rational combination therapies and the development of next-generation FLT3 inhibitors that can overcome known resistance mutations. The potential for sequential therapy, such as using this compound in cases of gilteritinib resistance due to the N701K mutation, warrants further investigation.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gilteritinib in FLT3-ITD positive AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Gilteritinib stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and gilteritinib in culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.[14][15][16][17][18]

Western Blot Analysis of FLT3 Signaling

Objective: To assess the effect of this compound and gilteritinib on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound and Gilteritinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound or gilteritinib for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][19][20][21][22]

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and gilteritinib in a mouse xenograft model of FLT3-ITD AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • This compound and Gilteritinib formulations for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject FLT3-ITD positive AML cells subcutaneously or intravenously into immunocompromised mice.[23][24]

  • Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize the mice into treatment and control groups.

  • Administer this compound, gilteritinib, or vehicle control daily by oral gavage.[25][26][27]

  • Monitor tumor volume (for subcutaneous models) and body weight regularly.

  • Monitor overall survival of the mice.

  • At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound and gilteritinib are both highly effective inhibitors of FLT3-ITD, but their distinct mechanisms of action result in different activity profiles against various FLT3 mutations and resistance mechanisms. Gilteritinib's broader spectrum of activity against both ITD and TKD mutations provides a potential advantage in overcoming this compound resistance. Conversely, the discovery of gilteritinib-resistant mutations that are sensitive to this compound opens up the possibility of sequential or combination therapies. A thorough understanding of the molecular landscape of each patient's disease will be crucial for optimizing the use of these targeted agents in the treatment of FLT3-ITD positive AML.

References

A Preclinical Head-to-Head: Unpacking the Efficacy of Quizartinib and Midostaurin in FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology drug development, particularly in the challenging landscape of acute myeloid leukemia (AML), the choice of a therapeutic agent for preclinical investigation is a critical decision point. Among the most crucial targets in AML is the FMS-like tyrosine kinase 3 (FLT3), which, when mutated, becomes a potent driver of leukemogenesis. This guide provides an in-depth, data-supported comparison of two prominent FLT3 inhibitors, Quizartinib and Midostaurin, to inform your preclinical research strategy.

At a Glance: Key Preclinical Differentiators

FeatureThis compoundMidostaurin
FLT3 Inhibition Type Type II Inhibitor (binds to inactive conformation)Type I Inhibitor (binds to active conformation)
Kinase Selectivity Highly selective for FLT3Multi-kinase inhibitor (targets FLT3, KIT, PDGFR, VEGFR2, etc.)[1][2]
Potency (IC50 vs FLT3-ITD) Sub-nanomolar range (e.g., MV4-11: ~0.31-0.40 nM, MOLM-13: ~0.62-0.89 nM, MOLM-14: ~0.38-0.73 nM)[3][4][5]Nanomolar range (e.g., MOLM-13: ~200 nM)[6][7]
Efficacy in Midostaurin Resistance Maintains activity against RAS-mediated Midostaurin resistance[3][8]Susceptible to resistance via RAS pathway activation and FLT3 kinase domain mutations[9]

Delving into the Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference in the preclinical efficacy of this compound and Midostaurin lies in their distinct mechanisms of binding to the FLT3 receptor.

Midostaurin , a first-generation FLT3 inhibitor, is a broad-spectrum, or "multi-kinase," inhibitor.[1][2] As a Type I inhibitor, it binds to the active conformation of the FLT3 kinase, competing with ATP.[10] While effective at inhibiting FLT3, its broader kinase profile means it can impact other signaling pathways, which can be a double-edged sword, contributing to both therapeutic effects and potential off-target toxicities.

This compound , a second-generation inhibitor, offers a more targeted approach. It is a Type II inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[10] This mode of action provides high specificity and potent inhibition of FLT3, with less activity against other kinases. This selectivity is a key advantage in a research setting, allowing for a more precise dissection of the effects of FLT3 inhibition.

Signaling Pathway Interruption: A Visual Guide

The constitutive activation of the FLT3 receptor in AML, most commonly through internal tandem duplication (FLT3-ITD) mutations, drives several downstream signaling cascades critical for leukemic cell proliferation and survival. Both this compound and Midostaurin aim to sever these aberrant signals.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Midostaurin Midostaurin Midostaurin->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and points of inhibition.

In Vitro Efficacy: A Quantitative Comparison

The superior potency of this compound is evident in in vitro cell-based assays. Consistently, this compound demonstrates significantly lower IC50 values (the concentration required to inhibit 50% of cell growth) in FLT3-ITD positive AML cell lines compared to Midostaurin.

Table 1: Comparative IC50 Values in FLT3-ITD AML Cell Lines

Cell LineThis compound IC50 (nM)Midostaurin IC50 (nM)Reference(s)
MV4-110.40Not consistently reported in direct comparisons[3]
MOLM-130.89~200[3][6][7]
MOLM-140.73Not consistently reported in direct comparisons[3]

These data underscore the heightened potency of this compound in directly targeting the driver mutation.

Navigating Resistance: A Critical Preclinical Question

A significant challenge in FLT3-targeted therapy is the emergence of resistance. Preclinical models are invaluable for understanding and overcoming these resistance mechanisms. Notably, this compound has demonstrated efficacy in models of Midostaurin resistance. In Midostaurin-resistant MOLM-14 cells, which acquired RAS mutations, this compound retained potent anti-leukemic activity, whereas Midostaurin was significantly less effective.[3][8]

Table 2: IC50 Values in Midostaurin-Resistant MOLM-14 Cells

CompoundIC50 (nM)Reference(s)
This compound3.61 - 9.23[3]
Midostaurin45.09 - 106.00[3]

This suggests that for studying mechanisms of resistance and evaluating second-line therapeutic strategies, this compound may be a more relevant tool.

In Vivo Antitumor Activity: From the Bench to the Model

The potent in vitro activity of this compound translates to robust in vivo efficacy. In mouse xenograft models using FLT3-ITD positive AML cell lines, this compound administration leads to significant tumor regression at well-tolerated doses.[3][11] In direct comparative studies, this compound demonstrated superior antitumor activity in mouse xenograft models, including those resistant to Midostaurin, where Midostaurin showed no significant effect.[3][8]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring Cell_Culture Culture FLT3-ITD+ AML Cell Line (e.g., MV4-11) Implantation Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Quizartinib_Tx Administer this compound Randomization->Quizartinib_Tx Midostaurin_Tx Administer Midostaurin Randomization->Midostaurin_Tx Vehicle_Tx Administer Vehicle Control Randomization->Vehicle_Tx Tumor_Measurement Measure Tumor Volume Periodically Quizartinib_Tx->Tumor_Measurement Body_Weight Monitor Body Weight Quizartinib_Tx->Body_Weight Midostaurin_Tx->Tumor_Measurement Midostaurin_Tx->Body_Weight Vehicle_Tx->Tumor_Measurement Vehicle_Tx->Body_Weight Endpoint Endpoint Analysis: Tumor Weight, Survival Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: A typical workflow for in vivo efficacy studies.

Experimental Protocols: Ensuring Rigor and Reproducibility

To facilitate the direct comparison of these inhibitors in your own laboratory, detailed, validated protocols are essential.

In Vitro Cell Viability Assay: CellTiter-Glo®

This luminescent assay is a robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[12][13]

Step-by-Step Methodology:

  • Cell Plating: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Include wells with medium only for background luminescence measurement.

  • Compound Treatment: Prepare serial dilutions of this compound and Midostaurin in culture medium. Add the desired concentrations of the inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.[15] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[15]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat AML cells with this compound, Midostaurin, or a vehicle control at the desired concentrations and for the specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells.[16]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16][17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]

Western Blotting for FLT3 Signaling

This technique allows for the direct visualization of the inhibition of FLT3 phosphorylation and its downstream signaling pathways.[18][19]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat AML cells with the inhibitors for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion: Guiding Your Preclinical Strategy

The preclinical data overwhelmingly supports this compound as a more potent and selective FLT3 inhibitor than Midostaurin. Its sub-nanomolar efficacy against FLT3-ITD positive AML cell lines and its ability to overcome common mechanisms of resistance to first-generation inhibitors make it a superior tool for preclinical investigations into FLT3-driven AML. For researchers aiming to specifically dissect the role of FLT3 signaling, develop models of targeted therapy resistance, and evaluate novel combination strategies, this compound provides a more precise and powerful pharmacological probe.

Midostaurin, with its multi-kinase inhibitory profile, may still hold interest for studies exploring broader signaling inhibition or for comparative analyses with more selective agents. However, for focused preclinical efficacy studies targeting FLT3, the evidence points towards this compound as the more robust and clinically relevant choice.

References

Navigating the Landscape of FLT3 Inhibitor Resistance: A Comparative Guide to Cross-Resistance with Quizartinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 mutations. However, the emergence of drug resistance, a common phenomenon in targeted cancer therapy, presents a formidable challenge to the long-term efficacy of these agents. This guide provides an in-depth comparison of cross-resistance patterns between Quizartinib, a potent second-generation Type II FLT3 inhibitor, and other prominent FLT3 inhibitors. We will delve into the molecular mechanisms underpinning resistance, present supporting experimental data, and offer detailed protocols for assessing inhibitor sensitivity and resistance in a laboratory setting.

The Evolving Challenge of FLT3 Inhibitor Resistance

FLT3 mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are prevalent in approximately 30% of AML cases and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells.[2] FLT3 inhibitors are broadly classified into two types based on their binding mechanism to the kinase domain. Type I inhibitors, such as Gilteritinib, Crenolanib, and Midostaurin, bind to the active "DFG-in" conformation of the kinase.[3] In contrast, Type II inhibitors, including this compound and Sorafenib, target the inactive "DFG-out" conformation.[3] This fundamental difference in binding mode is a critical determinant of their activity spectrum and, consequently, their susceptibility to various resistance mutations.

Resistance to FLT3 inhibitors can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves the acquisition of secondary mutations within the FLT3 gene itself, which either directly interfere with drug binding or stabilize the active conformation of the kinase. Off-target resistance, on the other hand, involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, rendering the inhibitor ineffective.[4]

Comparative Analysis of Cross-Resistance Profiles

Understanding the cross-resistance profiles of different FLT3 inhibitors is paramount for devising effective sequential or combination therapeutic strategies. Below, we compare this compound with other key FLT3 inhibitors, highlighting the specific mutations that drive resistance and the resulting patterns of cross-resistance.

This compound (Type II Inhibitor)

This compound is a highly potent and selective FLT3 inhibitor.[5] However, its clinical efficacy can be limited by the emergence of resistance, primarily through on-target mutations in the FLT3 kinase domain.

  • Key Resistance Mutations:

    • Activation Loop Mutations (e.g., D835Y): Mutations at the D835 residue within the activation loop are a common mechanism of resistance to this compound.[4][6] These mutations lock the kinase in its active "DFG-in" conformation, preventing the binding of Type II inhibitors.[4]

    • Gatekeeper Mutation (F691L): The F691L mutation, located at the "gatekeeper" residue, also confers resistance to this compound by sterically hindering its binding.[4][7]

  • Off-Target Resistance: Activation of the RAS/MAPK pathway, through mutations in genes like NRAS, has been identified as a mechanism of clinical resistance to this compound.[8][9]

Gilteritinib (Type I Inhibitor)

Gilteritinib is a second-generation Type I inhibitor that has demonstrated efficacy in patients who have relapsed or are refractory to other FLT3 inhibitors, including this compound.[10]

  • Activity Against this compound-Resistant Mutants: A key advantage of Gilteritinib is its ability to inhibit FLT3 harboring activation loop mutations like D835Y, which are resistant to this compound.[10][11] This makes it a viable therapeutic option for patients who develop this specific resistance mechanism.

  • Key Resistance Mutations:

    • Gatekeeper Mutation (F691L): Similar to this compound, the F691L mutation confers resistance to Gilteritinib.[12][13]

    • Novel N701K Mutation: A novel mutation, N701K, has been identified to confer resistance to Gilteritinib. Interestingly, this mutation appears to re-sensitize cells to the Type II inhibitor this compound, a phenomenon described as a "TKI sensitivity switch".[14]

Sorafenib (Type II Inhibitor)

Sorafenib is a multi-kinase inhibitor with activity against FLT3. As a Type II inhibitor, it shares some cross-resistance patterns with this compound.

  • Key Resistance Mutations: The emergence of activation loop mutations, particularly at the D835 residue, is a well-documented mechanism of resistance to Sorafenib, similar to this compound.[15][16]

Midostaurin (Type I Inhibitor)

Midostaurin is a first-generation, multi-kinase inhibitor approved for the treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[17][18]

  • Resistance Mechanisms: Resistance to Midostaurin is complex and can involve the selection of pre-existing resistant subclones, the acquisition of mutations in other signaling pathways, or the persistence of the original FLT3-ITD clone.[19] Deregulation of the actin cytoskeleton has also been implicated in Midostaurin resistance.[20] Due to its multi-targeted nature, cross-resistance patterns with the highly selective this compound are less straightforward and can be influenced by the specific genomic context of the leukemia.

Crenolanib (Type I Inhibitor)

Crenolanib is a potent and selective Type I FLT3 inhibitor with activity against both FLT3-ITD and TKD mutations.

  • Activity Against this compound-Resistant Mutants: Crenolanib has demonstrated potent activity against FLT3-D835 mutants, which are resistant to this compound and Sorafenib.[21][22]

  • Resistance Mechanisms: Clinical resistance to Crenolanib appears to be driven more frequently by off-target mechanisms, such as mutations in NRAS and PTPN11, rather than the acquisition of secondary FLT3 kinase domain mutations.[4][23]

Data Summary: In Vitro Efficacy of FLT3 Inhibitors Against Resistance Mutations

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FLT3 inhibitors against common resistance mutations, providing a quantitative comparison of their in vitro potency.

InhibitorFLT3-ITDFLT3-ITD + D835YFLT3-ITD + F691LFLT3-ITD + N701K
This compound (Type II) PotentResistantResistantSensitive[14]
Gilteritinib (Type I) PotentPotent[10]Resistant[12][13]Resistant[14]
Crenolanib (Type I) PotentPotent[22]Active[22]Data Not Available
Sorafenib (Type II) PotentResistant[24]Data Not AvailableData Not Available
Midostaurin (Type I) PotentActive[25]Data Not AvailableData Not Available

Note: "Potent" indicates low nanomolar IC50 values, while "Resistant" signifies a significant increase in IC50, rendering the inhibitor clinically ineffective at tolerable doses. "Active" suggests inhibitory activity, though potentially with reduced potency compared to FLT3-ITD alone.

Signaling Pathways and Resistance Mechanisms

The development of resistance to FLT3 inhibitors involves complex alterations in cellular signaling. The following diagram illustrates the primary signaling pathways downstream of FLT3 and highlights the points at which resistance mechanisms can emerge.

FLT3_Signaling_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors cluster_resistance Resistance Mechanisms FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound (Type II) This compound->FLT3 Inhibits (DFG-out) Gilteritinib Gilteritinib (Type I) Gilteritinib->FLT3 Inhibits (DFG-in) D835Y D835Y Mutation (Locks DFG-in) D835Y->this compound Blocks Binding F691L F691L Mutation (Steric Hindrance) F691L->this compound Blocks Binding F691L->Gilteritinib Blocks Binding NRAS_mut NRAS Mutation (Bypass) NRAS_mut->RAF Constitutive Activation

Caption: FLT3 signaling and resistance pathways.

Experimental Protocols

To aid researchers in their investigation of FLT3 inhibitor cross-resistance, we provide the following step-by-step protocols for key in vitro assays.

Protocol 1: Determination of IC50 by Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the concentration of an FLT3 inhibitor that inhibits cell growth by 50% (IC50).

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11) or primary AML patient samples

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • FLT3 inhibitors (e.g., this compound, Gilteritinib) dissolved in DMSO

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture: Maintain AML cell lines in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. For primary samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

  • Drug Preparation: Prepare a serial dilution of the FLT3 inhibitors in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Drug Treatment: Add 50 µL of the diluted inhibitors to the corresponding wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessment of FLT3 Pathway Inhibition by Immunoblotting

This protocol is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity.

Materials:

  • AML cells treated with FLT3 inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat AML cells with the desired concentrations of FLT3 inhibitors for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental Workflow for Generating and Characterizing Resistant Cell Lines

The following diagram outlines a typical workflow for developing and characterizing FLT3 inhibitor-resistant cell lines in vitro.

Resistance_Workflow Start Start with Parental AML Cell Line (e.g., MOLM-13) Exposure Continuous Exposure to Increasing Concentrations of FLT3 Inhibitor Start->Exposure Selection Selection of Resistant Clones Exposure->Selection Expansion Expansion of Resistant Population Selection->Expansion Characterization Characterization of Resistant Phenotype Expansion->Characterization IC50 IC50 Determination Characterization->IC50 Confirm Resistance Immunoblot Immunoblotting for Signaling Pathways Characterization->Immunoblot Assess Pathway Activity Sequencing FLT3 Gene Sequencing Characterization->Sequencing Identify On-Target Mutations CrossResistance Cross-Resistance Screening Characterization->CrossResistance Test Other Inhibitors

Caption: Workflow for in vitro resistance generation.

Conclusion and Future Directions

The landscape of FLT3 inhibitor therapy in AML is continually evolving, with the development of novel agents and a deeper understanding of resistance mechanisms. Cross-resistance between different inhibitors is a critical consideration in the clinical management of FLT3-mutated AML. While Type I inhibitors like Gilteritinib can overcome resistance mediated by activation loop mutations that affect Type II inhibitors like this compound, the emergence of gatekeeper mutations remains a challenge for both classes. The discovery of the N701K mutation and its associated "TKI sensitivity switch" highlights the dynamic nature of resistance and underscores the importance of molecular monitoring to guide therapeutic decisions.[14]

Future research should focus on the development of next-generation FLT3 inhibitors that can overcome known resistance mutations, as well as rational combination strategies that co-target escape pathways. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate the efficacy of new therapeutic approaches and to further unravel the complexities of FLT3 inhibitor resistance.

References

A Comparative Guide to the Efficacy of Quizartinib in Crenolanib-Resistant FLT3-Mutated AML Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quizartinib's efficacy in the context of resistance to crenolanib, a fellow FMS-like tyrosine kinase 3 (FLT3) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced interplay between different FLT3 inhibitor types and the molecular mechanisms of drug resistance in Acute Myeloid Leukemia (AML).

Introduction: The Landscape of FLT3 Inhibition in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis.[1][3]

The development of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant advancement in treating this AML subtype. These inhibitors are broadly classified based on their binding mechanism:

  • Type I Inhibitors (e.g., Crenolanib, Gilteritinib): These agents bind to the active "DFG-in" conformation of the kinase. This allows them to inhibit both FLT3-ITD and most FLT3-TKD mutations.[3][4]

  • Type II Inhibitors (e.g., this compound, Sorafenib): These inhibitors exclusively target the inactive "DFG-out" conformation of the kinase.[4] While highly potent against the FLT3-ITD mutation, their efficacy is compromised by TKD mutations that lock the kinase in its active state.[1][3]

This compound is a second-generation, highly potent, and selective Type II FLT3 inhibitor.[1][2] Crenolanib is a potent Type I pan-FLT3 inhibitor known for its activity against a broad range of FLT3 mutations, including TKD mutations that confer resistance to Type II inhibitors.[5][6] Despite initial efficacy, acquired resistance to these targeted therapies is a major clinical hurdle, necessitating a deeper understanding of resistance mechanisms to guide subsequent treatment strategies. This guide specifically explores the potential of this compound in overcoming resistance developed against crenolanib.

The Molecular Basis of Resistance to FLT3 Inhibitors

Resistance to FLT3 inhibitors can be broadly categorized into on-target mechanisms, involving secondary mutations in the FLT3 gene itself, and off-target mechanisms, which involve the activation of bypass signaling pathways.

On-Target Resistance: The Role of Secondary FLT3 Mutations

Secondary mutations within the FLT3 kinase domain are a common cause of acquired resistance, particularly to Type II inhibitors. These mutations prevent effective drug binding.

  • Activation Loop Mutations (e.g., D835Y): Mutations at the D835 residue within the activation loop are a hallmark of resistance to this compound.[3][7] These mutations stabilize the active "DFG-in" conformation of the kinase, thereby preventing the binding of Type II inhibitors that require the inactive state.[8] Conversely, Type I inhibitors like crenolanib, which bind the active conformation, generally retain potent activity against D835 mutants.[5][6][9]

  • Gatekeeper Mutations (e.g., F691L): The "gatekeeper" residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Mutations at this position, such as F691L, can confer broad resistance to both Type I and Type II inhibitors by sterically hindering drug binding.[3][8][10]

cluster_receptor FLT3 Receptor Tyrosine Kinase cluster_inhibitors Inhibitor Binding & Resistance JM Juxtamembrane Domain (Site of ITD mutations) TKD ATP Binding Gatekeeper (F691) Activation Loop (D835) This compound This compound (Type II) Binds inactive state This compound->TKD:f0 Crenolanib Crenolanib (Type I) Binds active state Crenolanib->TKD:f0 Inhibits F691L F691L Mutation Steric Hindrance F691L->this compound Confers Resistance F691L->Crenolanib Can Confer Resistance D835Y D835Y Mutation Locks Active State D835Y->this compound Confers Resistance

Figure 1. Location of key FLT3 mutations and their impact on Type I and Type II inhibitors.

Off-Target Resistance: Activation of Bypass Signaling Pathways

AML cells can develop resistance by activating parallel signaling pathways that bypass the need for FLT3 signaling to drive proliferation and survival. This is a more common mechanism of resistance to Type I inhibitors like crenolanib.

Whole-exome sequencing of patient samples before and after crenolanib treatment revealed that, unlike Type II inhibitors, crenolanib therapy does not typically induce secondary FLT3 mutations.[11] Instead, resistance is frequently associated with the acquisition or expansion of subclones with mutations in genes such as NRAS, IDH2, and TET2 .[5][11] These mutations can activate downstream pathways like MAPK/ERK and PI3K/AKT, rendering the cells less dependent on the FLT3 receptor for their growth signals.

FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Proliferation & Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival STAT5->Survival Crenolanib Crenolanib Crenolanib->FLT3_ITD Inhibits This compound This compound This compound->FLT3_ITD Inhibits NRAS_mut Activating NRAS Mutation NRAS_mut->RAF Bypass Activation

Figure 2. FLT3 signaling and the RAS/MAPK bypass resistance mechanism.

Comparative Efficacy of this compound in Crenolanib-Resistant Scenarios

The effectiveness of this compound following crenolanib failure is critically dependent on the underlying molecular mechanism of resistance.

Scenario 1: Crenolanib Resistance via Bypass Pathway Activation (e.g., NRAS Mutation)

This is the more clinically relevant scenario for crenolanib resistance.[5][11] When resistance is driven by an off-target mechanism like an activating NRAS mutation, the FLT3-ITD receptor itself remains sensitive to inhibition. Preclinical studies investigating resistance to the Type I inhibitor midostaurin have shown that this compound retains potent antileukemic activity in models of RAS-mediated resistance.[12][13]

Causality: this compound is a highly selective and potent FLT3 inhibitor.[12] In a cell that has developed an NRAS mutation but still expresses the FLT3-ITD driver mutation, it is plausible that the cell is co-dependent on both signaling inputs. By potently shutting down the primary FLT3 signaling pathway, this compound may still induce apoptosis or growth arrest, even in the presence of a secondary RAS mutation.[13] This suggests a strong rationale for testing this compound in patients who relapse on crenolanib with newly acquired RAS pathway mutations.

Scenario 2: Crenolanib Resistance via On-Target FLT3 Mutation (Rare)

While uncommon, it is theoretically possible for a novel FLT3 mutation to emerge that confers resistance to crenolanib. In such a case, this compound's efficacy would be unpredictable and would depend on how the mutation alters the kinase's conformation.

Recent findings have highlighted the potential for a "TKI sensitivity switch". For example, the novel FLT3-N701K mutation has been shown to cause clinical resistance to the Type I inhibitor gilteritinib, but surprisingly, it renders leukemic cells exquisitely sensitive to the Type II inhibitor this compound.[8] This demonstrates that resistance to one class of TKI does not automatically confer cross-resistance to another; in some cases, it may even induce sensitivity. This principle underscores the importance of genomic sequencing at the time of relapse to guide the selection of subsequent TKI therapy.

Experimental Data and Protocols

Comparative IC50 Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of crenolanib and this compound against various FLT3-mutated cell lines from published literature. This data highlights the differential sensitivity of common resistance mutations to Type I and Type II inhibitors.

Cell Line / MutationInhibitor ClassThis compound IC50 (nM)Crenolanib IC50 (nM)Implication for Resistance
FLT3-ITD (e.g., Molm14)-~0.5 - 1.0[13][14]~2.5 - 5.0[7]Both are highly potent against the primary driver mutation.
FLT3-ITD + D835Y ->1000 (Resistant)[13][15]~5.0 - 20.0 (Sensitive)[6][7]Crenolanib overcomes the most common this compound resistance mutation.
FLT3-ITD + F691L ->1000 (Resistant)[13]~50 - 100 (Reduced Sensitivity)[6][15]The gatekeeper mutation confers strong resistance to this compound and reduced sensitivity to crenolanib.
RAS-Mediated Resistance Off-TargetPotent Activity Maintained[12][13]N/A (Mechanism of Resistance)This compound is effective in models of resistance to Type I inhibitors driven by RAS mutations.
Key Experimental Protocols

The following protocols are foundational for evaluating TKI efficacy and mechanisms of resistance in AML models.

Protocol 1: Cell Viability/Cytotoxicity Assay

This assay quantifies the effect of a TKI on the proliferation and viability of leukemic cells.

Methodology:

  • Cell Plating: Seed FLT3-mutated AML cell lines (e.g., Molm-14, MV4-11, or patient-derived cells) in 96-well plates at a density of 1x10⁴ cells/well.

  • Drug Treatment: Add serial dilutions of the TKI (e.g., this compound, crenolanib) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® (Promega).

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value. Self-Validation: Including a sensitive (parental) and a known resistant cell line as controls is crucial for validating assay performance and the relative potency of the compounds.

Protocol 2: Western Blot for Target Engagement and Pathway Inhibition

This protocol assesses whether a TKI is inhibiting its intended target (FLT3) and downstream signaling pathways.

Methodology:

  • Cell Treatment: Treat AML cells (2-5x10⁶ cells/condition) with the TKI at various concentrations (e.g., 10 nM, 100 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Self-Validation: Probing for both the phosphorylated (active) and total protein levels for each target is essential. A loading control (e.g., GAPDH, β-actin) must be included to ensure equal protein loading across lanes.

cluster_workflow Experimental Workflow for TKI Efficacy Testing start Select AML Cell Lines (e.g., Parental vs. Resistant) treatment Treat cells with serial dilutions of This compound & Crenolanib start->treatment phospho_treatment Treat cells with fixed TKI concentrations (1-2 hours) start->phospho_treatment incubation Incubate 72 hours treatment->incubation viability Cell Viability Assay (MTT / CTG) incubation->viability ic50 Calculate IC50 (Dose-Response Curve) viability->ic50 lysis Cell Lysis & Protein Quantification phospho_treatment->lysis wb Western Blotting lysis->wb analysis Analyze Phosphorylation (p-FLT3, p-STAT5, p-ERK) wb->analysis

Figure 3. A generalized workflow for the preclinical evaluation of TKI efficacy.

Conclusion and Future Directions

The efficacy of this compound in crenolanib-resistant AML models is not a simple "yes" or "no" question; it is entirely dependent on the molecular context of the resistance.

  • Key Finding: this compound shows significant promise for treating patients who develop crenolanib resistance through the activation of bypass signaling pathways, such as NRAS mutations.[12][13] This is a critical insight, as off-target mechanisms are the predominant mode of failure for crenolanib.[5][11]

  • Recommendation: Routine genomic profiling of AML patients at relapse is essential. Identifying the specific mechanism of TKI resistance can enable a rational switch in therapy, potentially from a Type I to a Type II inhibitor or vice versa. The "TKI sensitivity switch" phenomenon, although described for gilteritinib, highlights a powerful principle that could be exploited more broadly.[8]

Future research should focus on:

  • Head-to-head preclinical studies using patient-derived xenograft (PDX) models of documented crenolanib resistance to validate the efficacy of sequential this compound therapy.

  • Investigating combination therapies. For bypass pathway-driven resistance, combining this compound with inhibitors of the reactivated pathway (e.g., MEK inhibitors for RAS-mutant clones) may offer a synergistic and more durable response.

  • Characterizing novel resistance mutations to Type I inhibitors to prospectively identify which mutations might confer sensitivity to this compound, enabling a more personalized approach to treatment sequencing.

By understanding the distinct vulnerabilities created by different resistance mechanisms, we can more effectively deploy our arsenal of FLT3 inhibitors to improve outcomes for patients with this challenging disease.

References

A Preclinical Comparative Guide: The Synergistic Combination of Quizartinib and Venetoclax in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the preclinical data supporting the combination of quizartinib, a potent FLT3 inhibitor, and venetoclax, a BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations. We will delve into the mechanistic rationale, synergistic effects, and key experimental findings that form the foundation for ongoing clinical investigations.

Introduction: Targeting Key Survival Pathways in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25% of adult AML, is driven by internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] These FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.

This compound is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated clinical activity in patients with relapsed/refractory FLT3-ITD-mutated AML.[3] It functions by blocking the ATP-binding site of the FLT3 kinase, thereby inhibiting its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK.

Venetoclax , on the other hand, is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of apoptosis in malignant cells that are dependent on BCL-2 for survival. While venetoclax has shown remarkable efficacy in certain hematologic malignancies, its single-agent activity in FLT3-ITD-positive AML is limited.[1][2]

The convergence of FLT3-ITD signaling on the regulation of BCL-2 family proteins provides a strong rationale for combining this compound and venetoclax. Preclinical studies have robustly demonstrated a synergistic relationship between these two agents, paving the way for clinical trials.[1][4][5][6]

The Mechanistic Rationale for Combination Therapy

The synergy between this compound and venetoclax stems from their complementary effects on key survival pathways in FLT3-ITD+ AML cells. FLT3-ITD signaling not only drives proliferation but also promotes survival by modulating the expression of BCL-2 family proteins.

Specifically, FLT3-ITD signaling has been shown to upregulate the anti-apoptotic proteins MCL-1 and BCL-XL.[1] Inhibition of FLT3-ITD with this compound leads to a decrease in the expression of MCL-1 and BCL-XL.[1] This reduction in anti-apoptotic support "primes" the cancer cells for apoptosis by making them more dependent on the remaining anti-apoptotic protein, BCL-2, for survival. Consequently, the addition of venetoclax to inhibit BCL-2 delivers a potent apoptotic signal, leading to synergistic cell death.

Quizartinib_Venetoclax_Synergy Mechanism of Synergistic Action cluster_0 FLT3-ITD Signaling cluster_1 BCL-2 Family Regulation cluster_2 Therapeutic Intervention FLT3_ITD Constitutively Active FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK MCL1 MCL-1 (Anti-apoptotic) FLT3_ITD->MCL1 Upregulates BCLXL BCL-XL (Anti-apoptotic) FLT3_ITD->BCLXL Upregulates BAX_BAK BAX/BAK (Pro-apoptotic) MCL1->BAX_BAK Inhibits BCLXL->BAX_BAK Inhibits BCL2 BCL-2 (Anti-apoptotic) BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces This compound This compound This compound->FLT3_ITD Inhibits This compound->MCL1 Downregulates This compound->BCLXL Downregulates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Signaling pathway illustrating the synergistic mechanism of this compound and venetoclax.

Preclinical Evidence: In Vitro and In Vivo Synergy

Extensive preclinical studies have validated the synergistic anti-leukemic activity of the this compound and venetoclax combination in various AML models.

In Vitro Studies: Synergistic Cell Killing

In vitro experiments using FLT3-ITD+ AML cell lines, such as MV4-11 and Molm-13, have consistently demonstrated that the combination of this compound and venetoclax results in synergistic cytotoxicity.[1] Synergy is often quantified using models like the Bliss independence model, where Bliss scores greater than 100 are considered highly synergistic.[1][2]

Table 1: Summary of In Vitro Synergy Data

Cell LineFLT3 StatusAssayCombination EffectReference
MV4-11FLT3-ITD (homozygous)Dose-matrix proliferation/viability assaysHighly Synergistic (Bliss sum > 100)[1]
Molm-13FLT3-ITD (heterozygous)Dose-matrix proliferation/viability assaysSynergistic[1]
FLT3-ITD+ Primary Patient SamplesFLT3-ITDColony Forming Unit (CFU) assaysSignificant reduction in colony formation compared to single agents[1]
In Vivo Studies: Enhanced Anti-Tumor Efficacy and Survival

The potent synergy observed in vitro translates to significant anti-tumor activity and survival benefits in in vivo models of FLT3-ITD+ AML.

In xenograft models using human FLT3-ITD+ AML cell lines (MV4-11 and Molm-13) implanted in immunodeficient mice, the combination of this compound and venetoclax led to greater tumor burden reduction and prolonged survival compared to either agent alone.[1][7] Importantly, these effects were achieved at clinically relevant doses of both drugs.[1] In some instances, the combination treatment resulted in long-term, disease-free survival in a subset of animals, a benefit not observed with monotherapy.[7]

The efficacy of the combination has also been confirmed in patient-derived xenograft (PDX) models, which are considered more clinically relevant. In an FLT3-ITD+ PDX model, the co-administration of this compound and venetoclax demonstrated superior anti-tumor activity in the tumor microenvironment compared to single-agent treatment.[1][2]

Table 2: Summary of In Vivo Efficacy Data

ModelTreatment GroupsKey FindingsReference
MV4-11 XenograftVehicle, this compound, Venetoclax, Combination- Significantly prolonged survival with combination therapy. - Greater reduction in tumor burden (bioluminescence imaging). - Some mice achieved long-term disease-free survival.[1][7]
Molm-13 XenograftVehicle, this compound, Venetoclax, Combination- Enhanced anti-tumor efficacy and prolonged survival with the combination.[1]
FLT3-ITD+ PDX ModelVehicle, this compound, Venetoclax, Combination- Superior anti-tumor activity in the tumor microenvironment with the combination.[1][2]

Experimental Protocols: A Guide to Key Assays

Reproducible and robust experimental design is crucial for evaluating drug synergy. Below are outlines of key protocols used in the preclinical assessment of the this compound and venetoclax combination.

In Vitro Synergy Assessment: Dose-Matrix Proliferation Assay

Objective: To determine if the combination of this compound and venetoclax has a synergistic, additive, or antagonistic effect on the proliferation of AML cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate FLT3-ITD+ AML cells (e.g., MV4-11, Molm-13) in 96-well plates at an appropriate density.

  • Drug Preparation: Prepare a dose-response matrix of this compound and venetoclax. This involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Add the drug combinations to the cells and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Analyze the data using synergy models like the Bliss independence or Chou-Talalay method to calculate combination indices (CI) or Bliss scores.

In_Vitro_Synergy_Workflow In Vitro Synergy Assessment Workflow A 1. Seed AML cells in 96-well plates B 2. Prepare dose-matrix of This compound and Venetoclax A->B C 3. Treat cells with drug combinations B->C D 4. Incubate for 72 hours C->D E 5. Measure cell viability (e.g., CellTiter-Glo®) D->E F 6. Analyze for synergy (e.g., Bliss Independence Model) E->F

Caption: Workflow for in vitro synergy assessment.

In Vivo Efficacy Study: AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy and survival benefit of the this compound and venetoclax combination in a living organism.

Step-by-Step Methodology:

  • Cell Line Preparation: Transduce AML cells (e.g., MV4-11) with a luciferase reporter gene for in vivo imaging.

  • Animal Engraftment: Inoculate immunodeficient mice (e.g., NSG mice) with the luciferase-expressing AML cells, typically via tail vein injection.

  • Tumor Burden Monitoring: Monitor leukemia engraftment and progression using bioluminescence imaging (BLI).

  • Treatment Initiation: Once a predetermined tumor burden is reached, randomize the mice into treatment groups (vehicle, this compound, venetoclax, combination).

  • Drug Administration: Administer the drugs orally at clinically relevant doses for a defined period (e.g., 21-28 days).[1][7]

  • Efficacy Assessment: Monitor tumor burden regularly using BLI and body weight to assess toxicity.

  • Survival Analysis: Continue monitoring the mice for survival after the treatment period.

  • Data Analysis: Analyze tumor growth curves and generate Kaplan-Meier survival curves to compare the different treatment groups.

Translational Perspective and Future Directions

The compelling preclinical data provided a strong foundation for the clinical investigation of this compound and venetoclax in patients with FLT3-ITD+ AML.[1] Clinical trials are now evaluating this combination, often as part of a triplet regimen with a hypomethylating agent like decitabine.[3][4][5][6][8][9]

Initial results from these clinical studies have been promising, showing high response rates in both newly diagnosed and relapsed/refractory AML patients.[3][6] However, resistance can emerge, and ongoing research is focused on understanding these resistance mechanisms. For instance, mutations in the RAS/MAPK pathway have been identified as potential drivers of resistance to this combination therapy.[3][9]

Future preclinical work should continue to explore mechanisms of resistance, identify predictive biomarkers of response, and investigate novel combination strategies to overcome resistance and further improve patient outcomes.

References

A Head-to-Head Comparison of Second-Generation FLT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the normal development of hematopoietic stem and progenitor cells.[1] However, in about 30% of Acute Myeloid Leukemia (AML) cases, this receptor is constitutively activated by mutations, driving uncontrolled proliferation of leukemic cells and conferring a poor prognosis.[2][3] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835 residue.[4][5] This has established FLT3 as a prime therapeutic target in AML.

First-generation FLT3 inhibitors, such as midostaurin and sorafenib, were multi-kinase inhibitors with activity against FLT3 but also numerous off-target kinases, leading to a broader side-effect profile.[6][7] The development of second-generation inhibitors brought more potent and selective agents designed to specifically target FLT3, offering the promise of improved efficacy and better tolerability.[5][8] This guide provides an in-depth, head-to-head comparison of the leading second-generation FLT3 inhibitors—gilteritinib, quizartinib, and crenolanib—focusing on their mechanisms, clinical efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

The FLT3 Signaling Pathway and Inhibitor Intervention

Under normal conditions, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative signaling cascades, including RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[5][9] Activating mutations cause this pathway to be perpetually "on," even in the absence of the ligand. FLT3 inhibitors function by binding to the ATP-binding site of the kinase domain, preventing phosphorylation and shutting down these downstream signals.[1][10]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor (Inactive Monomer) FLT3_Dimer Dimerized FLT3 (Active) FLT3_Receptor->FLT3_Dimer RAS RAS FLT3_Dimer->RAS PI3K PI3K FLT3_Dimer->PI3K JAK JAK FLT3_Dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription FLT3_Ligand FLT3 Ligand or Activating Mutation FLT3_Ligand->FLT3_Receptor Dimerization & Autophosphorylation Inhibitor FLT3 Inhibitor Inhibitor->FLT3_Dimer Blocks ATP Binding

Caption: Simplified FLT3 signaling pathway and point of inhibitor intervention.

Mechanism of Action: Type I vs. Type II Inhibitors

A crucial distinction among second-generation inhibitors is their binding mode to the kinase domain, which classifies them as Type I or Type II.[5] This classification directly impacts their ability to inhibit different types of FLT3 mutations.

  • Type I Inhibitors (Gilteritinib, Crenolanib): These agents bind to the active conformation of the kinase domain (DFG-in).[3][5] This allows them to inhibit FLT3 regardless of whether it is activated by an ITD or a TKD mutation.[3][11]

  • Type II Inhibitors (this compound): These inhibitors bind to and stabilize the inactive conformation of the kinase (DFG-out).[3][11] While highly potent against FLT3-ITD, they are generally ineffective against TKD mutations (e.g., at D835) because these mutations lock the kinase in the active conformation that Type II inhibitors cannot bind.[5][12]

InhibitorClassTarget MutationsDosing Schedule
Gilteritinib Type IFLT3-ITD and FLT3-TKDOnce Daily[13]
This compound Type IIFLT3-ITDOnce Daily[13]
Crenolanib Type IFLT3-ITD and FLT3-TKDThrice Daily[13]

Head-to-Head Clinical Efficacy

Direct comparative trials between second-generation FLT3 inhibitors are limited, but data from pivotal Phase III trials against chemotherapy in the relapsed/refractory (R/R) AML setting provide a strong basis for comparison.

Gilteritinib (ADMIRAL Trial): In the ADMIRAL trial, gilteritinib was compared to salvage chemotherapy in R/R FLT3-mutated AML.[14][15]

  • Overall Survival (OS): Gilteritinib demonstrated a significant improvement in median OS (9.3 months) compared to chemotherapy (5.6 months).[15]

  • Response Rates: The rate of complete remission (CR) or CR with partial hematologic recovery (CRh) was 34% for gilteritinib versus 15.3% for chemotherapy.[14]

This compound (QuANTUM-R Trial): The QuANTUM-R trial evaluated this compound versus salvage chemotherapy in patients with R/R AML harboring an FLT3-ITD mutation.[14][15]

  • Overall Survival (OS): this compound also showed a survival benefit, with a median OS of 6.2 months compared to 4.7 months for the chemotherapy arm.[15]

  • Response Rates: The composite complete remission (CRc) rate was 48% for this compound versus 27% for chemotherapy.[15]

Crenolanib: Crenolanib is being evaluated in various clinical trials, including in combination with chemotherapy.[16][17] A Phase II trial of crenolanib plus intensive chemotherapy in newly diagnosed FLT3-mutant AML showed an 86% complete response rate.[16] A Phase III trial is currently comparing crenolanib plus chemotherapy against the first-generation inhibitor midostaurin plus chemotherapy in this patient population.[16][18]

A post-hoc analysis comparing outcomes from the ADMIRAL and QuANTUM-R trials suggested that while remission may be achieved faster with this compound, responses may be more durable with potentially longer survival with gilteritinib.[15]

Trial (Inhibitor)SettingPrimary EndpointMedian OS (Inhibitor vs. Chemo)CR/CRh or CRc RateReference
ADMIRAL (Gilteritinib)R/R FLT3+ AMLOverall Survival9.3 vs. 5.6 months34%[14][15]
QuANTUM-R (this compound)R/R FLT3-ITD AMLOverall Survival6.2 vs. 4.7 months48%[14][15]

Spectrum of Activity and Resistance Profiles

The key differentiator for second-generation inhibitors lies in their activity against various mutations and the mechanisms by which leukemia cells become resistant to them.

This compound:

  • Spectrum: Highly potent against FLT3-ITD but lacks activity against most TKD mutations.[12]

  • Resistance: The primary mechanism of acquired resistance to this compound is the development of secondary on-target mutations within the FLT3 kinase domain, most commonly at the D835 residue or the "gatekeeper" residue F691.[19][20] These mutations prevent the drug from binding. Off-target resistance through activation of parallel signaling pathways, such as the RAS pathway, has also been identified.[21]

Gilteritinib:

  • Spectrum: As a Type I inhibitor, gilteritinib is active against both FLT3-ITD and FLT3-TKD mutations, making it an option for patients who have developed resistance to Type II inhibitors.[7][12]

  • Resistance: Resistance to gilteritinib is more complex. While on-target mutations can occur (e.g., F691L, N701K), the most common mechanism is the acquisition or expansion of mutations in downstream signaling molecules, particularly activating mutations in NRAS.[22][23][24] This allows the cell to bypass the FLT3 receptor blockade. Interestingly, some gilteritinib resistance mutations, like N701K, may re-sensitize the cells to Type II inhibitors such as this compound, suggesting a potential for inhibitor class switching.[22][25]

Crenolanib:

  • Spectrum: Like gilteritinib, crenolanib is a Type I inhibitor with potent activity against both FLT3-ITD and resistance-conferring D835 mutants.[5][26]

  • Resistance: Preclinical studies suggest that combining crenolanib with a Type II inhibitor like sorafenib can prevent the emergence of FLT3-KD mutations and improve survival in xenograft models.[27] This highlights a strategy to overcome and prevent resistance.

Safety and Tolerability

While more selective than first-generation agents, second-generation FLT3 inhibitors are associated with distinct adverse event profiles.

  • Gilteritinib: Common adverse events include differentiation syndrome, anemia, thrombocytopenia, febrile neutropenia, and elevated liver transaminases.[28]

  • This compound: A notable dose-limiting toxicity is QT interval prolongation, which requires careful cardiac monitoring.[5][28] Myelosuppression is also common.

  • Crenolanib: In clinical trials, frequently reported adverse events have included febrile neutropenia, diarrhea, and nausea.[16] A potential advantage is its reduced inhibition of the c-Kit kinase compared to other inhibitors, which may lead to less myelosuppression.[26]

Experimental Evaluation of FLT3 Inhibitors

The preclinical and clinical development of these inhibitors relies on a standardized set of robust experimental protocols to determine potency, selectivity, and efficacy.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase. The causality is direct: a potent inhibitor will block ATP consumption by the kinase, resulting in a low signal in luminescence-based assays like ADP-Glo™.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test inhibitor in DMSO start->prep_inhibitor add_reagents Add to 384-well plate: 1. Inhibitor dilution 2. Recombinant FLT3 enzyme 3. Substrate/ATP mix prep_inhibitor->add_reagents incubate_reaction Incubate at room temp (e.g., 60-120 minutes) to allow kinase reaction add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to deplete unused ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at room temp (e.g., 40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP, - generating a luminescent signal incubate_adpglo->add_detection incubate_detection Incubate at room temp (e.g., 30 minutes) add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence analyze Calculate % inhibition and determine IC50 value read_luminescence->analyze end End analyze->end

Caption: Workflow for an in vitro FLT3 Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., gilteritinib) in 100% DMSO.

  • Reagent Preparation: Prepare working solutions of recombinant human FLT3 kinase, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).[29][30]

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilution, the FLT3 enzyme, and initiate the reaction by adding the substrate/ATP mixture.[29]

  • Incubation: Allow the kinase reaction to proceed at room temperature for 60-120 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[30][31]

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[30]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to FLT3 kinase activity.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration required to inhibit 50% of the kinase activity.[2][29]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of living cells, serving as a proxy for cell viability and proliferation. The principle is that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] This provides a self-validating system: a decrease in the purple color directly correlates with cell death or inhibition of proliferation caused by the drug.

MTT_Assay_Workflow start Start seed_cells Seed FLT3-mutant AML cells (e.g., MV4-11, MOLM-13) into a 96-well plate start->seed_cells add_inhibitor Add serial dilutions of test inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 72 hours at 37°C, 5% CO₂ add_inhibitor->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm on a plate reader solubilize->read_absorbance analyze Calculate % viability and determine IC50 value read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell-based MTT Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to acclimate.[32]

  • Compound Treatment: Add serial dilutions of the FLT3 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator to allow for multiple cell divisions.[9][29]

  • MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[33]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution on a spectrophotometer or plate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.[34]

Protocol 3: In Vivo Xenograft Efficacy Study

To evaluate efficacy in a living system, immunocompromised mice are engrafted with human FLT3-mutated AML cells. This model allows for the assessment of a drug's antitumor activity, pharmacokinetics, and overall tolerability.

High-Level Workflow:

  • Engraftment: Immunocompromised mice (e.g., NSG mice) are injected intravenously with a human FLT3-mutated AML cell line (e.g., MV4-11). This creates a disseminated leukemia model that mimics the human disease.[2]

  • Treatment: Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment (inhibitor) and control (vehicle) groups. The inhibitor is administered daily via oral gavage.[35]

  • Monitoring: The primary endpoint is typically overall survival. Secondary endpoints can include monitoring the leukemic burden in peripheral blood and bone marrow via flow cytometry.[2]

  • Analysis: Survival curves are generated and compared using Kaplan-Meier analysis to determine if the inhibitor provides a statistically significant survival benefit compared to the control.

Conclusion and Future Directions

The second-generation FLT3 inhibitors represent a significant advance in the targeted treatment of FLT3-mutated AML. Gilteritinib and crenolanib (Type I) offer the advantage of inhibiting both ITD and TKD mutations, providing a crucial tool against resistance to Type II inhibitors. This compound (Type II) is a highly potent agent against FLT3-ITD. The choice between these inhibitors may one day be guided by the specific FLT3 mutation profile of a patient at diagnosis and at relapse.

Understanding the distinct mechanisms of resistance—on-target secondary mutations for this compound versus off-target pathway activation for gilteritinib—is critical for the rational design of next-generation therapies and combination strategies. Future research will focus on combining FLT3 inhibitors with other targeted agents (e.g., BCL-2 inhibitors, IDH inhibitors) or chemotherapy to deepen responses, prevent the emergence of resistance, and ultimately improve long-term outcomes for patients with this aggressive leukemia.

References

A Comparative Guide to Quizartinib's Activity in FLT3 Wild-Type Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Quizartinib's performance in FMS-like tyrosine kinase 3 (FLT3) wild-type Acute Myeloid Leukemia (AML) models against alternative therapeutic options. It is intended for researchers, scientists, and drug development professionals engaged in AML research and the evaluation of novel therapeutic strategies.

Introduction: The Evolving Role of FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and survival of hematopoietic progenitor cells[1]. While activating mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis, the wild-type FLT3 receptor is also highly expressed in the majority of AML blasts, irrespective of mutational status[2][3]. This overexpression suggests that even in the absence of activating mutations, the FLT3 signaling pathway can contribute to leukemogenesis, making it a viable therapeutic target in a broader AML patient population.

This compound is a highly potent and selective second-generation type II FLT3 inhibitor[4]. It functions by binding to the inactive conformation of the FLT3 receptor, thereby preventing its activation and downstream signaling[4]. While its efficacy in FLT3-ITD positive AML is well-established, emerging preclinical and clinical evidence indicates a promising role for this compound in the treatment of FLT3 wild-type AML[5][6][7]. This guide will delve into the scientific basis for this activity and provide a comparative analysis with other treatment modalities.

Mechanism of Action in FLT3 Wild-Type AML

In the absence of activating mutations, the FLT3 receptor in AML blasts can be stimulated by its ligand (FL), which is often present in the bone marrow microenvironment. This ligand-induced activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting leukemic cell proliferation and survival.

This compound's efficacy in FLT3 wild-type AML is predicated on its ability to potently inhibit this ligand-dependent activation of the wild-type FLT3 receptor. By stabilizing the inactive conformation of the receptor, this compound effectively blocks the initiation of these pro-survival signaling pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FL FLT3 Ligand FL->FLT3 Binds and Activates This compound This compound This compound->FLT3 Inhibits

Figure 1: Simplified FLT3 Signaling Pathway and Inhibition by this compound.

Comparative Performance Analysis

The following table summarizes the in vitro activity (IC50 values) of this compound and alternative therapeutic agents in various FLT3 wild-type AML cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineFLT3 StatusThis compound IC50 (nM)Sorafenib IC50 (nM)Gilteritinib IC50 (nM)Cytarabine IC50 (nM)Daunorubicin IC50 (nM)
OCI-AML3Wild-Type>1000[8]~2680[9]~5[10][11]Not widely reportedNot widely reported
HL-60Wild-TypeNot widely reportedNot widely reportedNo cytotoxic effect[12]10-1005-20
U937Wild-TypeNot widely reportedResistant (>1000)[13]Not widely reported100-50020-100
MONO-MAC-1Wild-TypeNot widely reportedSensitive[14]Not widely reportedNot widely reportedNot widely reported
OCI-AML-2Wild-TypeNot widely reportedSensitive[14]Not widely reportedNot widely reportedNot widely reported

Key Insights from Comparative Data:

  • This compound: While highly potent against FLT3-ITD mutant cells (IC50 values in the low nanomolar range)[2][15], this compound demonstrates significantly lower potency against the FLT3 wild-type cell line OCI-AML3 in vitro[8]. This highlights the importance of the oncogenic driver mutation for single-agent sensitivity. However, clinical data from the QUIWI and QuANTUM-Wild trials suggest that in combination with chemotherapy, this compound provides a significant survival benefit in patients with FLT3-ITD negative AML[5][6][7]. This suggests that even partial inhibition of wild-type FLT3 signaling can be clinically meaningful when combined with cytotoxic agents.

  • Sorafenib: This multi-kinase inhibitor shows some activity against FLT3 wild-type AML, but with much lower potency compared to its effect on FLT3-ITD positive cells[9]. Some FLT3 wild-type cell lines, like MONO-MAC-1 and OCI-AML-2, have been identified as sorafenib-sensitive[14].

  • Gilteritinib: This FLT3 inhibitor has shown some in vitro activity against wild-type FLT3, with an IC50 of approximately 5 nM[10][11]. However, it had a minimal cytotoxic effect on the FLT3 wild-type cell line HL-60[12].

  • Standard Chemotherapy (Cytarabine and Daunorubicin): These agents remain the backbone of induction therapy for most AML patients, including those with wild-type FLT3. Their IC50 values vary across different cell lines but are generally in the nanomolar to low micromolar range.

Experimental Protocols

To enable researchers to independently validate and expand upon these findings, detailed protocols for key assays are provided below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture AML Cell Culture (e.g., OCI-AML3, HL-60) treatment Treat with this compound & Comparators cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot xenograft Establish AML Xenograft (FLT3-WT) drug_admin Drug Administration xenograft->drug_admin monitoring Tumor Burden Monitoring drug_admin->monitoring

Figure 2: General Experimental Workflow for Evaluating Drug Efficacy.

Cell Viability Assay (MTT Protocol)

This protocol is for assessing the cytotoxic or cytostatic effects of compounds on AML cell lines.

Materials:

  • AML cell lines (e.g., OCI-AML3, HL-60, U937)

  • RPMI-1640 medium with 10% FBS

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Determine cell viability using trypan blue exclusion (should be >90%).

    • Centrifuge cells and resuspend in fresh medium to the desired seeding density.

      • OCI-AML3: Seed at 0.3 x 10^6 to 2 x 10^6 cells/mL[16].

      • HL-60: Seed at approximately 1 x 10^4 cells/well for a 96-well plate[17][18].

      • U937: Seed at 2 x 10^5 cells/mL[19][20].

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator drugs in culture medium.

    • Add 100 µL of the drug solutions to the respective wells. Include vehicle control wells (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary and secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed AML cells and treat with compounds for the desired time (e.g., 2-4 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended antibody dilutions:

      • Phospho-FLT3 (Tyr591): 1:1000[21][22]

      • Total FLT3: 1:1000[23]

      • Phospho-STAT5 (Tyr694): 1:1000[24][25][26]

      • Total STAT5: 1:1000[27]

      • Phospho-ERK1/2 (Thr202/Tyr204): 1:1000-1:2000[28][29][30][31][32]

      • Total ERK1/2: 1:1000

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

In Vivo AML Xenograft Model

This protocol provides a general framework for establishing and utilizing an AML xenograft model.

Materials:

  • FLT3 wild-type AML cell line (e.g., OCI-AML3)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel (optional)

  • This compound and comparator drugs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest AML cells and resuspend in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer drugs according to the planned dosing schedule (e.g., oral gavage for this compound).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

The therapeutic landscape for AML is rapidly evolving, with a growing appreciation for targeting not only mutated but also wild-type oncogenic drivers. While this compound's single-agent in vitro potency is lower in FLT3 wild-type AML models compared to their FLT3-ITD counterparts, clinical evidence strongly supports its efficacy in this setting when combined with standard chemotherapy. This suggests a synergistic interaction where this compound's inhibition of ligand-induced FLT3 signaling sensitizes leukemic cells to the cytotoxic effects of chemotherapy. Further preclinical and clinical investigation is warranted to optimize the use of this compound and other targeted therapies in FLT3 wild-type AML and to identify biomarkers that can predict response to these novel treatment strategies.

References

Decoding Cellular Fate: A Guide to Correlating Quizartinib IC50 with AML Cell Response

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, understanding the precise relationship between a drug's potency and its effect on cancer cells is paramount. This guide provides an in-depth analysis of Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, and its impact on acute myeloid leukemia (AML) cells. We will explore how to experimentally correlate the half-maximal inhibitory concentration (IC50) of this compound with tangible cellular responses, offering a framework for robust preclinical evaluation.

The Central Role of FLT3 in AML and the Mechanism of this compound

Acute myeloid leukemia is a devastating hematologic malignancy often characterized by mutations in the FLT3 gene. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase.[1][2][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[1][4]

This compound functions by binding to the ATP-binding site of the FLT3 receptor, thereby preventing its phosphorylation and subsequent activation.[1] This targeted inhibition effectively shuts down the pro-proliferative and anti-apoptotic signals, leading to apoptosis (programmed cell death) and a halt in the proliferation of FLT3-ITD positive leukemia cells.[1][3][4] Its high selectivity for FLT3 minimizes off-target effects, a significant advantage over broader-spectrum kinase inhibitors.[1][5]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD Mutation) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IC50_Workflow start Start: Culture AML Cells seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assay Add Cell Viability Reagent (e.g., MTS, CellTiter-Glo) incubate->assay read Measure Absorbance/ Luminescence assay->read analyze Analyze Data: Plot Dose-Response Curve read->analyze end_node Determine IC50 Value analyze->end_node

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quizartinib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib is a cornerstone in targeted therapies for acute myeloid leukemia (AML).[1][2] Its high potency, however, necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides an in-depth, procedural framework for the proper management and disposal of this compound waste streams, grounded in established safety regulations and best practices. Adherence to these protocols is not merely a matter of compliance but a fundamental component of a responsible laboratory safety culture.

Hazard Profile and Regulatory Framework

Understanding the "why" behind stringent disposal procedures begins with recognizing the inherent hazards of this compound and the regulations that govern its management.

Inherent Hazards: this compound is an active and potent pharmaceutical ingredient.[3] As an antineoplastic (cytotoxic) agent, the primary routes of occupational exposure and risk are inhalation of aerosolized powder, dermal absorption, and accidental ingestion.[4][5] Safety Data Sheets (SDS) consistently advise avoiding contact with skin and eyes and handling the compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[6][7][8]

Hazard ClassificationDescriptionPrimary Precaution
Cytotoxic Agent A substance toxic to cells, often used in chemotherapy.[5][9]Minimize direct contact and aerosol generation through engineering controls and Personal Protective Equipment (PPE).
Potent Compound Biologically active at low concentrations.Handle with care to prevent even minor exposures. All contaminated materials must be treated as hazardous.
Occupational Hazard Risks to workers handling the drug include potential short-term and long-term health effects.[4][9]Adhere strictly to work-practice guidelines from bodies like OSHA.[4][5][9]

Governing Regulations: The disposal of this compound is not discretionary; it is mandated by a multi-layered regulatory framework designed to protect public health and the environment.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous wastes from their generation to their final disposal.[10] A key regulation, effective since August 2019, explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[11][12] this compound waste falls under these management standards.

  • Occupational Safety and Health Administration (OSHA): OSHA provides guidelines to protect healthcare and laboratory workers from exposure to cytotoxic and other hazardous drugs.[4][13] These guidelines cover all aspects of handling, from preparation to disposal, emphasizing the use of engineering controls and PPE.[5][9]

  • USP General Chapter <800>: This standard provides practices and quality standards for handling hazardous drugs to promote patient safety, worker safety, and environmental protection. For waste disposal, USP <800> defers to and reinforces compliance with all applicable federal, state, and local regulations, including those from the EPA.[14]

Core Principle: Waste Segregation at the Source

The most critical step in the safe disposal of this compound is the meticulous segregation of waste at the point of generation.[15] Contaminated materials must never be mixed with general, non-hazardous laboratory trash. This proactive separation prevents cross-contamination and ensures that each waste stream is managed and treated according to its specific risk profile. The following workflow diagram illustrates the decision-making process for proper waste segregation.

Caption: Workflow for segregating this compound-contaminated materials.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different categories of this compound waste. The universal disposal pathway for all this compound-related hazardous waste is high-temperature incineration conducted by a licensed hazardous waste management facility.[15]

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Unused/Expired this compound Pure active pharmaceutical ingredient (API), expired tablets, or unused stock solutions.Clearly labeled, sealed hazardous waste container compatible with the chemical form (solid or liquid).[6][7]Hazardous Waste Incineration
Grossly Contaminated Items Vials, flasks, beakers, and other labware with visible this compound residue or containing more than trace amounts.Puncture-resistant, sealed hazardous waste container. Label as "Hazardous Waste - Cytotoxic".Hazardous Waste Incineration
Trace Contaminated Sharps Needles, syringes, scalpels, and glass Pasteur pipettes used in the handling of this compound.Sharps container specifically designated for cytotoxic/hazardous chemical waste.[15]Hazardous Waste Incineration
Trace Contaminated PPE & Labware Gloves, lab coats, bench paper, pipette tips, and empty vials with minor, non-visible contamination.Labeled hazardous waste bag (typically yellow, marked "Trace Chemotherapy Waste") within a rigid secondary container.[14][15]Hazardous Waste Incineration

Protocol 3.1: Disposal of Bulk this compound Waste

  • Preparation: Don appropriate PPE: two pairs of chemotherapy-rated gloves, a disposable gown, and safety glasses.[16] Perform this procedure within a certified chemical fume hood.

  • Containment:

    • Solids: Carefully place the original container with unused this compound powder or tablets into a larger, sealable hazardous waste container. If transferring powder, use spark-proof tools and avoid creating dust.[6][7]

    • Liquids: Transfer unused solutions into a designated hazardous liquid waste container using a funnel to prevent spills. Do not mix with incompatible waste streams.

  • Labeling: Securely close the hazardous waste container. Label it clearly with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Storage: Store the container in a designated Satellite Accumulation Area away from ignition sources, ensuring it is closed at all times when not in use.[10]

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 3.2: Disposal of Contaminated Sharps

  • Immediate Disposal: At the point of use, immediately place any sharp object that has contacted this compound into a designated cytotoxic sharps container.

  • Container Specifications: The container must be puncture-resistant, leak-proof, and closable. It must be clearly labeled as "Hazardous Waste - Sharps" and "Cytotoxic."

  • Do Not Overfill: Seal the container when it is approximately three-quarters full to prevent accidental punctures.

  • Storage and Pickup: Store the sealed container in a secure area until it is collected for disposal by a licensed contractor.

Decontamination Procedures

Effective decontamination is crucial to render work surfaces safe after handling this compound. All materials used for cleaning and decontamination must be disposed of as hazardous waste.

Protocol 4.1: Decontamination of Work Surfaces

  • Assemble Materials: Prepare a decontamination solution (e.g., a suitable laboratory detergent), a rinsing agent (e.g., 70% ethanol), and absorbent, disposable wipes.

  • Don PPE: Wear a disposable gown, safety glasses, and two pairs of chemotherapy-rated gloves.

  • Initial Cleaning: Liberally apply the detergent solution to the contaminated surface and wipe thoroughly with disposable wipes. Work from areas of lower contamination to higher contamination.

  • Rinsing: Apply the rinsing agent (e.g., 70% ethanol) to the surface and wipe clean with fresh disposable wipes.

  • Waste Disposal: Place all used wipes, bench paper, and other cleaning materials into the "Trace Chemotherapy Waste" bag.[15]

  • Final Step: Remove outer gloves and dispose of them, followed by the gown and inner gloves, into the trace waste container. Wash hands thoroughly with soap and water.

Emergency Spill Protocol

All laboratories handling this compound must have a designated spill kit and personnel trained in its use.

  • Evacuate and Secure: Alert others in the area. Evacuate non-essential personnel and restrict access to the spill area. Post warning signs.

  • Don PPE: Put on the comprehensive PPE from the spill kit, including a respirator (if powder is spilled), chemical-resistant gloves and booties, and a disposable gown.

  • Contain the Spill:

    • Liquids: Cover with absorbent pads from the spill kit.

    • Solids: Gently cover with damp absorbent pads to avoid making powder airborne. Do not dry sweep.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them into the designated hazardous waste container from the spill kit.

  • Decontaminate: Clean the spill area following the Decontamination Protocol (Section 4).

  • Report: Report the incident to your institution's EHS office and complete any required documentation.

By implementing these comprehensive procedures, research professionals can handle and dispose of this compound responsibly, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

Understanding the Risks: The Scientific Rationale for Caution

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Quizartinib in a Laboratory Setting

For the dedicated researchers, scientists, and drug development professionals working to advance cancer therapy, ensuring personal and environmental safety is as crucial as the scientific discoveries themselves. This guide provides essential, immediate safety and logistical information for handling this compound, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML).[1][2] As a compound classified as hazardous, this compound necessitates meticulous handling protocols to mitigate the risks of exposure and ensure a safe laboratory environment.[3][4] This document moves beyond a simple checklist, offering a deep dive into the "why" behind each procedural step, grounded in scientific principles and field-proven best practices.

This compound's therapeutic efficacy lies in its ability to inhibit FLT3, a receptor tyrosine kinase that, when mutated, can lead to uncontrolled proliferation of leukemic cells.[2] However, this potent bioactivity also presents potential hazards to laboratory personnel upon accidental exposure. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Furthermore, some sources indicate it may damage fertility or the unborn child.[4] Long-term or repeated exposure to even small amounts of hazardous drugs can increase the risk of adverse health effects, including cancer and reproductive problems.[5] Therefore, a comprehensive safety strategy is not merely a recommendation but a critical component of responsible research.

Core Principles of Handling this compound

The cornerstone of safely handling this compound, and any cytotoxic agent, is a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment (PPE).[6][7] This "hierarchy of controls" prioritizes measures that remove or reduce the hazard at its source.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. The primary engineering control for handling powdered or volatile hazardous drugs is a certified chemical fume hood or a biological safety cabinet (BSC).[8][9]

  • Administrative Controls: These are the policies and procedures established by the institution to ensure safe work practices. This includes comprehensive training, restricted access to handling areas, and clear labeling of hazardous materials.[6][9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is essential for preventing direct contact with the hazardous substance.[10] The appropriate PPE must be selected based on a risk assessment of the specific task being performed.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Transporting unopened vials Single pair of chemotherapy-tested glovesStandard lab coatSafety glassesNot required
Weighing and preparing stock solutions (powder form) Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety goggles and a full-face shieldNIOSH-approved respirator (e.g., N95)
Diluting and aliquoting solutions Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety gogglesNot required if performed in a certified chemical fume hood or BSC
Cell culture and in vitro assays Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety glassesNot required if performed in a certified BSC
Animal dosing (oral gavage, injection) Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety goggles and a full-face shieldNIOSH-approved respirator if splashes or aerosols are possible
Handling animal waste from treated animals Double pair of chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety glassesNot required
Decontamination and spill cleanup Double pair of heavy-duty, chemotherapy-tested glovesDisposable, fluid-resistant gown with long sleeves and closed cuffsSafety goggles and a full-face shieldNIOSH-approved respirator
Waste disposal Single pair of chemotherapy-tested glovesStandard lab coatSafety glassesNot required

Procedural Guidance: A Step-by-Step Approach to Safety

Preparation and Weighing of this compound Powder
  • Preparation: Before handling the compound, ensure the designated chemical fume hood or Class II BSC is certified and functioning correctly.[9] Line the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE: Put on two pairs of chemotherapy-tested nitrile gloves, a disposable fluid-resistant gown over your lab coat, safety goggles, and a full-face shield.[8] If not using a ventilated enclosure, a NIOSH-approved respirator is mandatory.[11]

  • Weighing: Use a dedicated set of spatulas and weigh boats. Tare the weigh boat before carefully transferring the desired amount of this compound powder. Avoid creating dust.

  • Solubilization: Add the solvent directly to the weighing vessel to dissolve the compound, minimizing the transfer of dry powder.

  • Immediate Cleanup: After use, decontaminate the spatula with a suitable solvent (e.g., 70% ethanol) and dispose of the weigh boat and absorbent pad as hazardous chemical waste.

Workflow for Safe Handling of this compound

Quizartinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Designated Area (Fume Hood/BSC) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Verify safety controls weigh 3. Weighing and Reconstitution don_ppe->weigh Enter handling area dilute 4. Dilution and Experimentation weigh->dilute Prepare working solutions decon 5. Decontaminate Surfaces and Equipment dilute->decon Complete experiment doff_ppe 6. Doff PPE Correctly decon->doff_ppe Clean work area segregate 7. Segregate and Package Waste doff_ppe->segregate Exit handling area dispose 8. Dispose via EHS segregate->dispose Store for pickup

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal: Closing the Loop Safely

Effective decontamination and proper waste disposal are critical to prevent secondary exposure and environmental contamination.

Decontamination Procedures
  • Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common practice involves a two-step process: first, cleaning with a detergent solution to remove any visible contamination, followed by wiping with a deactivating agent if one is known and validated.[10] If a specific deactivating agent is not known, thorough cleaning with a suitable solvent (e.g., 70% ethanol) is recommended.

  • Spill Management: In the event of a spill, immediately alert others in the area and secure the location.[6] Don the appropriate PPE, including a respirator.[10] For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.[11] All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Plan

Proper segregation of waste is crucial.[12] Use clearly labeled, leak-proof, and puncture-resistant containers.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and labware. Place these items in a designated hazardous waste container lined with a heavy-duty plastic bag.[12]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.[12]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.[12]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department according to federal, state, and local regulations.[9]

Conclusion: A Culture of Safety

The responsible use of potent compounds like this compound in a research setting is predicated on a robust safety culture. By understanding the inherent risks, implementing a hierarchy of controls, and adhering to detailed operational and disposal plans, we can protect ourselves, our colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, seek continuous training, and consult their institution's specific safety protocols. Through these collective efforts, we can continue to advance scientific knowledge while upholding the highest standards of laboratory safety.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.